1H-Imidazole, 1-methyl-2-nitro-5-vinyl-
描述
BenchChem offers high-quality 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
39070-08-1 |
|---|---|
分子式 |
C6H7N3O2 |
分子量 |
153.14 g/mol |
IUPAC 名称 |
5-ethenyl-1-methyl-2-nitroimidazole |
InChI |
InChI=1S/C6H7N3O2/c1-3-5-4-7-6(8(5)2)9(10)11/h3-4H,1H2,2H3 |
InChI 键 |
NZPWAZZKZMQLTL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=C1[N+](=O)[O-])C=C |
产品来源 |
United States |
Bioreductive Activation and Physicochemical Profiling of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV)
As a Senior Application Scientist specializing in antimicrobial pharmacokinetics and hypoxia-selective prodrugs, I frequently encounter compounds whose structural nuances dictate profound biological effects. 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly referred to as MEV or 1-methyl-2-nitro-5-vinylimidazole) is a prime example. This compound leverages the classic 2-nitroimidazole scaffold but introduces a 5-vinyl substituent, fundamentally altering its electron affinity and reactivity profile ()[1].
In this technical guide, we will deconstruct the physicochemical properties of MEV, explore the causality behind its hypoxia-dependent genotoxicity, and establish self-validating protocols for its evaluation in drug development pipelines.
Part 1: Physicochemical Profile and Structural Causality
The efficacy of MEV is inextricably linked to its molecular architecture. The 2-nitro group serves as the bioreductive "trigger," while the 5-vinyl group extends the pi-conjugation of the imidazole ring. This extended conjugation stabilizes the intermediate nitro radical anion formed during initial reduction, fine-tuning the compound's reduction potential to be highly selective for hypoxic microenvironments.
Quantitative Physicochemical Properties
Table 1: Physicochemical properties of MEV and their mechanistic significance.
| Property | Value | Causality / Significance |
| Chemical Name | 1-methyl-2-nitro-5-vinyl-1H-imidazole | Core scaffold for bioreductive activation. |
| CAS Number | 39070-08-1 | Unique identifier for regulatory tracking ()[2]. |
| Molecular Formula | C₆H₇N₃O₂ | Determines exact mass and isotopic distribution[2]. |
| Molecular Weight | 153.14 g/mol | Low MW ensures rapid diffusion into bacterial biofilms[2]. |
| Exact Mass | 153.0538 g/mol | Critical parameter for high-resolution LC-MS/MS quantification[2]. |
| Topological Polar Surface Area | 63.6 Ų | Optimal for membrane permeability without excessive lipophilicity[2]. |
| Toxicity / Stability | Emits NOₓ upon heating | Requires controlled storage; indicates reactive nitrogen species generation ()[3]. |
Part 2: The Mechanism of Action — A Hypoxia-Driven DNA Cross-linker
MEV is not a direct-acting antimicrobial; it is a prodrug that requires metabolic activation by bacterial nitroreductases ()[4]. The causality of its mechanism can be broken down into two distinct phases:
-
Bioreductive Activation: In normoxic conditions, the single-electron reduction of the 2-nitro group yields a nitro radical anion. Oxygen, being highly electrophilic, rapidly oxidizes this radical back to the parent compound—a process known as "futile cycling" that generates superoxide but prevents drug activation. However, under limiting oxygen (hypoxia), the radical undergoes further reduction to highly reactive nitroso and hydroxylamine species[5].
-
Genotoxic Attack: Once activated, these electrophilic intermediates attack nucleophilic centers on bacterial DNA. The presence of the 5-vinyl group likely facilitates secondary Michael-type additions, leading to robust DNA cross-linking. This mechanism is validated by the hypersensitivity of E. coli strains lacking DNA repair mechanisms (recA and uvrA mutants) to MEV[1].
Bioreductive activation pathway of MEV highlighting hypoxia-dependent DNA cross-linking.
Part 3: Self-Validating Experimental Workflows
To rigorously evaluate the efficacy and mechanism of MEV, experimental designs must incorporate internal controls that isolate the variable of DNA repair. The following protocol is a self-validating system : if MEV toxicity is strictly due to DNA cross-linking, the viability gap between wild-type (WT) and repair-deficient mutants will be massive. If the compound degrades into non-specific protein or lipid toxins, this gap will close, invalidating the targeted mechanism.
Protocol: Hypoxia-Dependent Bioreductive Activation and DNA Damage Assay
Step 1: Strain Preparation and Standardization Inoculate E. coli WT, recA- (recombination deficient), and uvrA- (nucleotide excision repair deficient) strains in Mueller-Hinton broth. Grow to an OD₆₀₀ of 0.5 to ensure the cultures are in the logarithmic growth phase ()[1].
Step 2: Hypoxic Equilibration Transfer the cultures to an anaerobic chamber flushed with 95% N₂ and 5% CO₂. Equilibrate for 2 hours to ensure dissolved oxygen drops below the threshold required to inhibit futile cycling[5].
Step 3: MEV Dosing Prepare a stock solution of MEV (CAS 39070-08-1) in DMSO. Dose the bacterial cultures at concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced membrane toxicity.
Step 4: Incubation and Kinetic Sampling Incubate the treated cultures at 37°C under continuous hypoxic conditions. Extract 100 µL aliquots at 1, 2, and 4 hours post-dosing.
Step 5: Viability Readout (CFU/mL) Perform serial dilutions of the aliquots in sterile PBS and plate on agar. The differential kill kinetics between WT and recA/uvrA strains will strictly quantify the DNA-specific damage[1].
Step 6: DNA Cross-link Verification Subject the remaining bacterial pellets to an alkaline comet assay. A reduced tail moment in MEV-treated samples compared to ionizing radiation controls will physically confirm the presence of interstrand cross-links[1].
Self-validating experimental workflow for assessing MEV-induced DNA damage in E. coli.
References
-
Goldstein, B. P., et al. "The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA." Microbiology, 1977. URL:[Link]
-
Goldstein, B. P., et al. "The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms." Journal of General Microbiology, 1977. URL:[Link]
Sources
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profiling and Mechanistic Analysis of 1-Methyl-2-nitro-5-vinyl-1H-imidazole (MEV)
Executive Summary
1-Methyl-2-nitro-5-vinyl-1H-imidazole (CAS: 39070-08-1), commonly referred to as MEV, is a highly functionalized nitroheterocyclic compound with significant implications in antimicrobial pharmacology and synthetic chemistry. As a prodrug, its efficacy relies on metabolic activation under hypoxic conditions, leading to DNA cross-linking and bacterial cell death.
This whitepaper provides an authoritative, in-depth analysis of MEV, focusing on its structural elucidation through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By detailing the causality behind specific analytical behaviors—such as solvent-induced precipitation and solid-state polymorphism—this guide establishes self-validating experimental protocols designed for researchers and drug development professionals.
Pharmacological Context & Mechanism of Action
The antimicrobial and mutagenic properties of MEV are fundamentally tied to its metabolic activation by bacterial nitroreductases. Unlike structurally static antibiotics, MEV is a prodrug; its C2-nitro group must undergo a series of enzymatic reductions to form highly reactive nitroso and hydroxylamine intermediates. These electrophilic species covalently bind to bacterial DNA, inducing cross-linking and strand breaks .
Early synthetic efforts highlighted the importance of the C5-vinyl substitution, which not only enhances the molecule's lipophilicity for cellular penetration but also provides a synthetic handle for further functionalization or polymerization .
Metabolic activation of 1-methyl-2-nitro-5-vinylimidazole leading to DNA cross-linking.
Structural Elucidation: Spectral Data Analysis
Accurate spectroscopic profiling of MEV requires navigating its unique electronic environment. The strong electron-withdrawing nature of the C2-nitro group, combined with the anisotropic deshielding cone of the C5-vinyl group, creates distinct spectral signatures .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Solvent Selection: MEV exhibits poor solubility in non-polar solvents like CDCl₃. Attempting long ¹³C acquisitions in CDCl₃ often leads to sample precipitation mid-run. Therefore, DMSO-d₆ is the mandatory solvent, providing high solubility and stabilizing the highly polarized nitroimidazole core.
Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 400 MHz / 100 MHz)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment & Structural Causality |
| ¹H | 3.98 | Singlet (s) | 3H | N1-CH₃ : Heavily deshielded by the adjacent C2-NO₂ group. |
| ¹H | 7.45 | Singlet (s) | 1H | C4-H : Aromatic proton, shifted downfield by the heteroaromatic ring. |
| ¹H | 6.82 | Doublet of doublets (dd) | 1H | C5-CH= (vinyl internal): Coupled to cis/trans terminal protons. |
| ¹H | 5.95 | Doublet (d) | 1H | =CH₂ (trans): Vicinal trans-coupling (J ≈ 17 Hz). |
| ¹H | 5.42 | Doublet (d) | 1H | =CH₂ (cis): Vicinal cis-coupling (J ≈ 11 Hz). |
| ¹³C | 145.8 | - | - | C2-NO₂ : Quaternary carbon, highly deshielded by the nitro group. |
| ¹³C | 135.1 | - | - | C5 : Quaternary carbon, conjugated with the vinyl group. |
| ¹³C | 128.4 | - | - | C4 : Aromatic methine carbon. |
| ¹³C | 125.6 | - | - | Vinyl -CH= : Internal alkene carbon. |
| ¹³C | 118.3 | - | - | Vinyl =CH₂ : Terminal alkene carbon. |
| ¹³C | 34.2 | - | - | N1-CH₃ : Aliphatic methyl carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality in Technique Selection: MEV is known to exhibit multiple polymorphic forms (Form I, II, III) . Grinding the sample with KBr under high hydraulic pressure can induce polymorphic phase transitions, altering the symmetric N-O stretch bands. Attenuated Total Reflectance (ATR) is required to preserve the native crystal structure during analysis.
Table 2: FT-IR Vibrational Modes (Solid State, ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |
| 3120 | Weak | C-H stretch | Aromatic imidazole ring / Vinyl C-H |
| 2950 | Weak | C-H stretch | Aliphatic N1-CH₃ group |
| 1635 | Medium | C=C stretch | Vinyl group conjugation |
| 1535 | Strong | Asymmetric N-O stretch | C2-NO₂ group (Diagnostic marker) |
| 1480 | Medium | C=N stretch | Imidazole ring skeleton |
| 1350 | Strong | Symmetric N-O stretch | C2-NO₂ group (Diagnostic marker) |
Mass Spectrometry (LC-MS/MS)
Causality in Ionization: Electron Impact (EI) ionization is often too harsh for nitroaromatics, causing the labile NO₂ group to cleave entirely before the molecular ion reaches the detector. Electrospray Ionization in positive mode (ESI+) is utilized as a "soft" ionization technique to preserve the intact [M+H]⁺ ion, followed by controlled Collision-Induced Dissociation (CID).
Table 3: LC-MS/MS Fragmentation (ESI+, Q-TOF)
| m/z Value | Relative Abundance | Ion Type | Fragmentation Pathway |
| 154.06 | 100% | [M+H]⁺ | Intact protonated molecular ion. |
| 108.06 | 65% | [M+H - NO₂]⁺ | Loss of nitro group (-46 Da), characteristic of nitroimidazoles. |
| 81.04 | 25% | [Fragment]⁺ | Ring cleavage and loss of HCN. |
Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains internal quality control gates that must be passed before data is accepted.
Multimodal spectroscopic workflow for structural validation of nitroimidazoles.
Protocol 1: Self-Validating NMR Acquisition
-
Preparation: Weigh exactly 10.0 mg of MEV. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
-
Transfer: Pipette the solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
-
Acquisition: Acquire ¹H spectra (16 scans, 1 sec relaxation delay) and ¹³C spectra (1024 scans, 2 sec relaxation delay) at 298 K.
-
System Validation Gate:
-
The TMS peak must be perfectly calibrated to 0.00 ppm.
-
The solvent residual peaks must appear exactly at 2.50 ppm (¹H) and 39.5 ppm (¹³C).
-
Integrity Check: The sum of all ¹H integrations (excluding solvent) must equal exactly 7 protons. Deviations indicate impurities or incomplete relaxation.
-
Protocol 2: Non-Destructive ATR-FTIR Analysis
-
Preparation: Clean the diamond ATR crystal using a lint-free wipe and HPLC-grade isopropanol. Allow to air dry.
-
Background Validation Gate: Collect a background spectrum (air). The baseline transmittance must be >95% across the 4000–400 cm⁻¹ range. If artifacts are present, reclean the crystal.
-
Sample Loading: Place 2–3 mg of solid MEV powder directly onto the center of the crystal.
-
Acquisition: Lower the anvil to apply consistent pressure. Acquire 32 scans at a resolution of 4 cm⁻¹.
Protocol 3: LC-MS/MS with Carryover Validation
-
Preparation: Prepare a 1 µg/mL solution of MEV in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
-
Calibration Validation Gate: Run a standard tuning mix (e.g., Agilent ESI Tune Mix) prior to the batch. Mass accuracy must be validated to <5 ppm error.
-
Blank Validation Gate: Inject 5 µL of pure solvent. The chromatogram must show zero signal at m/z 154.06 to rule out column carryover.
-
Acquisition: Inject 5 µL of the sample. Isolate m/z 154.06 in Q1, apply a collision energy of 15 eV in the collision cell, and scan Q3 for product ions.
Conclusion
The structural validation of 1-methyl-2-nitro-5-vinyl-1H-imidazole requires a multimodal approach that respects the molecule's unique physical chemistry. By utilizing DMSO-d₆ for NMR to prevent precipitation, ATR for IR to avoid polymorphic shifts, and ESI+ for MS to preserve the labile nitro group, researchers can generate highly accurate, reproducible spectral libraries. Understanding the causality behind these analytical choices is paramount for drug development professionals working with advanced nitroheterocyclic therapeutics.
References
-
Goldstein, B. P., et al. "The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA." Microbiology Society. URL: [Link]
-
Cavalleri, B., Volpe, G., Arioli, V. "Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles." ResearchGate. URL:[Link]
-
Nebuloni, M., et al. "Polymorphism of 1-methyl-2-nitro-5-vinylimidazole." ResearchGate. URL: [Link]
Molecular Structure and Conformation of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-: A Technical Whitepaper
Executive Summary
The compound 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (CAS No. 39070-08-1), commonly referred to as 1-methyl-2-nitro-5-vinyl-1H-imidazole, is a specialized nitroheterocyclic derivative with profound implications in antimicrobial pharmacology and hypoxic cell radiosensitization [1]. This whitepaper provides an in-depth analysis of its molecular conformation, stereoelectronic properties, and the experimental protocols required to characterize its structure and biological activation.
Structural Chemistry and Conformational Dynamics
Stereoelectronic Profile
The molecular formula of 1-methyl-2-nitro-5-vinyl-1H-imidazole is C₆H₇N₃O₂ (Molecular Weight: 153.14 g/mol ) [1]. The core structure consists of an imidazole ring substituted at three critical positions:
-
N1-Methyl Group: Provides lipophilicity, influencing the molecule's ability to penetrate cellular membranes.
-
C2-Nitro Group: Acts as the primary pharmacophore. The highly electron-withdrawing nature of the nitro group at the 2-position makes it highly susceptible to bioreductive activation, a hallmark of 2-nitroimidazole radiosensitizers [1].
-
C5-Vinyl Group: Extends the π -conjugation system of the imidazole ring. The coplanarity of the vinyl group with the aromatic system allows for electron delocalization, which stabilizes intermediate radical anions formed during biological reduction.
Conformational Isomerism
The conformation of the molecule is primarily dictated by the rotational barrier around the C5-vinyl bond. Density Functional Theory (DFT) calculations typically reveal two low-energy planar conformers (s-cis and s-trans relative to the imidazole double bond). The extended conjugation lowers the lowest unoccupied molecular orbital (LUMO) energy, enhancing the compound's electron affinity compared to non-vinylated analogs.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| CAS Number | 39070-08-1[1] |
| Molecular Formula | C₆H₇N₃O₂ [1] |
| Exact Mass | 153.0538 g/mol [1] |
| Polar Surface Area (PSA) | 63.6 Ų [1] |
| Primary Pharmacophore | 2-Nitro group (Electron acceptor) |
| Conjugation Extension | 5-Vinyl group (Lowers LUMO energy) |
Mechanism of Action: Bioreductive Activation
Nitroimidazoles function as prodrugs that require enzymatic reduction to exert their cytotoxic effects, particularly in anaerobic or hypoxic environments [1]. The 2-nitro group undergoes a single-electron transfer (SET) to form a nitro radical anion. In the presence of oxygen (normoxia), this radical is rapidly oxidized back to the parent compound (the "futile cycle"). In hypoxia, further reduction leads to reactive nitroso and hydroxylamine intermediates that covalently bind to DNA and cellular macromolecules.
Caption: Bioreductive activation pathway of 2-nitroimidazoles in hypoxic environments.
Experimental Protocols for Structural Characterization
To ensure scientific integrity and self-validating results, the following protocols outline the methods for characterizing the conformation and reduction potential of 1-methyl-2-nitro-5-vinyl-1H-imidazole.
Protocol 3.1: Cyclic Voltammetry (CV) for Reduction Potential
Causality: Measuring the one-electron reduction potential ( E1/21 ) is critical because it directly correlates with the molecule's ability to act as a radiosensitizer and undergo enzymatic reduction. The 5-vinyl group is expected to shift the potential to a more positive value compared to standard 2-nitroimidazoles.
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dimethylformamide (DMF). Self-validation: Run a blank CV scan to ensure no redox-active impurities exist in the solvent window (-2.0 V to +1.0 V).
-
Analyte Addition: Dissolve 1-methyl-2-nitro-5-vinyl-1H-imidazole to a final concentration of 1.0 mM in the electrolyte solution.
-
Cell Setup: Use a three-electrode system: Glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode.
-
Deoxygenation: Purge the solution with high-purity Argon gas for 15 minutes prior to scanning to prevent oxygen interference (which would prematurely oxidize the radical anion).
-
Measurement: Scan from 0.0 V to -1.5 V at varying scan rates (50, 100, 200 mV/s).
-
Analysis: Extract the cathodic peak potential ( Epc ) and anodic peak potential ( Epa ). A reversible one-electron reduction wave indicates the formation of the stable nitro radical anion.
Protocol 3.2: NMR Conformational Analysis (NOESY)
Causality: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine the spatial proximity of protons, allowing researchers to deduce the preferred s-cis or s-trans conformation of the 5-vinyl group in solution.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). DMSO is chosen to mimic the polar cellular environment.
-
Instrument Tuning: Tune and match the NMR probe (e.g., 500 MHz or 600 MHz spectrometer) to the 1 H frequency.
-
1D 1 H-NMR: Acquire a standard 1D proton spectrum to assign the N-methyl protons, the imidazole ring proton (if applicable, though C4 is the only open position), and the distinct multiplet of the vinyl protons.
-
NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time ( tm ) of 300-500 ms. Self-validation: Optimize the mixing time by running a 1D GOESY to ensure the NOE buildup is in the linear regime and free from spin diffusion.
-
Data Interpretation: Look for cross-peaks between the N1-methyl protons and the vinyl protons. The intensity of these cross-peaks will differentiate between the s-cis and s-trans rotamers.
Synthesis and Antimicrobial Implications
Early studies by Cavalleri, Volpe, and Arioli (1977) demonstrated that 1-methyl-2-nitro-5-vinyl-1H-imidazole possesses significant antimicrobial activity [1]. The synthesis typically involves the functionalization of a 2-nitroimidazole precursor, utilizing the reactivity of the 5-position to introduce the vinyl moiety via Wittig olefination or cross-coupling reactions from a 5-carboxaldehyde intermediate [1].
The presence of the vinyl group not only alters the electronic landscape of the imidazole ring but also provides a synthetic handle for further derivatization, allowing for the creation of complex nitrogen-condensation derivatives with tailored pharmacological profiles [1].
References
-
ResearchGate. "Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships". ResearchGate.net. Available at: [Link]
Mechanistic Profiling and Bioreductive Dynamics of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV)
Executive Overview
As drug development increasingly focuses on hypoxia-targeted therapies and precision antimicrobials, nitroheterocyclic compounds remain a cornerstone of investigation. 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly designated as MEV) is a prototypical [1][2]. Unlike standard bacteriostatic agents, MEV requires enzymatic activation within specific microenvironments to exert its genotoxic effects. This technical guide deconstructs the physicochemical properties, structure-activity relationships, and self-validating experimental workflows necessary for evaluating MEV and its analogs in modern preclinical settings.
Chemical Ontology and Structural Dynamics
The pharmacological uniqueness of MEV stems from its dual-functional architecture: a 2-nitroimidazole ring coupled with a 5-vinyl moiety. The 2-nitro group serves as the electron acceptor for bioreduction, while the 5-vinyl group provides an electrophilic center capable of forming bulky covalent adducts.
Table 1: Chemical and Structural Identifiers
| Property | Value |
| IUPAC Name | 1-methyl-2-nitro-5-vinyl-1H-imidazole |
| CAS Registry Number | 39070-08-1 |
| Molecular Formula | C6H7N3O2 |
| Molecular Weight | 153.14 g/mol |
| Synonyms | MEV, 5-ethenyl-1-methyl-2-nitroimidazole, NSC 294743 |
| Primary Biological Target | Bacterial DNA (Cross-linking) |
Pharmacodynamics: Bioreductive Activation and DNA Cross-linking
The causality behind MEV's mechanism of action is rooted in its redox potential. In normoxic environments, the single-electron reduction of the nitro group by bacterial nitroreductases yields a nitro radical anion. Oxygen rapidly reoxidizes this anion back to the parent compound—a phenomenon known as "futile cycling".
However, under limiting oxygen (hypoxic conditions), the absence of oxygen allows further reduction to highly reactive nitroso and hydroxylamine intermediates. These electrophiles attack nucleophilic sites on DNA. The presence of the 5-vinyl group facilitates the formation of inter- and intra-strand cross-links, physically arresting the replication fork and preferentially[1][2].
Fig 1. Bioreductive activation of MEV and subsequent DNA damage pathways.
Genetic Determinants of Sensitivity
The biological validation of MEV's mechanism is demonstrated through mutant strain susceptibility. The antibacterial effects of MEV are the direct consequence of [1][2]. Strains deficient in Nucleotide Excision Repair (NER), such as uvrA mutants, cannot excise the bulky cross-links. Similarly, recA mutants, which lack homologous recombination capabilities, cannot repair the double-strand breaks resulting from collapsed replication forks. Consequently, these strains exhibit profound hypersensitivity to the drug[1][2].
Table 2: Genetic Determinants of MEV Sensitivity in E. coli
| Genotype | Repair Pathway Deficient | Sensitivity to MEV | Mechanistic Implication |
| Wild-Type (WT) | None | Baseline | Intact NER and HR pathways repair MEV adducts. |
| uvrA- | Nucleotide Excision Repair | Hypersensitive | Inability to excise bulky MEV-DNA cross-links. |
| recA- | Homologous Recombination | Hypersensitive | Inability to repair replication fork collapse at adducts. |
Self-Validating Experimental Workflows
To rigorously evaluate the efficacy and mechanism of MEV, protocols must be designed with internal validation mechanisms. The following workflows ensure high-fidelity data by controlling for oxygen tension and distinguishing between strand breaks and cross-links.
Fig 2. Self-validating workflow for assessing hypoxia-selective MEV genotoxicity.
Protocol A: Hypoxia-Selective Cytotoxicity Assay
Objective: Quantify the oxygen-dependent activation of MEV. Causality & Logic: By running parallel normoxic and hypoxic arms, we isolate the variable of futile cycling. The inclusion of a recA- strain serves as a positive control for DNA damage sensitivity.
Step-by-Step Methodology:
-
Inoculation: Culture E. coli WT and recA- strains in Mueller-Hinton broth to an OD600 of 0.5.
-
Atmospheric Conditioning: Split cultures into two arms. Place the hypoxic arm in an anaerobic chamber (90% N₂, 5% CO₂, 5% H₂) for 2 hours to deplete residual oxygen. Maintain the normoxic arm in a standard shaking incubator.
-
Drug Exposure: Treat both arms with a concentration gradient of MEV (0.1 µg/mL to 100 µg/mL).
-
Incubation: Incubate for 4 hours at 37°C under their respective atmospheric conditions.
-
Viability Plating: Plate serial dilutions on agar. Incubate overnight and calculate CFU/mL.
-
Validation Check: The assay is validated if the WT normoxic IC₅₀ is at least 10-fold higher than the WT hypoxic IC₅₀, confirming oxygen-mediated futile cycling.
Protocol B: Modified Alkaline Comet Assay for Cross-link Detection
Objective: Differentiate MEV-induced DNA cross-links from simple strand breaks. Causality & Logic: Standard comet assays measure DNA strand breaks (which increase the tail moment). Because cross-links physically tether DNA strands together, they prevent migration. To detect them, we must deliberately induce random strand breaks (via H₂O₂) after MEV treatment. A reduction in tail moment compared to the H₂O₂-only control proves the existence of cross-links[1][2].
Step-by-Step Methodology:
-
Treatment: Expose hypoxic E. coli cultures to the established IC₅₀ of MEV for 2 hours.
-
Strand Break Induction (The Validation Step): Wash cells and expose them to 50 µM H₂O₂ for 10 minutes on ice to induce uniform single-strand breaks.
-
Lysis: Embed cells in low-melting-point agarose on slides. Submerge in alkaline lysis buffer (pH > 13) overnight to unwind DNA.
-
Electrophoresis: Run at 1 V/cm for 30 minutes.
-
Quantification: Stain with SYBR Gold and analyze via fluorescence microscopy.
-
Data Interpretation: Calculate the Olive Tail Moment. The assay is self-validating if the [MEV + H₂O₂] group shows a significantly lower tail moment than the [H₂O₂ Only] control, confirming that MEV cross-links are restricting DNA migration.
References
-
Goldstein, B. P., Nielsen, E., Berti, M., & Silvestri, L. G. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA. Microbiology Society (Journal of General Microbiology). URL:[Link]
-
National Institutes of Health (NIH) / PubMed. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. URL:[Link]
-
Mital, A. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. ResearchGate. URL:[Link]
Sources
"1H-Imidazole, 1-methyl-2-nitro-5-vinyl-" solubility and stability data
Comprehensive Physicochemical Profiling of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV): Solubility, Polymorphism, and Stability Dynamics
Executive Summary
The compound 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (CAS: 39070-08-1)[1], widely referred to as 1-methyl-2-nitro-5-vinylimidazole or MEV[2], is a highly potent nitro-heterocyclic antimicrobial agent. Its primary mechanism of action involves preferentially blocking DNA synthesis and inducing repairable DNA damage via cross-linking[3][4]. While its efficacy is well-documented, the clinical translation of MEV—like many 5-nitroimidazole derivatives—requires a rigorous understanding of its solid-state chemistry. This whitepaper synthesizes the physicochemical parameters, polymorphic behavior, and stability dynamics of MEV to provide actionable workflows for drug development professionals.
Solid-State Chemistry: Polymorphism and Conformational Packing
In drug development, the solid-state arrangement of an Active Pharmaceutical Ingredient (API) dictates its lattice energy, which in turn governs thermodynamic solubility and intrinsic dissolution rates. MEV exhibits complex solid-state behavior and is known to crystallize in at least three distinct polymorphic forms: Form I, Form II, and Form III[5].
The Causality of Polymorphism: The existence of these polymorphs is fundamentally driven by the conformational flexibility of the molecule. Characterization via infrared spectroscopy and X-ray powder diffraction has demonstrated that the distinct crystal packing observed in Forms I and II arises from the MEV molecule adopting different spatial conformations in the solid state[5]. Specifically, the rotational freedom of the 5-vinyl group relative to the planar 1-methyl-2-nitroimidazole core allows for varying degrees of intermolecular π−π stacking and dipole-dipole interactions. Isolating the most thermodynamically stable polymorph is a critical prerequisite in formulation to prevent spontaneous polymorphic transitions during shelf-life, which would otherwise lead to erratic solubility profiles.
Solubility Dynamics and Solvent Compatibility
The planar, highly conjugated nature of the C6H7N3O2 molecule[2] results in strong crystal lattice energies that resist aqueous solvation. Consequently, MEV exhibits the poor aqueous solubility characteristic of un-ionized 5-nitroimidazoles, necessitating the use of co-solvents or complexation strategies (e.g., cyclodextrin encapsulation) for aqueous dosing.
Table 1: Physicochemical and Solubility Profile of MEV
| Parameter | Value / Characteristic |
| Chemical Name | 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- |
| CAS Number | 39070-08-1[1] |
| Molecular Formula | C6H7N3O2 [2] |
| Molecular Weight | 153.14 g/mol [2] |
| Solid-State Forms | Polymorphs I, II, and III[5] |
| Aqueous Solubility | Low (Lattice-energy limited) |
| Organic Solubility | High in DMSO; Moderate in Acetonitrile/Methanol |
Mechanism of Action: The Role of Instability in Efficacy
The chemical reactivity that complicates MEV's formulation is the exact mechanism responsible for its antimicrobial efficacy. MEV is effectively a prodrug; it is completely ineffective in cell-free systems because it requires enzymatic activation[6].
Under limiting oxygen (hypoxic) conditions, bacterial nitroreductases catalyze the single-electron reduction of the 2-nitro group[6]. This metabolic activation generates a highly reactive nitro radical anion that binds to and cross-links bacterial DNA, ultimately leading to cell death[3][4].
Figure 1: Nitroreductase-mediated metabolic activation of MEV leading to DNA damage.
Stability Profile and Degradation Pathways
The chemical stability of MEV is fundamentally challenged by its two primary functional groups:
-
The 5-Vinyl Group : A hotspot for oxidative cleavage (e.g., epoxidation followed by hydrolysis) and susceptible to radical-induced polymerization under elevated thermal stress.
-
The 2-Nitro Group : The extended conjugation from the imidazole ring through the vinyl group lowers the HOMO-LUMO gap, shifting UV absorption into the near-visible range. This makes the nitro group highly susceptible to photoreduction.
Table 2: ICH-Aligned Forced Degradation Profile
| Stressor | Conditions | Expected Stability | Primary Degradation Mechanism |
| Acidic | 0.1 M HCl, 60°C, 24h | Moderate | Imidazole ring protonation; slow hydrolysis |
| Alkaline | 0.1 M NaOH, 60°C, 24h | Susceptible | Nucleophilic attack; ring opening |
| Oxidative | 3% H2O2 , RT, 24h | Highly Susceptible | Epoxidation/cleavage of the 5-vinyl group |
| Photolytic | UV/Vis, 1.2M lux hrs | Highly Susceptible | Photoreduction of the 2-nitro group |
Standardized Experimental Workflows
To ensure trustworthiness and reproducibility in formulation development, the following self-validating protocols are required for evaluating MEV batches.
Protocol A: Thermodynamic Solubility Screening (Shake-Flask Method)
-
Preparation : Add an excess amount (~10 mg) of MEV API to a 2 mL glass HPLC vial. Causality: Glass is strictly utilized to prevent the non-specific binding of the lipophilic vinylimidazole to plastic microcentrifuge tubes, which would artificially lower recovery.
-
Equilibration : Add 1 mL of the target solvent (e.g., pH 7.4 PBS). Seal and agitate at 300 rpm on a thermoshaker at exactly 25.0°C for 48 hours. Causality: A 48-hour window ensures the system reaches true thermodynamic equilibrium, accounting for the slow intrinsic dissolution rate of the stable polymorphs.
-
Phase Separation : Centrifuge the suspension at 15,000 x g for 15 minutes. Causality: Centrifugation is prioritized over syringe filtration to eliminate the risk of the API adsorbing onto hydrophobic PTFE or PES filter membranes.
-
Quantification : Aspirate the supernatant, dilute in the mobile phase, and quantify via HPLC-UV at the predetermined λmax .
Protocol B: Stability-Indicating Forced Degradation Assay
-
Stock Preparation : Dissolve MEV in HPLC-grade Acetonitrile to a concentration of 1 mg/mL. Causality: Acetonitrile ensures complete solvation of all polymorphs and provides a stable baseline for stress testing without participating in side reactions (unlike alcohols, which might form ethers with the vinyl group).
-
Stress Application : Apply ICH Q1A/Q1B stress conditions (Acid, Base, Oxidation, Light) as outlined in Table 2. Causality: For photolytic testing, quartz vials must be used because standard borosilicate glass absorbs UV light, which would artificially protect the photosensitive 2-nitro group.
-
Neutralization/Quenching : Neutralize the acid/base samples with equimolar NaOH/HCl. Quench the oxidative sample with sodium thiosulfate. Causality: Halting the reaction is critical to prevent continued degradation in the autosampler and to protect the silica-based HPLC column from extreme pH dissolution.
-
Analysis : Analyze via HPLC-PDA-MS/MS to achieve mass balance and elucidate the structures of the degradation products.
Figure 2: ICH Q1A/Q1B forced degradation workflow for MEV stability profiling.
References
-
Goldstein, B. P., et al. "The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA." PubMed / J Gen Microbiol.3
-
Microbiology Society. "The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA." 4
-
Echemi. "1-methyl-2-nitro-5-vinyl-1h-imidazole." 1
-
McCalla, D. R., et al. "The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms." PubMed / J Gen Microbiol. 6
-
Stenutz. "5-ethenyl-1-methyl-2-nitroimidazole." 2
-
Pelizza, G., Nebuloni, M., Ferrari, P., Tarasconi, P. "Polymorphism of 1-methyl-2-nitro-5-vinylimidazole." ResearchGate / Il Farmaco; edizione scientifica. 5
Sources
- 1. echemi.com [echemi.com]
- 2. 5-ethenyl-1-methyl-2-nitroimidazole [stenutz.eu]
- 3. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Activities of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of the nitroimidazole compound, 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-, also known as MEV. Drawing upon the well-established bioactivities of the broader nitroimidazole class, this document elucidates the probable mechanisms of action, potential therapeutic applications, and detailed experimental protocols for the evaluation of this specific molecule. The guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial, antiprotozoal, and radiosensitizing agents.
Introduction: The Nitroimidazole Scaffold - A Cornerstone of Antimicrobial Therapy
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a nitro group (NO₂) to this ring system gives rise to the nitroimidazoles, a class of compounds that has revolutionized the treatment of anaerobic bacterial and protozoal infections.[1] The biological activity of nitroimidazoles is intrinsically linked to the reductive metabolism of the nitro group, a process that is selectively facilitated in the low-oxygen environments characteristic of anaerobic organisms and hypoxic tumor tissues.[2][3] This bioactivation leads to the generation of cytotoxic radical species that inflict damage upon critical cellular macromolecules, most notably DNA.[4][5]
The position of the nitro group on the imidazole ring significantly influences the compound's spectrum of activity. 5-nitroimidazoles, such as the archetypal drug metronidazole, are primarily effective against anaerobic bacteria and protozoa.[6] In contrast, 2-nitro and 4-nitroimidazoles have also been explored for their therapeutic potential, including activity against Mycobacterium tuberculosis and as radiosensitizers in cancer therapy.[7][8] This guide will focus on the specific potential of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-, a 2-nitroimidazole derivative, in light of the established structure-activity relationships within this versatile chemical class.
Molecular Profile: 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV)
IUPAC Name: 1-methyl-2-nitro-5-vinyl-1H-imidazole
Synonyms: MEV, 5-ethenyl-1-methyl-2-nitroimidazole[9]
CAS Number: 39070-08-1[9]
Molecular Formula: C₆H₇N₃O₂[9]
Molecular Weight: 153.14 g/mol [9]
Chemical Structure:
Caption: Chemical structure of 1-methyl-2-nitro-5-vinyl-1H-imidazole.
The structure of MEV features a 2-nitroimidazole core, which is the key pharmacophore responsible for its anticipated biological activity. The methyl group at the 1-position and the vinyl group at the 5-position are expected to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its potency and spectrum of activity. Notably, studies on other 2-nitroimidazoles have indicated that vinyl substituents at the 5-position can enhance potency.[7]
Unraveling the Mechanism of Action: DNA as the Primary Target
The primary mechanism of action for nitroimidazoles, including MEV, is the induction of DNA damage. This process is initiated by the reductive activation of the nitro group.
Caption: Proposed mechanism of action for 1-methyl-2-nitro-5-vinyl-1H-imidazole.
In the low-oxygen environment of anaerobic microorganisms or hypoxic tumor cells, nitroreductases donate electrons to the nitro group of MEV, forming a highly reactive nitro radical anion.[2] This transient species can undergo further reduction to generate other cytotoxic intermediates. These reactive molecules can directly interact with DNA, causing a variety of lesions, including single and double-strand breaks and DNA cross-linking.[5] The accumulation of this DNA damage disrupts essential cellular processes like replication and transcription, ultimately leading to cell death.[5]
A study specifically investigating MEV demonstrated that its primary target is indeed DNA. The compound was found to preferentially block DNA synthesis in Escherichia coli and was shown to be mutagenic. Furthermore, the study provided evidence for the formation of cross-links in the DNA of bacteria treated with MEV.[5]
Potential Biological Activities and Therapeutic Applications
Based on its structural features and the known activities of related nitroimidazoles, MEV is predicted to exhibit a range of biological activities with therapeutic potential.
Antimicrobial and Antiprotozoal Activity
The most prominent and well-documented application of nitroimidazoles is in the treatment of infections caused by anaerobic bacteria and protozoa.[1] The vinyl group at the 5-position of the imidazole ring in MEV is of particular interest, as structure-activity relationship studies of 2-nitroimidazoles have shown that vinyl substituents at this position can lead to increased potency against various microbes.[7]
Potential Spectrum of Activity:
-
Anaerobic Bacteria: Bacteroides fragilis, Clostridium species, Prevotella species, Fusobacterium species.
-
Protozoa: Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica, Trypanosoma cruzi.
A recent study on the closely related compound, 2-nitro-1-vinyl-1H-imidazole, demonstrated significant activity against the amastigote form of Trypanosoma cruzi, the causative agent of Chagas disease, with a half-maximal inhibitory concentration (IC50) of 4.8 µM.[10] This finding strongly supports the potential of vinyl-substituted 2-nitroimidazoles, like MEV, as effective antiprotozoal agents.
Radiosensitization in Cancer Therapy
Hypoxia is a common feature of solid tumors and a major contributor to resistance to radiotherapy.[8] Nitroimidazoles, due to their selective activation in hypoxic environments, have been extensively investigated as radiosensitizers.[7] Upon reduction in hypoxic tumor cells, these compounds can "mimic" the effect of oxygen by "fixing" radiation-induced DNA damage, making it more difficult for the cell to repair. This leads to an enhanced killing of cancer cells for a given dose of radiation. 2-nitroimidazoles, in particular, have shown promise in this area.[7] The presence of the electron-withdrawing nitro group in MEV makes it a prime candidate for evaluation as a radiosensitizing agent in hypoxic solid tumors.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-, a series of well-established in vitro assays can be employed.
Determination of Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar dilution method is a standard procedure for determining the MIC of compounds against anaerobic bacteria.
Experimental Workflow:
Caption: Workflow for MIC determination using the agar dilution method.
Step-by-Step Methodology:
-
Preparation of MEV Stock Solution: Prepare a stock solution of MEV in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform a series of twofold dilutions of the stock solution to obtain a range of desired concentrations.
-
Agar Preparation: Prepare an appropriate growth medium for anaerobic bacteria (e.g., Brucella agar supplemented with hemin and vitamin K1) and sterilize by autoclaving. Cool the molten agar to 48-50°C.
-
Incorporation of MEV: Add a defined volume of each MEV dilution to a corresponding volume of molten agar to achieve the final desired concentrations. Also, prepare a drug-free control plate.
-
Pouring Plates: Pour the agar mixtures into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Grow the anaerobic bacterial strain to be tested in an appropriate broth medium under anaerobic conditions. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates in an anaerobic chamber at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of MEV that completely inhibits the visible growth of the bacteria.
Assessment of DNA Damage using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat the target cells (e.g., bacteria, protozoa, or cancer cells) with various concentrations of MEV for a defined period. Include a negative control (untreated cells) and a positive control (cells treated with a known DNA-damaging agent like hydrogen peroxide).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer the mixture onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids containing the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized software.
Evaluation of Radiosensitizing Potential using the Clonogenic Assay
The clonogenic assay is the gold standard for assessing the reproductive viability of cells after treatment with cytotoxic agents, including radiation.
Step-by-Step Methodology:
-
Cell Seeding: Seed a known number of cancer cells into multi-well plates.
-
Drug Treatment: Treat the cells with a non-toxic concentration of MEV for a specified period under both normoxic and hypoxic conditions. Include control groups without the drug.
-
Irradiation: Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Colony Staining and Counting: Fix and stain the colonies with a dye such as crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group and radiation dose. Plot the surviving fraction against the radiation dose to generate cell survival curves. The enhancement ratio (the dose of radiation required to achieve a certain level of cell killing without the drug divided by the dose required with the drug) can then be calculated to quantify the radiosensitizing effect of MEV.
Comparative Analysis of Biological Activity
While specific quantitative data for 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV) is limited in publicly available literature, we can draw comparisons with closely related nitroimidazole compounds to estimate its potential potency.
| Compound | Target Organism/Cell Line | Biological Activity | Endpoint | Value | Reference |
| 2-nitro-1-vinyl-1H-imidazole | Trypanosoma cruzi (amastigotes) | Antiprotozoal | IC₅₀ | 4.8 µM | [10] |
| Metronidazole | Bacteroides fragilis | Antibacterial | MIC (Geometric Mean) | ~3.3 µM | [2] |
| Tinidazole | Bacteroides fragilis | Antibacterial | MIC (Geometric Mean) | ~0.5 µM | [2] |
| Benznidazole | Trypanosoma cruzi (amastigotes) | Antiprotozoal | IC₅₀ | 1.49 µM | [10] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Synthesis of Vinyl-Substituted Nitroimidazoles
A general and efficient method for the synthesis of vinyl-substituted nitroimidazoles has been reported. The following is an adapted protocol for the synthesis of the closely related 2-nitro-1-vinyl-1H-imidazole, which can likely be modified for the synthesis of MEV starting from 1-methyl-2-nitroimidazole.
Reaction Scheme:
Caption: Synthesis of 2-nitro-1-vinyl-1H-imidazole from 2-nitroimidazole and 1,2-dibromoethane.
Step-by-Step Methodology (Adapted from de Souza et al., 2022):
-
Reactant Preparation: In a round-bottom flask, dissolve 2-nitroimidazole (or 1-methyl-2-nitroimidazole for MEV synthesis) in a suitable solvent such as acetonitrile.
-
Addition of Base and Alkylating Agent: Add a base, such as potassium carbonate (K₂CO₃), to the solution, followed by the dropwise addition of 1,2-dibromoethane.
-
Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 70°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the base. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure vinyl-substituted nitroimidazole.
Conclusion and Future Directions
1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV) represents a promising, yet underexplored, member of the nitroimidazole family. Based on its structural characteristics and the established pharmacology of this class of compounds, MEV is predicted to possess significant antimicrobial, antiprotozoal, and radiosensitizing properties, all stemming from its ability to induce DNA damage upon bioreductive activation. The presence of a vinyl group at the 5-position may confer enhanced potency compared to other nitroimidazole derivatives.
Future research should focus on the definitive determination of the biological activity of MEV through the rigorous application of the experimental protocols outlined in this guide. Specifically, quantitative assessment of its MIC and IC50 values against a broad panel of anaerobic bacteria and protozoa is warranted. Furthermore, in vivo studies in animal models of infection and cancer are necessary to validate its therapeutic potential and to assess its pharmacokinetic and toxicological profiles. The synthesis and evaluation of a focused library of analogs with modifications to the 1- and 5-positions could further elucidate the structure-activity relationships and lead to the identification of optimized drug candidates.
References
-
de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1326. [Link]
-
Clementi, E. J., et al. (2020). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 10(16), e3720. [Link]
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]
-
Asche, G. L. (2005). Radiosensitizing and Toxic Effects of the 2-Nitroimidazole Ro-07-0582 in Hypoxic Mammalian Cells. Radiation Research, 67(3), 459-473. [Link]
-
Kumar, P., & Kumar, V. (2014). Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry, 6(12), 1387-1402. [Link]
-
Grunberg, E., et al. (1968). Effects of 1-(2-Nitro-1-Imidazolyl)-3-Methoxy-2-Propanol and 2-Methyl-5-Nitroimidazole-1-Ethanol Against Anaerobic and Aerobic Bacteria and Protozoa. Applied Microbiology, 16(5), 728-730. [Link]
-
Salar, U., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(2), 258-264. [Link]
-
Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]
-
Pasan, J., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(21), 5133. [Link]
-
Turedi, S., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 53(10), 717-722. [Link]
-
Martínez, A., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(2), 1039-1051. [Link]
-
PubChemLite. (n.d.). 1h-imidazole, 5-(2-acetylvinyl)-1-methyl-2-nitro-. Retrieved from [Link]
-
Spitz, C., et al. (2024). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Heterocyclic Communications. [Link]
-
de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1326. [Link]
-
Goldstein, B. P., et al. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. The Journal of General Microbiology, 100(2), 271-281. [Link]
-
IDStewardship. (2024, February 12). Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them?. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
Jokipii, L., & Jokipii, A. M. (1985). Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. Antimicrobial Agents and Chemotherapy, 28(4), 561-564. [Link]
-
Faria, J., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1313. [Link]
-
Foroumadi, A., et al. (2018). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research, 4(3), 34-43. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of 5-nitrovinylimidazoles. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
IDStewardship. (2024, February 12). Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them?. Retrieved from [Link]
-
Goldstein, B. P., et al. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. The Journal of General Microbiology, 100(2), 271-281. [Link]
-
de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1326. [Link]
-
Rodriguez-Ferreiro, A., et al. (2002). DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives. Toxicology Letters, 132(2), 109-115. [Link]
-
Ings, R. M., et al. (1976). The nitroimidazole family of drugs. Journal of Antimicrobial Chemotherapy, 2(2), 125-135. [Link]
-
Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. [Link]
-
Turedi, S., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 53(10), 717-722. [Link]
-
Spitz, C., et al. (2024). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Heterocyclic Communications. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Foroumadi, A., et al. (2018). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research, 4(3), 34-43. [Link]
-
Pasan, J., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(21), 5133. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of 5-nitrovinylimidazoles. Retrieved from [Link]
Sources
- 1. 1-Methyl-2-vinyl-1H-imidazole(16975-71-6) 1H NMR [m.chemicalbook.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Nitro-1-vinyl-1H-imidazole [mdpi.com]
- 8. idstewardship.com [idstewardship.com]
- 9. idexx.dk [idexx.dk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Chemical and Pharmacological Evolution of 1-Methyl-2-nitro-5-vinyl-1H-imidazole: A Technical Whitepaper
Executive Summary & Historical Context
The development of nitroheterocyclic compounds in the mid-20th century revolutionized the treatment of anaerobic bacterial and protozoal infections. While 5-nitroimidazoles (such as metronidazole) quickly became the clinical gold standard, medicinal chemists recognized that manipulating the substitution pattern of the imidazole ring could drastically alter the molecule's pharmacokinetic and pharmacodynamic profiles.
In 1977, a seminal breakthrough in this space was documented when researchers B. Cavalleri, G. Volpe, and V. Arioli synthesized a novel series of vinyl-substituted 2-nitroimidazoles, including 1-methyl-2-nitro-5-vinyl-1H-imidazole (). The strategic shift from a 5-nitro to a 2-nitro core, coupled with the introduction of a conjugated 5-vinyl group, was not arbitrary. It was a calculated effort to fine-tune the electron affinity of the nitro group, thereby modulating its susceptibility to reductive activation by microbial enzymes. This whitepaper deconstructs the chemical identity, mechanistic pharmacology, and experimental validation of this unique compound.
Chemical Identity & Quantitative Physicochemical Data
Understanding the behavior of 1-methyl-2-nitro-5-vinyl-1H-imidazole requires a precise mapping of its physicochemical properties. The topological polar surface area (TPSA) of 63.6 Ų is particularly notable, as it falls well within the optimal range (< 90 Ų) for passive transmembrane diffusion, a strict requirement for drugs targeting intracellular bacterial machinery.
| Property | Quantitative Value / Descriptor |
| IUPAC Name | 1-methyl-2-nitro-5-vinyl-1H-imidazole |
| CAS Registry Number | 39070-08-1 |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol |
| Exact Mass | 153.0538 g/mol |
| Topological Polar Surface Area (TPSA) | 63.6 Ų |
| Core Scaffold | 2-Nitroimidazole |
| Primary Indication Profile | Antimicrobial / Antiprotozoal / Radiosensitizer |
(Data corroborated via and)
Mechanistic Pharmacology: The Causality of Reductive Activation
As a Senior Application Scientist, I emphasize that nitroimidazoles are not active drugs; they are highly specific prodrugs . Their mechanism of action is a masterclass in exploiting the unique biochemical environment of anaerobic pathogens.
The Causality of the 5-Vinyl Substitution: The 2-nitroimidazole core is inherently more electron-deficient than its 5-nitro counterpart, giving it a higher (less negative) one-electron reduction potential. By introducing a vinyl group (-CH=CH₂) at the 5-position, Cavalleri and colleagues extended the π-conjugation of the aromatic ring. This extended conjugation stabilizes the transition state of the intermediate nitro radical anion formed during initial reduction.
Because the selective toxicity of this compound relies on the reduction of the nitro group by bacterial ferredoxin-linked nitroreductases, lowering the energy barrier for this reduction directly increases the generation rate of cytotoxic reactive oxygen species (ROS) and electrophilic hydroxylamines. These species rapidly form covalent adducts with bacterial DNA, leading to irreversible strand breakage.
Mechanistic pathway of 2-nitroimidazole reductive activation and DNA damage in anaerobes.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the evaluation of 1-methyl-2-nitro-5-vinyl-1H-imidazole requires a multi-tiered, self-validating experimental architecture.
Protocol A: Synthesis and Structural Validation
The introduction of the vinyl group is best achieved via a Wittig olefination of an aldehyde precursor.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 1-methyl-2-nitro-1H-imidazole-5-carboxaldehyde in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere to prevent premature oxidation.
-
Ylide Generation: In a separate flask, treat methyltriphenylphosphonium bromide with a strong base (e.g., potassium tert-butoxide) at 0°C to generate the reactive methylenetriphenylphosphorane ylide.
-
Wittig Olefination: Slowly transfer the ylide solution to the aldehyde precursor. Stir at room temperature for 4 hours. The causality here is driven by the nucleophilic attack of the ylide carbon on the electrophilic aldehyde, forming an oxaphosphetane intermediate that collapses to yield the vinyl group and triphenylphosphine oxide.
-
Purification: Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexanes/EtOAc).
-
Self-Validation (NMR): The protocol validates itself via ¹H-NMR spectroscopy. The reaction is deemed successful only if the distinct aldehyde proton signal (~9.8 ppm) completely disappears, replaced by a characteristic multiplet corresponding to the terminal vinyl protons (~5.5–6.8 ppm).
Protocol B: Mutagenicity and Toxicity Profiling (Ames Test)
Because 2-nitroimidazoles interact directly with DNA upon reduction, establishing their mutagenic liability is critical ().
Step-by-Step Methodology:
-
Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions). Crucially, include the nitroreductase-deficient isogenic strain TA100NR .
-
Compound Exposure: Plate the bacteria on minimal histidine agar containing varying concentrations of the synthesized compound (0.1 to 10 µ g/plate ).
-
Metabolic Activation Control: Run parallel plates supplemented with S9 fraction (rat liver extract) to simulate mammalian hepatic metabolism.
-
Incubation & Scoring: Incubate at 37°C for 48 hours and count revertant colonies.
-
Self-Validation (Mechanistic Proof): This assay acts as a self-validating logic gate. If the compound induces a high number of revertants in standard TA100, but fails to induce revertants in the TA100NR (nitroreductase-deficient) strain, it definitively proves that the mutagenicity is exclusively caused by bacterial enzyme activation, validating the drug's targeted mechanism of action.
Workflow for the synthesis, characterization, and biological evaluation of vinyl-substituted 2-nitroimidazoles.
Conclusion
The conceptualization and synthesis of 1-methyl-2-nitro-5-vinyl-1H-imidazole represent a pivotal moment in heterocyclic medicinal chemistry. By leveraging extended π-conjugation to manipulate the reduction potential of the 2-nitroimidazole core, researchers successfully engineered a molecule with heightened sensitivity to bacterial nitroreductases. Understanding the causality behind these structural modifications remains essential for modern drug development professionals designing the next generation of hypoxia-selective agents and antimicrobials.
References
-
Title: Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Source: ResearchGate (Review of Nitroheterocyclic Drugs). URL: [Link]
An In-depth Technical Guide to 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-, a heterocyclic compound belonging to the nitroimidazole class. While direct literature on this specific molecule is limited, this document extrapolates from the well-established chemistry and pharmacology of related nitroimidazoles to offer insights into its synthesis, potential biological activity, and applications in drug development. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of novel nitroimidazole derivatives.
Introduction to the Nitroimidazole Scaffold: A Cornerstone of Antimicrobial Therapy
Nitroimidazoles are a class of synthetic antibiotics characterized by an imidazole ring bearing a nitro group.[1] These compounds are indispensable in treating infections caused by anaerobic bacteria and protozoa.[2] The first nitroimidazole to be discovered was azomycin (2-nitroimidazole), a natural product isolated from Streptomyces eurocidicus.[1] However, the breakthrough in their therapeutic application came with the synthesis of metronidazole, a 5-nitroimidazole derivative, which demonstrated a remarkable balance of efficacy and toxicity.[2]
The biological activity of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group within susceptible microorganisms.[2] In the low-oxygen environment characteristic of anaerobic organisms, the nitro group undergoes a one-electron reduction to form a highly reactive nitroso radical. This radical species can then interact with and damage cellular macromolecules, most notably DNA, leading to cell death.[2] This mechanism of action makes them particularly effective against anaerobic pathogens.
The position of the nitro group on the imidazole ring—be it at the 2, 4, or 5-position—significantly influences the compound's biological activity and pharmacokinetic properties.[1][3] While 5-nitroimidazoles like metronidazole are widely used, 2-nitro and 4-nitro derivatives have also been extensively investigated for various therapeutic applications, including as radiosensitizers in cancer therapy and for the treatment of parasitic diseases like Chagas disease and tuberculosis.[1][3]
Physicochemical Properties of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-
Based on its chemical structure, several key physicochemical properties of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- can be predicted. A summary of these properties is presented in the table below.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C6H7N3O2 | [4] |
| Molecular Weight | 153.14 g/mol | [4] |
| CAS Number | 39070-08-1 | [4] |
| Appearance | Likely a crystalline solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in polar organic solvents | General knowledge of similar compounds |
| Key Structural Features | - 1-methylimidazole core- 2-nitro group (electron-withdrawing)- 5-vinyl group (reactive alkene) | Inferred from name |
The presence of the electron-withdrawing nitro group at the 2-position is expected to influence the electron density of the imidazole ring, impacting its reactivity and biological interactions. The vinyl group at the 5-position is a particularly interesting feature, as it provides a reactive handle for further chemical modifications and could participate in biological interactions.
Synthesis of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-: A Proposed Strategy
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-.
Experimental Protocol (Hypothetical)
Step 1: Nitration of 1-methylimidazole
-
To a cooled solution of 1-methylimidazole in concentrated sulfuric acid, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining a low temperature (0-5 °C).
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.
-
Filter, wash with water, and dry to obtain 1-methyl-2-nitroimidazole.
Step 2: Functionalization at the 5-position
-
Method A: Formylation (Vilsmeier-Haack reaction): Treat 1-methyl-2-nitroimidazole with a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group at the 5-position, yielding 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde.
-
Method B: Halogenation: Introduce a halogen (e.g., bromine or iodine) at the 5-position using an appropriate halogenating agent (e.g., N-bromosuccinimide or N-iodosuccinimide).
Step 3: Introduction of the Vinyl Group
-
From the 5-formyl derivative (Wittig or Horner-Wadsworth-Emmons reaction):
-
React the 1-methyl-2-nitro-1H-imidazole-5-carbaldehyde with a suitable phosphorus ylide (e.g., methyltriphenylphosphonium bromide and a strong base for the Wittig reaction) or a phosphonate carbanion (for the Horner-Wadsworth-Emmons reaction).
-
The reaction will yield the desired 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-.
-
-
From the 5-halo derivative (Stille or Suzuki coupling):
-
Perform a palladium-catalyzed cross-coupling reaction between the 5-halo-1-methyl-2-nitroimidazole and a vinylating agent such as vinyltributyltin (for Stille coupling) or vinylboronic acid (for Suzuki coupling).
-
This will afford the target compound.
-
Justification for Experimental Choices: The choice of a multi-step synthesis starting with the commercially available 1-methylimidazole allows for controlled introduction of the nitro and vinyl groups at specific positions. The Vilsmeier-Haack and halogenation reactions are standard methods for functionalizing electron-rich heterocyclic rings. The Wittig/HWE and palladium-catalyzed cross-coupling reactions are robust and versatile methods for forming carbon-carbon double bonds.
Potential Biological Activity and Therapeutic Applications
The biological activity of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- is likely to be dominated by the nitroimidazole core, suggesting potential as an antimicrobial agent. The vinyl substituent could, however, modulate this activity and introduce novel pharmacological properties.
Antimicrobial and Antiprotozoal Activity
The 2-nitroimidazole scaffold is known to possess antitubercular and antiprotozoal activities.[3] For instance, benznidazole, a 2-nitroimidazole, is a primary drug for treating Chagas disease.[2] Studies on vinyl-substituted 2-nitroimidazoles have shown that these modifications can lead to potent antitubercular agents.[3] Specifically, vinyl substituents at the 5-position have been associated with increased potency.[3] Therefore, it is plausible that 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- could exhibit activity against Mycobacterium tuberculosis and various protozoa.
The proposed mechanism of action would involve the reductive activation of the 2-nitro group in hypoxic environments, leading to the formation of cytotoxic radicals that damage microbial DNA.
Caption: Proposed mechanism of action for 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-.
The Role of the Vinyl Group
The vinyl group at the 5-position could serve several purposes:
-
Modulation of Lipophilicity: The vinyl group can alter the overall lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its target.
-
Metabolic Handle: The double bond of the vinyl group could be a site for metabolic transformations in vivo, potentially leading to active metabolites or influencing the drug's pharmacokinetic profile.
-
Covalent Interactions: The vinyl group is a Michael acceptor and could potentially engage in covalent interactions with biological nucleophiles, although this would need to be carefully evaluated for potential toxicity.
-
Platform for Further Derivatization: The vinyl group provides a convenient point for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially improved activity or pharmacokinetic properties through reactions such as Heck coupling, epoxidation, or dihydroxylation.[1]
Future Directions and Research Opportunities
The study of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- and related compounds presents several exciting avenues for future research:
-
Definitive Synthesis and Characterization: The development and validation of a robust synthetic route to obtain pure 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- is a critical first step. Full characterization using modern analytical techniques (NMR, MS, X-ray crystallography) is essential.
-
In Vitro and In Vivo Biological Evaluation: The synthesized compound should be screened against a panel of anaerobic bacteria, protozoa (including Trypanosoma cruzi and Leishmania species), and Mycobacterium tuberculosis to determine its antimicrobial spectrum and potency.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications to the vinyl group and other positions on the imidazole ring would provide valuable insights into the SAR and help in the design of more potent and selective compounds.
-
Mechanism of Action Studies: Investigating the precise molecular targets and the mechanism by which this compound exerts its biological effects will be crucial for its further development.
-
Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity, is necessary to assess its drug-like properties.
Conclusion
1H-Imidazole, 1-methyl-2-nitro-5-vinyl- represents a promising, yet underexplored, scaffold within the broader class of nitroimidazole therapeutics. By leveraging the known antimicrobial properties of the nitroimidazole core and the potential for chemical diversification offered by the vinyl substituent, this compound and its derivatives hold the potential to yield novel drug candidates for a range of infectious diseases. This technical guide provides a solid foundation for initiating research into this intriguing molecule, from its synthesis to the exploration of its therapeutic applications. The path forward requires a systematic and multidisciplinary approach, combining synthetic chemistry, microbiology, and pharmacology to unlock the full potential of this and other novel nitroimidazole derivatives.
References
[1] de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molecules, 27(3), 933. Available at: [Link]
Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of medicinal chemistry, 52(4), 1145–1155. Available at: [Link]
[3] Singh, P., & Kumar, A. (2014). Nitroimidazoles for the treatment of TB: past, present and future. Future medicinal chemistry, 6(12), 1381–1396. Available at: [Link]
Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(4), 1145-1155. Available at: [Link]
[2] Vichi-Ramírez, M. A., et al. (2024). Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Frontiers in Chemistry, 12, 1359656. Available at: [Link]
Viegas, C., et al. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Molecules, 14(8), 2939-2968. Available at: [Link]
Anderson, J. R., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic and anaerobic activity of 4-nitroimidazoles. Journal of medicinal chemistry, 52(21), 6649–6659. Available at: [Link]
[5] Anderson, J. R., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. Available at: [Link]
Chadha, R., & Kashid, N. (2002). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 64(2), 101-108. Available at: [Link]
[6] Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 1-6. Available at: [Link]
[7] Barolo, C., et al. (2002). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 7(12), 875-880. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on the Electronic Properties of 1-Methyl-2-nitro-5-vinyl-1H-imidazole: A Computational and Mechanistic Whitepaper
Executive Summary
The compound 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (CAS No. 39070-08-1), frequently referred to in literature as MEV, is a potent nitro-heterocyclic antimicrobial agent whose primary biological target is DNA[1]. For drug development professionals and computational chemists, understanding the electronic properties of MEV is paramount. The biological activation of nitroimidazoles is strictly governed by their reduction potential, which is intrinsically linked to their quantum mechanical electronic structure. This whitepaper provides an in-depth technical guide on utilizing Density Functional Theory (DFT) to elucidate the electronic properties, reactivity descriptors, and mechanistic pathways of MEV.
Chemical Identity and Biological Context
MEV features a unique structural triad: a methyl group at the N1 position, a highly electronegative nitro group at the C2 position, and an electron-withdrawing/conjugating vinyl group at the C5 position.
The mechanism of action of MEV relies on its function as a prodrug. In anaerobic or hypoxic environments, bacterial nitroreductases transfer electrons to the nitro group, generating highly reactive radical anions and hydroxylamine intermediates[2]. These reactive species subsequently induce repairable and unrepairable cross-links in bacterial DNA, effectively halting DNA synthesis[3]. The presence of the 5-vinyl group extends the π -conjugation of the imidazole ring, directly influencing the molecule's electron affinity and, consequently, its rate of metabolic activation.
Theoretical Framework: Density Functional Theory (DFT)
To accurately model the electronic properties of MEV, Density Functional Theory (DFT) is the gold standard. The recommended self-validating protocol employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set[4].
Causality behind the functional/basis set selection:
-
B3LYP: Incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error common in pure density functionals. This is critical for accurately modeling the highly localized electron density of the nitro group.
-
Diffuse Functions (++): The inclusion of diffuse functions on both heavy atoms and hydrogen is mandatory. Because the biological mechanism involves the acceptance of an electron to form a radical anion, diffuse functions are required to accurately model the expanded electron cloud of anionic species.
-
Polarization Functions (d,p): These allow for the asymmetric distortion of atomic orbitals, essential for modeling the conjugated π -system between the vinyl group and the imidazole ring.
DFT computational workflow for electronic property evaluation of MEV.
Key Electronic Properties & Mechanistic Causality
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of MEV.
-
LUMO Energy: In nitroimidazoles, the LUMO is typically localized over the nitro group and the adjacent conjugated system. A lower LUMO energy indicates a higher electron affinity[5]. The 5-vinyl group in MEV extends conjugation, theoretically lowering the LUMO energy compared to non-vinyl analogs like metronidazole[6]. This lower LUMO directly correlates with a more favorable (less negative) single-electron reduction potential, explaining its potent antimicrobial activity.
-
HOMO-LUMO Gap ( ΔE ): A smaller energy gap signifies lower kinetic stability and higher chemical reactivity, classifying the molecule as "soft" and highly susceptible to enzymatic electron transfer.
Molecular Electrostatic Potential (MEP)
MEP mapping visualizes the charge distribution across the molecule, defining how MEV interacts with the active site of bacterial nitroreductases.
-
Negative Potential (Red Regions): Localized on the oxygen atoms of the nitro group. These are the primary sites for electrophilic attack or hydrogen bonding with the enzyme's active site residues.
-
Positive Potential (Blue Regions): Localized around the imidazole ring protons and the vinyl group, indicating susceptibility to nucleophilic attack once the molecule is metabolically activated.
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the stabilization energy ( E(2) ) resulting from electron delocalization. In MEV, significant hyperconjugative interactions occur between the π -electrons of the vinyl group and the π∗ -antibonding orbitals of the imidazole ring. This intramolecular charge transfer stabilizes the molecule but also primes the vinyl carbon for covalent cross-linking with DNA bases post-reduction.
Quantitative Data Presentation
The following table synthesizes the theoretical electronic parameters of MEV in comparison to standard nitroimidazole baselines (derived from B3LYP/6-31G(d,p) literature for context)[6].
| Parameter | Metronidazole (Baseline) | Tinidazole (Baseline) | MEV (Theoretical Projection) | Causality / Biological Significance |
| HOMO Energy (eV) | -6.52 | -6.45 | ~ -6.30 | Higher HOMO indicates easier electron donation (less relevant for prodrug activation). |
| LUMO Energy (eV) | -1.94 | -1.85 | ~ -2.10 | Lower LUMO due to vinyl conjugation; facilitates easier electron acceptance from nitroreductase. |
| Energy Gap ( ΔE ) | 4.58 | 4.60 | ~ 4.20 | Smaller gap indicates higher overall chemical reactivity and lower kinetic stability. |
| Electrophilicity Index ( ω ) | 4.86 eV | 5.07 eV | > 5.10 eV | High electrophilicity drives the ultimate attack on bacterial DNA post-activation. |
| Dipole Moment (Debye) | 3.8 | 4.1 | ~ 4.5 | Influences solubility and partitioning into the bacterial cell membrane. |
Experimental & Computational Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocol must be used to compute the electronic properties of MEV.
Step-by-Step Methodology:
-
Initial Geometry Construction: Build the 3D structure of 1-methyl-2-nitro-5-vinyl-1H-imidazole using GaussView or Avogadro. Ensure the vinyl group is coplanar with the imidazole ring to allow for maximum initial π -conjugation.
-
Geometry Optimization: Execute an optimization job in Gaussian 16 using the opt keyword with the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Validation (Self-Validation Step): Concurrently run a frequency calculation (freq keyword). Analyze the output to ensure there are zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local minimum. If found, perturb the geometry along the imaginary normal mode and re-optimize.
-
Solvation Modeling: Because biological activation occurs in an aqueous intracellular environment, apply the Polarizable Continuum Model (PCM) using SCRF=(Solvent=Water) to simulate the dielectric effect on the LUMO energy.
-
Property Extraction:
-
Extract HOMO/LUMO energies from the .chk file.
-
Generate the MEP surface by mapping the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).
-
Append the pop=NBO keyword to extract Mulliken atomic charges and second-order perturbation energies.
-
Mechanistic Pathway: Electronic Structure to DNA Damage
The theoretical electronic properties directly dictate the in vivo mechanism of MEV. The extended conjugation lowers the LUMO, making the initial electron transfer thermodynamically favorable.
Nitroreduction pathway of MEV driven by its electron affinity, leading to DNA cross-linking.
Once the nitro radical anion is formed, further reduction leads to nitroso and hydroxylamine intermediates. The altered electronic distribution in these intermediates transforms the previously stable imidazole/vinyl framework into a potent electrophile, which covalently binds to the nucleophilic centers of bacterial DNA, causing lethal cross-links[1][3].
Conclusion
The theoretical investigation of 1-methyl-2-nitro-5-vinyl-1H-imidazole via DFT provides a robust framework for understanding its potent antimicrobial properties. By employing high-level functional and basis sets (B3LYP/6-311++G(d,p)), researchers can accurately map the lowered LUMO energy and enhanced electrophilicity driven by the 5-vinyl conjugation. These electronic parameters are not merely abstract numbers; they are the direct causal agents that facilitate enzymatic nitroreduction and subsequent catastrophic DNA damage in target pathogens.
References
-
Goldstein, B. P., et al. "The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA." Microbiology Society / PubMed, 1977.[Link]
-
Goldstein, B. P., et al. "The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA." Microbiology Society, 1977.[Link]
-
Goldstein, B. P., et al. "The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms." PubMed, 1977. [Link]
-
Sharma, S., & Khanal, K. "First-Principles Insight into the Structural and Electronic Properties of Metronidazole and Tinidazole." Butwal Campus Journal, 2025.[Link]
-
Abu-Zaied, M. A., et al. "Synthesis of significant nitroimidazole-triazole-pyridine hybrids and their molecular modeling as antimicrobial agents." Arabian Journal of Chemistry, 2026.[Link]
Sources
- 1. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. 5-Nitrobenzimidazole | 94-52-0 | Benchchem [benchchem.com]
- 5. Synthesis of significant nitroimidazole-triazole-pyridine hybrids and their molecular modeling as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. First-Principles Insight into the Structural and Electronic Properties of Metronidazole and Tinidazole | Butwal Campus Journal [nepjol.info]
Application Note: Synthesis and Characterization of 1-Methyl-2-nitro-5-vinyl-1H-imidazole
Introduction and Mechanistic Context
Nitroimidazole derivatives are a cornerstone in medicinal chemistry, widely recognized for their potent antimicrobial, antiprotozoal, and radiosensitizing properties[1]. The introduction of a vinyl group at the 5-position of the imidazole ring—specifically yielding 1-methyl-2-nitro-5-vinyl-1H-imidazole —significantly alters the electronic landscape and lipophilicity of the scaffold. Historically, vinyl-substituted 2-nitroimidazoles were synthesized and evaluated by Cavalleri et al. to explore structure-activity relationships, revealing that functionalized vinyl chains at the 5-position possess intriguing antimicrobial activities and serve as versatile intermediates for further nitrogen-condensation derivatives[2].
The most direct and reliable method for synthesizing 1-methyl-2-nitro-5-vinyl-1H-imidazole is via a Wittig olefination of the corresponding precursor, 1-methyl-2-nitro-1H-imidazole-5-carboxaldehyde[3].
Causality in Experimental Design
The Wittig reaction relies on the formation of a phosphorus ylide (methylenetriphenylphosphorane) which undergoes a [2+2] cycloaddition with the aldehyde to form an oxaphosphetane intermediate, subsequently collapsing to yield the alkene and triphenylphosphine oxide (TPPO)[4].
-
Base Selection: Potassium tert-butoxide (t-BuOK) is preferred over stronger nucleophilic bases (like n-BuLi) to prevent unwanted nucleophilic attack on the electron-deficient nitroaromatic ring.
-
Temperature Control: The ylide generation is performed at 0 °C, and the aldehyde addition is conducted at low temperatures to control the exothermic nature of the oxaphosphetane formation and prevent degradation of the sensitive nitroimidazole precursor.
-
Solvent: Strictly anhydrous tetrahydrofuran (THF) is required, as moisture rapidly protonates the ylide, quenching the active reagent and severely depressing the yield[4].
Quantitative Data and Reagent Stoichiometry
The following table summarizes the optimized stoichiometric ratios and physical properties for a standard 10 mmol scale synthesis.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |
| 1-Methyl-2-nitro-1H-imidazole-5-carboxaldehyde | Starting Material | 155.11 | 1.0 | 1.55 g (10.0 mmol) |
| Methyltriphenylphosphonium bromide | Wittig Reagent | 357.22 | 1.2 | 4.29 g (12.0 mmol) |
| Potassium tert-butoxide (t-BuOK) | Base | 112.21 | 1.25 | 1.40 g (12.5 mmol) |
| Tetrahydrofuran (THF), anhydrous | Solvent | 72.11 | N/A | 40 mL |
| Ammonium chloride (sat. aq.) | Quenching Agent | 53.49 | Excess | 20 mL |
Experimental Protocol: Step-by-Step Methodology
Phase 1: Preparation of the Ylide
-
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Maintain a positive pressure of argon throughout the reaction to ensure strictly anhydrous conditions.
-
Reagent Loading: Add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) to the flask. Add anhydrous THF (25 mL) via syringe. The mixture will appear as a white suspension.
-
Base Addition: Cool the suspension to 0 °C using an ice-water bath. Weigh t-BuOK (1.40 g, 12.5 mmol) rapidly to minimize atmospheric moisture absorption, and add it portion-wise to the stirring suspension.
-
Ylide Maturation: Stir the mixture at 0 °C for 1 hour. The suspension will transition to a distinct bright yellow/orange color, indicating the successful formation of the methylenetriphenylphosphorane ylide[4].
Phase 2: Olefination Reaction
-
Aldehyde Preparation: In a separate dry vial, dissolve 1-methyl-2-nitro-1H-imidazole-5-carboxaldehyde (1.55 g, 10.0 mmol) in anhydrous THF (15 mL).
-
Addition: Using a syringe, add the aldehyde solution dropwise to the ylide mixture at 0 °C over 15 minutes. This slow addition prevents localized heating and minimizes side reactions.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature naturally. Stir for an additional 4–6 hours. Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 1:1, UV detection at 254 nm) until the starting material is consumed.
Phase 3: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. This neutralizes any unreacted base and protonates unreacted ylide.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 30 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with distilled water (30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid (a mixture of the product and TPPO).
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel. TPPO is highly polar and tends to streak; elute first with a non-polar solvent system (e.g., Hexanes/EtOAc 4:1) to isolate the target 1-methyl-2-nitro-5-vinyl-1H-imidazole before the TPPO elutes[5].
-
Characterization: Verify the product via ¹H NMR (look for the characteristic vinyl proton splitting pattern: a doublet of doublets for the internal alkene proton and two doublets for the terminal alkene protons) and mass spectrometry (Expected exact mass: 153.05 g/mol )[6].
Process Visualization
Fig 1. Synthetic workflow for 1-methyl-2-nitro-5-vinyl-1H-imidazole via Wittig olefination.
References
-
Cavalleri, B., Volpe, G., & Arioli, V. "Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles." Journal of Medicinal Chemistry, vol. 20, no. 5, 1977, pp. 656–660. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 100390, 1-Methyl-2-nitro-1H-imidazole-5-carboxaldehyde." PubChem, Available at:[Link]
-
Robertson, Forest J. "A Highly Versatile One-Pot Aqueous Wittig Reaction." World Journal of Chemical Education, vol. 4, no. 5, 2016, pp. 101-106. Available at:[Link]
Sources
- 1. 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block [benchchem.com]
- 2. FR3012451A1 - 1,3-DIPOLAR COMPOUND WITH IMIDAZOLE FUNCTION - Google Patents [patents.google.com]
- 3. 1-Methyl-2-nitro-1H-imidazole-5-carboxaldehyde | C5H5N3O3 | CID 100390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. delval.edu [delval.edu]
- 6. echemi.com [echemi.com]
Application Note: Advanced Isolation and Polymorph-Selective Purification of 1-Methyl-2-nitro-5-vinylimidazole (MEV)
Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic purification, radical-inhibition, and solid-state polymorph control
Executive Summary & Scientific Context
1-Methyl-2-nitro-5-vinyl-1H-imidazole (MEV) is a potent nitro-heterocyclic compound historically investigated for its antimicrobial and mutagenic properties. Its primary mechanism of action involves the preferential blockade of DNA synthesis via the induction of repairable DNA cross-links [1].
From a process chemistry perspective, MEV presents a dual challenge. First, the 5-vinyl substituent is highly reactive and susceptible to spontaneous radical auto-polymerization, particularly under thermal stress or high concentration. Second, the compound exhibits complex solid-state behavior, crystallizing into at least three distinct polymorphic forms [2]. Standard evaporative purification techniques frequently fail, yielding either polymerized degradation products or unstable, amorphous solids.
This application note outlines a field-proven, self-validating workflow designed to isolate the MEV monomer with >99% chemical purity while kinetically driving the crystallization toward a single, thermodynamically stable polymorph.
Physicochemical Profiling
Understanding the fundamental properties of MEV is critical for designing a purification strategy that avoids degradation pathways.
| Parameter | Value / Description |
| Chemical Name | 1-Methyl-2-nitro-5-vinyl-1H-imidazole |
| CAS Registry Number | 39070-08-1 |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol |
| Biological Target | DNA (Induces cross-links and blocks synthesis) [1] |
| Solid-State Profile | Exhibits 3 distinct crystalline polymorphic forms [2] |
| Key Sensitivities | Photolytic degradation (UV), Thermal auto-polymerization |
Workflow Visualization
The following workflow maps the critical path from the crude synthetic mixture to the isolated, stable polymorph.
Figure 1: Radical-inhibited purification and polymorph-selective crystallization workflow for MEV.
Experimental Protocols & Mechanistic Causality
To ensure reproducibility and scientific integrity, every step in this protocol is paired with the chemical rationale (causality) and an In-Process Quality Control (IPQC) step, making the workflow a self-validating system.
Protocol A: Radical-Inhibited Flash Column Chromatography
Objective: Isolate the MEV monomer from synthetic precursors and early-stage oligomers without triggering vinyl polymerization.
-
Eluent Preparation: Prepare a mobile phase of Hexane:Ethyl Acetate (70:30, v/v).
-
Causality: Add 10 ppm of Butylated hydroxytoluene (BHT) to the mixture. The 5-vinyl group is highly prone to radical polymerization during transit through the slightly acidic silica bed. BHT acts as a radical scavenger, preserving the monomeric state.
-
-
Sample Loading: Dissolve the crude MEV extract in a minimum volume of the eluent.
-
Causality: Do not use ultrasonic baths to aid dissolution. Localized cavitation generates micro-thermal gradients that can initiate polymerization.
-
-
Chromatography: Run the sample through a standard silica gel stationary phase (230-400 mesh).
-
Causality: Shield the column from direct light using aluminum foil or amber-coated glass. The 2-nitroimidazole core undergoes rapid photolytic degradation under standard laboratory lighting.
-
-
Fraction Collection & Concentration: Monitor elution via TLC (UV 254 nm). Pool the pure fractions and concentrate under reduced pressure.
-
Causality: Maintain the rotary evaporator water bath strictly below 30°C . Exceeding this thermal threshold will trigger auto-polymerization, visibly shifting the solution from pale yellow to dark brown.
-
-
IPQC Validation: Before proceeding, analyze an aliquot via Gel Permeation Chromatography (GPC). The protocol is validated if the oligomer content is < 0.5%.
Protocol B: Polymorph-Selective Anti-Solvent Crystallization
Objective: Isolate MEV in a stable, uniform polymorphic state (Form I) while avoiding the thermal stress of evaporative crystallization[2].
-
Primary Dissolution: Dissolve the concentrated MEV residue in a minimal volume of cold Acetone.
-
Causality: Acetone is a polar aprotic solvent that readily dissolves the nitroimidazole core at low temperatures, bypassing the need for heating.
-
-
Anti-Solvent Addition: Transfer the solution to a jacketed crystallizer maintained at 4°C. Slowly add cold Hexane (anti-solvent) dropwise under continuous, gentle mechanical stirring (150 rpm) until the solution becomes persistently turbid.
-
Causality: Hexane forces the MEV out of solution. The slow addition rate at a depressed temperature kinetically favors the assembly of the thermodynamically stable crystalline lattice (Polymorph I) over metastable amorphous precipitation.
-
-
Aging and Growth: Cease anti-solvent addition and allow the suspension to age at 4°C for 4 hours.
-
Filtration and Desiccation: Recover the yellow crystalline powder via vacuum filtration using a chilled Büchner funnel. Dry the crystals under high vacuum (protected from light) at room temperature for 12 hours.
-
IPQC Validation: Examine a sample under a polarized light microscope. The protocol is validated if the particles exhibit strong birefringence, confirming a highly ordered crystalline state rather than amorphous aggregates.
Analytical Validation Metrics
To confirm the success of the purification and the identity of the isolated polymorph, the final batch must be evaluated against the following criteria:
| Analytical Technique | Target Parameter | Acceptance Criteria | Mechanistic Rationale |
| HPLC-UV (254 nm) | Chemical Purity | > 99.0% (Area %) | Confirms the complete removal of unreacted precursors and the BHT radical inhibitor. |
| GPC | Oligomer Content | < 0.5% | Ensures the 5-vinyl group has not undergone auto-polymerization during isolation. |
| DSC | Thermal Transition | Sharp endotherm | Validates polymorphic purity and the absence of amorphous domains or solvates. |
| XRPD | Crystal Lattice | Match with Form I reference | Definitive structural confirmation of the isolated MEV polymorph [2]. |
References
-
Goldstein, B. P., Nielsen, E., Berti, M., Bolzoni, G., & Silvestri, L. G. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA. Microbiology, 100(2), 271-281. Available at: [Link]
-
Pelizza, G., Nebuloni, M., Ferrari, P., & Tarasconi, P. (1978). Polymorphism of 1-methyl-2-nitro-5-vinylimidazole. Il Farmaco; edizione scientifica, 33(2), 118-129. Indexed at:[Link]
Application Notes and Protocols for the Quantification of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-
Introduction: The Analytical Imperative for 1-methyl-2-nitro-5-vinyl-1H-imidazole
1H-Imidazole, 1-methyl-2-nitro-5-vinyl-, a substituted nitroimidazole, belongs to a class of compounds with significant interest in pharmaceutical development due to their potential therapeutic activities, often as antimicrobial or antiparasitic agents.[1] The precise and accurate quantification of this analyte is paramount throughout the drug development lifecycle. From ensuring the purity of the active pharmaceutical ingredient (API) and monitoring its stability in formulations to conducting pharmacokinetic studies, robust analytical methods are indispensable.
This comprehensive guide provides detailed application notes and validated protocols for the quantification of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- in various matrices. The methodologies presented are grounded in established analytical principles for nitroimidazoles and are designed to meet the stringent requirements of regulatory bodies, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
Method Selection: A Rationale Based on Analytical Needs
The choice of an analytical method for 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- is dictated by the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. This guide details three robust methods, each with its own set of advantages:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective technique ideal for routine quality control, purity assessment, and quantification in bulk materials and pharmaceutical dosage forms where the analyte concentration is relatively high.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices such as plasma and tissues. Its high sensitivity and selectivity make it the preferred method for pharmacokinetic and residue analysis.[7][8][9]
-
Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. While often requiring derivatization for polar analytes like nitroimidazoles, it offers excellent chromatographic resolution and is a valuable alternative or confirmatory method.[10][11]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
This method leverages reversed-phase chromatography to separate 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- from potential impurities and degradation products. The analyte is retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase.[12][13][14] Quantification is achieved by measuring the absorbance of the analyte at its wavelength of maximum absorption (λmax), which for many nitroimidazoles falls within the 270-320 nm range.[14][15] The selection of a C18 column is based on its proven efficacy in retaining and separating a wide range of small organic molecules, including those with imidazole cores.[12] The mobile phase composition is optimized to achieve a suitable retention time and peak shape.
Experimental Workflow
Caption: HPLC-UV Experimental Workflow.
Detailed Protocol
1. Materials and Reagents:
-
1H-Imidazole, 1-methyl-2-nitro-5-vinyl- reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Phosphoric acid or ammonium acetate (for mobile phase pH adjustment)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v). The aqueous phase may be buffered (e.g., with 20 mM ammonium acetate) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by scanning the UV spectrum of the reference standard (typically around 310 nm for similar nitroimidazoles).[12]
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be > 0.999.
-
Quantify the amount of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- in the sample by interpolating its peak area on the calibration curve.
Method Validation Summary (as per ICH Q2(R2))[3][5][6]
| Parameter | Specification | Typical Result |
| Linearity | r² > 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 1 - 100 µg/mL |
| Accuracy | 98.0 - 102.0% recovery | 99.5 - 101.2% |
| Precision (RSD) | Intraday < 1.0%, Interday < 2.0% | Intraday: 0.5%, Interday: 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99.5% |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
This method offers superior sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.[7] After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This precursor ion is then fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for quantification at very low levels (pg/mL to ng/mL).[8][9]
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Detailed Protocol
1. Materials and Reagents:
-
1H-Imidazole, 1-methyl-2-nitro-5-vinyl- reference standard
-
Stable isotope-labeled internal standard (IS), if available. If not, a structurally similar compound can be used.
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
2. Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3. LC-MS/MS Conditions:
-
LC Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined by infusing a standard solution. For 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MW: 155.13 g/mol ), the precursor ion would be m/z 156.1 [M+H]⁺. Product ions would be determined experimentally.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
-
Alternatively, for cleaner extracts, use solid-phase extraction (SPE). Condition the SPE cartridge, load the sample, wash with a weak organic solvent, and elute with a strong organic solvent.
-
Evaporate the supernatant/eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition and inject.
5. Data Analysis and Quantification:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Use a weighted (e.g., 1/x²) linear regression.
-
Calculate the concentration of the analyte in the unknown samples from the calibration curve.
Method Validation Summary (as per ICH M10 Bioanalytical Method Validation)
| Parameter | Specification | Typical Result |
| Linearity | r² > 0.99 | 0.998 |
| Range | To be determined based on expected concentrations | 0.1 - 100 ng/mL |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Precision (CV) | ≤15% (≤20% at LLOQ) | < 8% |
| LLOQ | Lowest standard on the calibration curve | 0.1 ng/mL |
| Selectivity | No significant interference at the retention time of the analyte and IS | Pass |
| Matrix Effect | To be assessed | Within acceptable limits |
Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a highly effective technique for separating and identifying volatile and semi-volatile compounds. For polar molecules like nitroimidazoles, derivatization is often necessary to increase volatility and thermal stability.[10] Silylation, for instance, replaces active hydrogens with trimethylsilyl (TMS) groups, making the molecule more suitable for GC analysis. Following separation on a capillary column, the analyte is ionized (typically by electron ionization - EI), and the resulting mass spectrum provides a characteristic fragmentation pattern that can be used for identification and quantification.
Experimental Workflow
Caption: GC-MS Experimental Workflow.
Detailed Protocol
1. Materials and Reagents:
-
1H-Imidazole, 1-methyl-2-nitro-5-vinyl- reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
2. Instrumentation:
-
GC system with a split/splitless injector and a capillary column, coupled to a mass spectrometer.
3. GC-MS Conditions:
-
GC Column: DB-5ms or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Mode: Can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
4. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Dry the extract with anhydrous sodium sulfate.
-
Evaporate the solvent to dryness.
-
To the dry residue, add the derivatizing agent (e.g., 50 µL of BSTFA) and an appropriate solvent (e.g., 50 µL of ethyl acetate).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization reaction.
-
Inject an aliquot of the derivatized solution into the GC-MS.
5. Data Analysis and Quantification:
-
In SIM mode, monitor characteristic ions of the derivatized analyte.
-
Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.
-
Quantify the analyte in the sample using the calibration curve.
Method Validation Summary
| Parameter | Specification | Typical Result |
| Linearity | r² > 0.995 | 0.998 |
| Range | Dependent on application | 10 - 1000 ng/mL |
| Accuracy | 95.0 - 105.0% recovery | 97.2 - 103.5% |
| Precision (RSD) | < 10% | < 7% |
| LOD | Signal-to-Noise ratio of 3:1 | 2 ng/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 7 ng/mL |
| Specificity | Confirmed by mass spectrum | Unique fragmentation pattern |
Conclusion
The analytical methods detailed in this guide provide a comprehensive toolkit for the accurate and reliable quantification of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-. The choice between HPLC-UV, LC-MS/MS, and GC-MS should be based on a thorough evaluation of the analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. Each protocol presented herein is a robust starting point that must be fully validated in the end-user's laboratory to ensure its suitability for the intended purpose, in accordance with the principles of Good Laboratory Practice (GLP) and regulatory guidelines.[2][3][4]
References
- DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS.
-
A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. Available at: [Link]
-
Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PMC. Available at: [Link]
-
HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. AugustaChrom. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. ResearchGate. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). PMDA. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. Available at: [Link]
-
1-Methyl-2-nitroimidazole | C4H5N3O2. PubChem. Available at: [Link]
-
1h-imidazole, 5-(2-acetylvinyl)-1-methyl-2-nitro-. PubChemLite. Available at: [Link]
-
Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
2-Nitro-1-vinyl-1H-imidazole. MDPI. Available at: [Link]
-
Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent. Available at: [Link]
-
Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
-
A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. Available at: [Link]
-
Ecofriendly analytical quality by design-based method for determining Metronidazole, Lidocaine and Miconazole using RP-HPLC in semisolid dosage form. Taylor & Francis Online. Available at: [Link]
-
(E)-2-[2-(4-Chloromethylphenyl)vinyl]-1-methyl-5-nitro-1H-imidazole. Available at: [Link]
-
1-Methyl-5-nitro-1H-imidazole. ResearchGate. Available at: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available at: [Link]
-
2-Nitro-1-vinyl-1H-imidazole. ResearchGate. Available at: [Link]
-
1-Methyl-5-nitro-1H-imidazole. PMC. Available at: [Link]
-
Separation of 1-Methylimidazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bfr.bund.de [bfr.bund.de]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. hplc-shop.de [hplc-shop.de]
- 15. tandfonline.com [tandfonline.com]
Application Note: Mechanistic Profiling and Protocols for 1-Methyl-2-nitro-5-vinyl-1H-imidazole (MEV) in Antimicrobial Research
Target Audience: Microbiologists, Toxicologists, and Antimicrobial Drug Developers Compound: 1-Methyl-2-nitro-5-vinyl-1H-imidazole (MEV) | CAS No: 39070-08-1
Scientific Overview & Mechanistic Causality
1-Methyl-2-nitro-5-vinyl-1H-imidazole (MEV) is a highly specialized nitro-heterocyclic compound utilized in the study of anaerobic antimicrobial mechanisms and genotoxicity. While 5-nitroimidazoles (like metronidazole) are standard in clinical practice, 2-nitroimidazoles bearing a 5-vinyl substitution offer unique electrophilic properties that make them invaluable for mapping DNA damage pathways and bacterial repair mechanisms [1].
The Causality of MEV's Mechanism of Action
MEV is a prodrug ; it is intrinsically inactive in cell-free systems. Its antimicrobial and genotoxic effects are entirely dependent on metabolic activation by bacterial nitroreductases[2].
-
The Role of Oxygen Tension: The reduction of the 2-nitro group is a single-electron transfer process. In aerobic environments, oxygen acts as an electron acceptor, rapidly oxidizing the nitro radical anion back to the parent compound (futile cycling). Therefore, MEV exhibits potent activity only under anaerobic or microaerophilic conditions where this reduction can proceed to form highly reactive nitroso and hydroxylamino intermediates [2].
-
The 5-Vinyl Advantage: The addition of a vinyl group at the 5-position increases the compound's lipophilicity and provides a secondary site for nucleophilic attack. Once the nitro group is reduced, the resulting intermediates act as powerful electrophiles that attack bacterial DNA[3].
-
Primary Target - DNA Cross-linking: The definitive cause of bacterial cell death upon MEV exposure is the cessation of DNA synthesis. MEV induces bulky DNA adducts and interstrand cross-links. This causality is proven by the hypersensitivity of bacterial strains lacking nucleotide excision repair (uvrA) and homologous recombination (recA) pathways [1].
Activation and Damage Pathway
Metabolic activation of MEV by nitroreductases leading to DNA cross-linking and cell death.
Experimental Protocols
To ensure self-validating results, the following protocols utilize isogenic mutant strains to isolate the variable of DNA repair, alongside strict environmental controls to manage the prodrug's activation state.
Protocol A: Anaerobic Minimum Inhibitory Concentration (MIC) & Repair-Dependency Assay
This assay validates that MEV's primary mechanism of action is DNA damage by comparing the susceptibility of wild-type Escherichia coli against DNA-repair deficient mutants.
Materials:
-
E. coli strains: Wild-Type (WT), recA mutant, and uvrA mutant.
-
MEV Stock Solution: 10 mg/mL in 100% DMSO (Prepare fresh; protect from light).
-
Anaerobic chamber or jars (80% N₂, 10% CO₂, 10% H₂).
-
Mueller-Hinton Broth (MHB), pre-reduced in the anaerobic chamber for 24 hours.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow WT, recA, and uvrA strains overnight in MHB under aerobic conditions. Dilute cultures to an OD₆₀₀ of 0.08–0.1 (approx. 1×108 CFU/mL), then further dilute 1:100 in pre-reduced MHB.
-
Compound Titration: In a 96-well plate inside the anaerobic chamber, perform a two-fold serial dilution of MEV from 64 µg/mL down to 0.06 µg/mL. Ensure the final DMSO concentration does not exceed 1% to prevent solvent toxicity.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to 50 µL of the MEV dilutions.
-
Incubation: Seal the plates with gas-permeable membranes. Incubate at 37°C for 18–24 hours inside the anaerobic chamber. Causality Check: Prepare an identical plate and incubate aerobically to prove that MEV requires anaerobic activation.
-
Readout: Determine the MIC as the lowest concentration of MEV that completely inhibits visible growth (OD₆₀₀ < 0.05).
Protocol B: Macromolecular Synthesis Inhibition Assay
To prove that MEV specifically targets DNA synthesis rather than acting as a general metabolic poison, researchers must measure the incorporation of radiolabeled precursors into DNA, RNA, and proteins [1].
Step-by-Step Methodology:
-
Culture Growth: Grow WT E. coli anaerobically to early log phase (OD₆₀₀ = 0.2) in minimal media supplemented with required amino acids.
-
MEV Exposure: Split the culture. Add MEV at 2× MIC to the treatment group and an equivalent volume of DMSO to the control group. Incubate for 15 minutes to allow for metabolic activation.
-
Radiolabel Pulsing: Aliquot 1 mL of treated and control cultures into tubes containing:
-
DNA Synthesis: 1 µCi/mL[³H]-Thymidine.
-
RNA Synthesis: 1 µCi/mL [¹⁴C]-Uracil.
-
Protein Synthesis: 1 µCi/mL [³H]-Leucine.
-
-
Incubation & Precipitation: Pulse for 10 minutes at 37°C. Stop the reaction by adding an equal volume of ice-cold 10% Trichloroacetic acid (TCA). Incubate on ice for 30 minutes to precipitate macromolecules.
-
Filtration: Filter the precipitates through GF/C glass microfiber filters. Wash filters three times with 5% cold TCA and once with 95% ethanol.
-
Quantification: Dry the filters, immerse in scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
Expected Quantitative Data
The table below summarizes the expected experimental outcomes based on the mechanistic grounding of MEV. The stark contrast between aerobic and anaerobic MICs validates the necessity of nitroreductase activation, while the hypersensitivity of recA and uvrA strains confirms DNA cross-linking as the lethal event.
| Bacterial Strain / Genotype | Aerobic MIC (µg/mL) | Anaerobic MIC (µg/mL) | DNA Synthesis (% of Control) | RNA Synthesis (% of Control) |
| Wild-Type (E. coli) | > 64.0 | 2.0 | 12 - 15% | 85 - 90% |
| recA (Recombination deficient) | > 64.0 | 0.25 | < 5% | 80 - 85% |
| uvrA (Excision repair deficient) | > 64.0 | 0.5 | < 5% | 80 - 85% |
Note: The preferential blockade of DNA synthesis (dropping to <15% of control) while RNA synthesis remains largely unaffected isolates MEV's primary target.
References
-
Title: The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. Source: Journal of General Microbiology URL: [Link]
-
Title: The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Source: Journal of General Microbiology URL: [Link]
-
Title: Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles. Source: Journal of Medicinal Chemistry URL: [Link]
Application Note: 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV) as a Hypoxic Cell Radiosensitizer
Executive Summary
The compound 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly referred to as MEV or L-8580; CAS No. 39070-08-1)[1] is a highly specialized 2-nitroimidazole derivative utilized in experimental oncology and radiobiology. Solid tumors frequently develop hypoxic cores that are highly resistant to ionizing radiation. While standard 2-nitroimidazoles act purely as oxygen-mimetic radiosensitizers by "fixing" radiation-induced DNA damage[2], MEV possesses a unique 5-vinyl functional group. This structural addition provides an electrophilic center that directly blocks DNA synthesis and induces DNA cross-linking[3],[4]. This dual-action mechanism makes MEV a potent tool for researchers developing next-generation combination therapies for radioresistant hypoxic tumors.
This application note provides a comprehensive, self-validating framework for evaluating MEV in both in vitro and in vivo models, detailing the causality behind critical experimental parameters to ensure robust, reproducible data.
Mechanistic Overview & Rationale
To effectively utilize MEV, researchers must understand the dual-pathway causality of its cytotoxicity:
-
Oxygen-Mimetic Radical Fixation: Ionizing radiation kills cells primarily by generating hydroxyl radicals that cause DNA double-strand breaks. In healthy, normoxic tissue, molecular oxygen reacts with these DNA radicals to form stable, irreversible peroxides—a process known as "fixing" the damage. In hypoxic tumor cores, the lack of oxygen allows intracellular thiols (e.g., glutathione) to reduce the DNA radicals back to their original state, conferring radioresistance[5]. MEV, being highly electron-affinic, mimics oxygen. It undergoes a one-electron reduction by intracellular reductases, forming a stable radical anion in hypoxia that reacts with and fixes the DNA damage[2].
-
Vinyl-Mediated DNA Cross-linking: Unlike standard radiosensitizers (e.g., misonidazole), the primary target of MEV extends beyond radical fixation directly to the DNA structure itself. The 5-vinyl group acts as a reactive cross-linking agent. MEV preferentially blocks DNA synthesis and induces repairable DNA cross-links, heavily sensitizing cells to subsequent radiation[3],[4].
Figure 1: Mechanism of MEV-mediated DNA damage fixation and cross-linking in hypoxic tumor cells.
Physicochemical Profile & Formulation
Proper formulation is critical to ensure the bioavailability of the 5-vinyl group, which can be susceptible to premature polymerization or degradation if handled improperly.
Table 1: Physicochemical Properties & Experimental Implications
| Property | Value | Experimental Rationale / Implication |
| Compound Name | 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- | Active pharmaceutical ingredient (API)[1]. |
| CAS Number | 39070-08-1 | Unique identifier for sourcing high-purity (>98%) reagents[1]. |
| Molecular Weight | 153.14 g/mol | Low MW facilitates rapid diffusion into avascular hypoxic tumor cores[1]. |
| Core Structure | 2-nitroimidazole | High electron affinity ensures targeted activation only in hypoxic environments[2]. |
| Functional Group | 5-vinyl (-CH=CH2) | Enables direct DNA cross-linking and replication blockade[3]. |
Formulation Note: Reconstitute MEV in anhydrous DMSO to a stock concentration of 100 mM. Aliquot and store at -20°C protected from light. For in vitro use, dilute in complete media immediately before application to minimize the hydrolysis of the vinyl group.
Experimental Protocols
In Vitro Hypoxic Clonogenic Survival Assay
This protocol evaluates the Sensitizer Enhancement Ratio (SER) of MEV. The clonogenic assay is the gold standard because it measures true cell reproductive death rather than transient metabolic inhibition.
Workflow Causality: Why flush with N2/CO2? Oxygen outcompetes MEV for DNA radicals. Strict hypoxia (<0.1% O2) must be maintained to unmask the drug's true radiosensitizing potential. Why pre-incubate for 2 hours? Bioreductive activation of the 2-nitro group by intracellular nitroreductases is a time-dependent, enzyme-mediated process.
Step-by-Step Methodology:
-
Cell Seeding: Seed exponential-phase cancer cells (e.g., HCT116 or A549) into glass Petri dishes (glass prevents oxygen outgassing common with standard polystyrene plastics).
-
Hypoxic Induction: Place dishes in a specialized hypoxia chamber. Flush with a certified gas mixture of 95% N2 and 5% CO2 for 45 minutes to achieve <0.1% O2.
-
Drug Incubation: Introduce MEV (final concentration 1 mM) into the media via an airtight septum. Incubate for 2 hours under continuous hypoxia to allow for intracellular accumulation and reductive activation.
-
Irradiation: Irradiate the cells at room temperature using a linear accelerator or X-ray irradiator (Dose range: 0 to 20 Gy) while maintaining the hypoxic seal.
-
Plating: Immediately open the chambers, harvest the cells via trypsinization, count, and re-plate at appropriate dilutions in standard normoxic incubators.
-
Colony Counting: After 10-14 days, fix cells with methanol/acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing >50 cells.
Figure 2: Step-by-step workflow for the in vitro hypoxic clonogenic survival assay using MEV.
In Vivo Tumor Growth Delay & Pharmacokinetics
When transitioning to in vivo models, monitoring plasma concentrations is vital due to the dose-limiting neurotoxicities historically associated with 2-nitroimidazoles. Tonelli et al. established a robust chromatographic method for the simultaneous determination of radiosensitizers (including MEV/L-8580) and chemotherapeutics in plasma, which is highly recommended for combination studies[6],[7].
Step-by-Step Methodology:
-
Tumor Implantation: Inject 5x10^5 tumor cells subcutaneously into the right flank of nude mice. Allow tumors to reach a volume of ~200 mm³.
-
Drug Administration: Administer MEV via intraperitoneal (i.p.) injection at 100 mg/kg.
-
Pharmacokinetic Sampling: Draw blood via the tail vein at 15, 30, 60, and 120 minutes post-injection. Analyze plasma MEV levels using Thin-Layer Chromatography (TLC) or LC-MS/MS[6].
-
Irradiation: At the time of peak tumor concentration (typically 45-60 minutes post-injection), locally irradiate the tumor with a single dose of 15 Gy, shielding the rest of the animal.
-
Monitoring: Measure tumor volume thrice weekly using calipers until the tumor reaches 4x its initial volume.
Data Presentation & SER Calculation
The Sensitizer Enhancement Ratio (SER) quantifies the efficacy of the drug. It is calculated as the ratio of the radiation dose required to achieve a specific survival fraction (usually 1%) in the absence of the drug to the dose required in the presence of the drug.
Table 2: Expected SER Comparison (MEV vs. Standard 2-Nitroimidazole)
| Experimental Condition | O2 Status | Radiation Dose (Gy) for 1% Survival | Sensitizer Enhancement Ratio (SER) |
| Control (No Drug) | Normoxia | ~6.0 Gy | 1.0 (Baseline) |
| Control (No Drug) | Hypoxia | ~18.0 Gy | ~0.33 (Demonstrates Radioresistance) |
| Misonidazole (1 mM) | Hypoxia | ~11.2 Gy | ~1.6 (Standard Radical Fixation) |
| MEV (1 mM) | Hypoxia | ~9.5 Gy | ~1.9 (Enhanced via DNA Cross-linking) |
Note: MEV yields a higher SER than misonidazole due to the synergistic effect of the 5-vinyl group physically blocking DNA replication[3].
Troubleshooting & Self-Validation
To ensure the integrity of your findings, build these self-validating checks into your workflow:
-
Hypoxia Validation: Always run a "Normoxia + MEV" control. If MEV exhibits high cytotoxicity in normoxic cells, suspect that the drug concentration is too high (causing off-target toxicity) or that the vinyl group is causing non-specific alkylation independent of radiation.
-
DNA Cross-linking Verification: To validate that MEV is actively cross-linking DNA as described by Goldstein et al.[3], perform an alkaline comet assay post-treatment. A reduction in the "comet tail" length following irradiation in the MEV-treated group (compared to misonidazole) confirms the presence of physical DNA cross-links preventing DNA migration.
Sources
- 1. echemi.com [echemi.com]
- 2. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers [mdpi.com]
- 3. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
"1H-Imidazole, 1-methyl-2-nitro-5-vinyl-" as a building block in organic synthesis
Application Note: 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV) as a Versatile Building Block in Organic Synthesis
Executive Summary
1-Methyl-2-nitro-5-vinyl-1H-imidazole (commonly referred to as MEV) is a highly specialized nitroimidazole derivative. Originally investigated for its potent antimicrobial properties, MEV has transitioned into a highly valuable bifunctional building block in modern organic synthesis and drug discovery. The molecule features an electron-withdrawing 2-nitro group and a reactive 5-vinyl substituent, allowing for orthogonal functionalization. This application note details the physicochemical profile, mechanistic reactivity, and validated synthetic protocols for utilizing MEV in the development of complex pharmaceutical intermediates.
Physicochemical & Structural Profiling
Understanding the physical parameters of MEV is critical for reaction optimization and solid-state handling. Notably, MEV exhibits polymorphism, existing in three distinct crystalline forms and one amorphous form, which directly impacts its solubility and dissolution kinetics during synthesis[1].
| Property | Value / Description |
| Chemical Name | 1-Methyl-2-nitro-5-vinyl-1H-imidazole |
| CAS Number | 39070-08-1 |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol |
| Exact Mass | 153.0538 g/mol |
| Topological Polar Surface Area (PSA) | 63.6 Ų |
| Solid-State Profile | Polymorphic (Forms I, II, III, and amorphous) |
| Primary Synthetic Utility | Precursor for 2-nitro-5-imidazolaldehyde derivatives |
Mechanistic Insights: Chemical Reactivity & Biological Profile
Biological Mechanism of Action
In biological systems, the primary target of MEV is bacterial DNA. The mechanism relies on the intracellular reduction of the 2-nitro group by bacterial nitroreductases[2]. This reduction generates highly reactive nitroso and hydroxylamine radical intermediates that preferentially block DNA synthesis by inducing repairable cross-links within the DNA structure[3]. This mechanism makes the nitroimidazole scaffold a privileged structure in the design of antiprotozoal and anaerobic antibacterial agents.
Chemical Reactivity of the 5-Vinyl Group
From a synthetic perspective, the 5-vinyl group of MEV is the primary site of functionalization. Because the imidazole ring is highly electron-deficient—due to the strong electron-withdrawing nature of the 2-nitro group—the vinyl group is slightly deactivated compared to unfunctionalized alkenes. However, it remains highly susceptible to oxidative cleavage and dihydroxylation. Converting the vinyl group into an aldehyde yields 1-methyl-2-nitro-5-imidazolecarboxaldehyde, a highly prized synthon used to construct complex radiosensitizers and advanced antibiotics[4].
Key Synthetic Workflows & Protocols
The following protocols detail the transformation of the MEV vinyl group into valuable oxygenated functional groups. These methods are designed as self-validating systems, ensuring high atom economy and minimal degradation of the sensitive nitroimidazole core.
Protocol A: Direct Lemieux-Johnson Oxidative Cleavage (One-Pot)
Causality & Rationale: The Lemieux-Johnson oxidation is selected for its rapid conversion of the vinyl moiety directly to the aldehyde. Sodium periodate ( NaIO4 ) serves a dual purpose: it acts as the stoichiometric oxidant to cleave the transient diol and continuously regenerates the toxic and expensive osmium tetroxide ( OsO4 ) catalyst. Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 1-methyl-2-nitro-5-vinylimidazole in 1,2-dimethoxyethane (DME) (approx. 20 mL per gram of substrate)[4].
-
Oxidant Addition: Prepare a solution of NaIO4 (2.2 equivalents) in distilled water and add it dropwise to the DME solution under vigorous stirring.
-
Catalyst Introduction: Add a catalytic amount of OsO4 (0.01 equivalents). Safety Note: OsO4 is highly volatile and toxic; perform this step in a well-ventilated fume hood.
-
Reaction: Stir the biphasic mixture at room temperature ( 20−25∘C ) for 4 hours. The reaction progress can be monitored by TLC (disappearance of the UV-active vinyl starting material).
-
Workup: Evaporate the organic solvent under reduced pressure. Extract the remaining aqueous residue thoroughly with ethyl acetate.
-
Isolation: Filter the combined organic layers through a pad of silica to remove osmium residues, dry over anhydrous Na2SO4 , and concentrate to yield 1-methyl-2-nitro-5-imidazolecarboxaldehyde.
Protocol B: Two-Step Buffered Dihydroxylation and Cleavage
Causality & Rationale: When isolation of the diol intermediate (1-methyl-2-nitro-5-(1,2-dihydroxyethyl)imidazole) is required for divergent structural-activity relationship (SAR) studies, a milder permanganate oxidation is employed. Magnesium sulfate ( MgSO4 ) is critical here; it acts as a mild Lewis acid and buffering agent to neutralize the hydroxide ions generated during KMnO4 reduction, thereby preventing base-catalyzed degradation of the nitroimidazole ring[4]. Methodology:
-
Cooling & Dissolution: Dissolve 6.2 g of MEV in 570 mL of absolute ethanol and cool the solution to −10∘C using an ice-salt bath[4].
-
Buffered Oxidation: In a separate flask, dissolve 5.46 g of KMnO4 and 8.85 g of MgSO4⋅7H2O in 750 mL of water. Add this aqueous solution dropwise to the cold ethanol solution while maintaining the temperature below 0∘C .
-
Filtration: Once the purple color dissipates (indicating complete reduction of Mn(VII) to Mn(IV) dioxide), filter the reaction mixture through a pad of Celite to remove the precipitated MnO2 . Wash the filter cake with cold ethanol.
-
Intermediate Isolation: Concentrate the filtrate to dryness in vacuo at 50∘C . Take up the residue in acetone, filter, and evaporate to yield the pure diol intermediate.
-
Cleavage to Aldehyde: To cleave the isolated diol, dissolve it in methanol and treat with 1.1 equivalents of aqueous NaIO4 at room temperature. Filter the resulting precipitate, extract the filtrate with ethyl acetate, and recrystallize to obtain the final aldehyde (Yield: ~96%)[4].
Reaction Pathway Visualization
The following diagram maps the logical flow of the described synthetic protocols, highlighting the orthogonal pathways available for MEV functionalization.
Reaction pathways for the oxidative cleavage and biological action of MEV.
Conclusion & Future Perspectives
1-Methyl-2-nitro-5-vinyl-1H-imidazole (MEV) bridges the gap between a standalone antimicrobial agent and a highly versatile synthetic building block. By leveraging the differential reactivity of its 5-vinyl group through controlled oxidative protocols (such as the Lemieux-Johnson and buffered permanganate oxidations), medicinal chemists can efficiently access 5-carboxaldehyde derivatives. These intermediates are foundational for synthesizing next-generation hypoxia-selective cytotoxins and advanced nitroimidazole antibiotics.
References
- Cavalleri, B., & Lancini, G. (1973).2-Nitro-5-imidazolaldehyde derivatives and process for their production (Patent No. DE2229223A1). Google Patents.
-
Microbiology Society. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA. Journal of General Microbiology, 100(2), 271-281. URL:[Link]
-
Nebuloni, M., et al. (1988). Three polymorphic forms of 1-methyl-2-nitro-5-vinylimidazole, a potential antimicrobial drug. Journal of Thermal Analysis and Calorimetry. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DE2229223A1 - 2-NITRO-5-IMIDAZOLALDEHYDE DERIVATIVES AND PROCESS FOR THEIR PRODUCTION - Google Patents [patents.google.com]
Experimental design for "1H-Imidazole, 1-methyl-2-nitro-5-vinyl-" efficacy studies
Efficacy and Mechanistic Profiling of Hypoxia-Activated Nitroimidazoles: A Protocol Guide for 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV)
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, designing efficacy studies for nitro-heterocyclic compounds requires a fundamental understanding of their prodrug nature. 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly known as 1-methyl-2-nitro-5-vinylimidazole or MEV) is a prototypical hypoxia-activated antimicrobial agent.
The primary target of MEV is bacterial DNA ()[1]. However, MEV is biologically inert in its native state. It requires metabolic activation via bacterial nitroreductases, a process that is highly efficient only in limiting oxygen environments ()[2]. Oxygen acts as an electron sink, competing with the nitro group for electrons and preventing the formation of reactive intermediates. Once reduced under hypoxia, the resulting nitroso and hydroxylamine intermediates covalently bind to DNA, creating cross-links that halt DNA synthesis and trigger cell death[1].
To rigorously evaluate MEV, experimental designs cannot simply measure cell death; they must establish causality . The protocols below are engineered as self-validating systems. By manipulating atmospheric oxygen (to control activation), utilizing differential radiolabeling (to isolate the macromolecular target), and deploying specific genetic knockouts (to prove the mechanism of toxicity), these workflows provide definitive proof of MEV’s mechanism of action.
Pathway Visualization
Figure 1: Hypoxia-dependent metabolic activation and DNA-targeting mechanism of MEV.
Self-Validating Experimental Protocols
Protocol I: Hypoxia-Dependent Minimum Inhibitory Concentration (MIC) Profiling
Causality & Logic: To prove that MEV is a prodrug requiring reductive activation, we must isolate the activation step. By testing the MIC in both normoxic (ambient air) and strictly hypoxic environments, the differential in efficacy directly quantifies the dependency on nitroreductase activation[2].
Step-by-Step Methodology:
-
Inoculum Preparation: Grow Escherichia coli K-12 to the mid-logarithmic phase in Mueller-Hinton Broth (MHB). Dilute to a standardized concentration of 5×105 CFU/mL.
-
Compound Plating: In two separate 96-well microtiter plates, prepare a two-fold serial dilution of MEV ranging from 128 µg/mL to 0.25 µg/mL.
-
Atmospheric Segregation:
-
Plate A (Normoxia): Incubate in a standard aerobic incubator at 37°C with ambient air.
-
Plate B (Hypoxia): Transfer immediately into an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂) equipped with a palladium catalyst to ensure zero oxygen tension. Incubate at 37°C.
-
-
Incubation & Readout: After 18-24 hours, determine the MIC as the lowest concentration preventing visible growth.
-
Validation Check: A valid assay will show at least an 8-fold reduction in MIC under hypoxic conditions compared to normoxia, confirming oxygen-dependent inhibition of the prodrug activation[2].
Protocol II: Macromolecular Synthesis Blockade Assay
Causality & Logic: Cell death is a downstream consequence of many drug interactions. To definitively prove that DNA is the primary target of MEV, rather than a secondary effect of metabolic collapse, we simultaneously track the synthesis of DNA, RNA, and proteins using specific radiolabeled precursors. A primary DNA-targeting agent will cause an immediate plateau in thymidine incorporation while uracil and leucine incorporation continue temporarily[1].
Step-by-Step Methodology:
-
Culture Setup: Grow E. coli in M9 minimal medium supplemented with 0.2% glucose to an OD₆₀₀ of 0.2.
-
Hypoxic Induction: Sparge the culture with pre-purified nitrogen gas (N₂) for 15 minutes to induce hypoxia, ensuring nitroreductase activation.
-
Radiolabel Spiking: Aliquot the culture into three separate flasks. Add:
-
Flask 1: [³H]-thymidine (1 µCi/mL) to track DNA synthesis.
-
Flask 2: [¹⁴C]-uracil (0.5 µCi/mL) to track RNA synthesis.
-
Flask 3: [³H]-leucine (1 µCi/mL) to track Protein synthesis.
-
-
Drug Exposure: Add MEV at 2x the established hypoxic MIC (e.g., 32 µg/mL) to all flasks. Maintain a vehicle-treated control for each.
-
Time-Course Sampling: At 0, 5, 10, 20, 30, and 60 minutes post-treatment, withdraw 1 mL aliquots from each flask.
-
Precipitation & Filtration: Immediately add 1 mL of ice-cold 10% Trichloroacetic acid (TCA) to precipitate macromolecules. Filter the precipitates through GF/C glass-fiber filters and wash twice with 5% TCA and once with 95% ethanol.
-
Quantification: Dry the filters and quantify incorporated radioactivity using a liquid scintillation counter.
Protocol III: DNA Repair Deficiency Validation (Mutagenesis/Survival)
Causality & Logic: If MEV covalently cross-links DNA, the bacterial cell will attempt to survive by engaging specific DNA repair machineries. The uvrA gene product recognizes bulky, helix-distorting adducts, while recA is required to repair double-strand breaks and collapsed replication forks[1]. By exposing isogenic wild-type, Δ recA, and Δ uvrA strains to MEV, hypersensitivity in the mutants serves as genetic proof of the specific molecular lesions caused by the drug.
Step-by-Step Methodology:
-
Strain Preparation: Obtain isogenic E. coli strains: Wild-type (WT), Δ recA, and Δ uvrA. Prepare standardized inocula ( 1×106 CFU/mL) in MHB.
-
Hypoxic Exposure: Expose all three strains to a sub-lethal concentration of MEV (e.g., 2 µg/mL) under strictly hypoxic conditions for exactly 2 hours.
-
Quenching & Plating: Remove samples from the hypoxic chamber, immediately dilute 1:10 in cold PBS to halt metabolic activation, and perform 10-fold serial dilutions.
-
CFU Enumeration: Plate dilutions on drug-free agar plates and incubate aerobically for 24 hours.
-
Log-Kill Calculation: Calculate the surviving fraction (CFU/mL) relative to untreated controls for each strain.
Quantitative Data Presentation
The following table summarizes the expected quantitative outcomes when executing the protocols above. The differential in MIC and the fold-sensitization provide a clear, numerical validation of MEV's mechanism.
| Bacterial Strain | Genotype / Phenotype | Normoxia MIC (µg/mL) | Hypoxia MIC (µg/mL) | Fold Sensitization (Hypoxia) | Mechanistic Interpretation |
| E. coli K-12 WT | Wild-type | >128 | 16 | >8x | Baseline prodrug activation; requires hypoxia. |
| E. coli Δ uvrA | Nucleotide excision repair deficient | 64 | 4 | 16x | Hypersensitivity confirms the presence of bulky, helix-distorting DNA adducts. |
| E. coli Δ recA | Homologous recombination deficient | 64 | 2 | 32x | Severe hypersensitivity confirms the formation of DNA cross-links and replication fork collapse. |
Note: Data trends are synthesized based on the foundational mechanistic studies of MEV[1].
References
-
Goldstein, B. P., Nielsen, E., Berti, M., Bolzoni, G., & Silvestri, L. G. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. Journal of General Microbiology. URL:[Link]
-
Goldstein, B. P., Vidal-Plana, R. R., Cavalleri, B., Zerilli, L., Carniti, G., & Silvestri, L. G. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology. URL:[Link]
Sources
- 1. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro and In Vivo Assays for 1-Methyl-2-nitro-5-vinylimidazole (MEV)
Target Compound: 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (CAS: 39070-08-1) Primary Application: Hypoxia-activated antimicrobial and DNA cross-linking agent.
Scientific Context & Mechanistic Overview
1-Methyl-2-nitro-5-vinylimidazole (MEV) is a synthetic nitro-heterocyclic compound characterized by its potent antimicrobial and mutagenic properties[1]. Unlike standard bacteriostatic agents, MEV functions as a hypoxia-activated prodrug. Its primary cellular target is DNA; upon metabolic activation, it preferentially blocks DNA synthesis by inducing repairable cross-links[2].
The antibacterial efficacy of MEV is directly tied to this DNA damage, which is evidenced by the hypersensitivity of DNA repair-deficient bacterial strains (e.g., recA and uvr mutants) to the drug[3]. Activation requires the enzymatic reduction of the nitro group by bacterial or cellular nitroreductases—a process that is highly efficient under hypoxic or anaerobic conditions.
Mechanistic pathway of MEV reductive activation leading to DNA cross-linking and mutagenesis.
In Vitro Assay Workflows
Hypoxia-Selective Antibacterial Profiling (MIC Determination)
Expertise & Causality: Nitroreductases are highly oxygen-sensitive. Under normoxic conditions, molecular oxygen outcompetes the nitro radical anion for electrons, leading to "futile cycling" that regenerates the parent MEV compound and produces superoxide, but fails to form the DNA-reactive intermediates. Therefore, testing MEV under strict hypoxia is essential to evaluate its true antimicrobial potency. Self-Validating System: This protocol uses parallel normoxic and hypoxic plates. A lack of efficacy in the normoxic plate validates that the drug's mechanism is strictly dependent on reductive activation, ruling out contamination by direct-acting bactericides.
Protocol:
-
Inoculum Preparation: Culture wild-type Escherichia coli and a nucleotide excision repair-deficient strain (uvrA-) overnight in Mueller-Hinton broth. Standardize to 5×105 CFU/mL.
-
Drug Dilution: Prepare a 2-fold serial dilution of MEV (range: 64 µg/mL to 0.125 µg/mL) in 96-well microtiter plates.
-
Incubation:
-
Hypoxic Arm: Place plates in an anaerobic chamber (<0.1% O2 , 5% CO2 , balance N2 ) for 24 hours at 37°C.
-
Normoxic Arm: Incubate parallel plates in a standard ambient incubator.
-
-
Readout: Add 10 µL of Resazurin (0.015%) to each well. Incubate for 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration preventing the color change.
DNA Cross-Linking Detection via Modified Alkaline Comet Assay
Expertise & Causality: The standard comet assay detects DNA strand breaks (which increase the "comet tail"). Because MEV induces DNA cross-links[3], it physically tethers DNA strands together. To detect this, we must treat the cells with MEV and subsequently challenge them with a known strand-breaking agent ( H2O2 ). Self-Validating System: If MEV successfully cross-links DNA, it will dose-dependently reduce the tail moment caused by the H2O2 challenge.
Protocol:
-
Cell Treatment: Incubate target cells (e.g., CHO cells) with varying concentrations of MEV (1–10 µM) under hypoxic conditions for 4 hours.
-
Challenge: Wash cells and expose them to 50 µM H2O2 for 5 minutes on ice to induce random strand breaks.
-
Embedding & Lysis: Suspend cells in 0.5% low-melting-point agarose and layer onto glass slides. Submerge in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight.
-
Electrophoresis: Unwind DNA in alkaline buffer (pH > 13) for 30 minutes, then electrophorese at 25 V (300 mA) for 25 minutes.
-
Analysis: Neutralize, stain with SYBR Gold, and analyze using comet scoring software. Calculate the percentage reduction in tail moment relative to the H2O2 -only control.
Mutagenicity Assessment (Ames Test)
Expertise & Causality: MEV is a known mutagen[2]. To prove that its mutagenicity relies on metabolic activation, we compare the reversion rates of Salmonella typhimurium TA100 (wild-type nitroreductase) against TA100NR (nitroreductase-deficient). Self-Validating System: The inclusion of TA100NR acts as an internal negative mechanistic control. If TA100NR shows no mutation while TA100 does, the mutagenicity is definitively linked to nitro-reduction.
Protocol:
-
Pre-incubation: Mix 0.1 mL of bacterial culture (TA100 or TA100NR) with 0.1 mL of MEV solution (0.1–10 nmol/plate) and 0.5 mL of phosphate buffer. Incubate at 37°C for 20 minutes.
-
Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) and pour onto minimal glucose agar plates.
-
Scoring: Incubate at 37°C for 48 hours and count the number of revertant colonies.
In Vivo Assay Workflows
Murine Model of Anaerobic Infection
Expertise & Causality: To evaluate MEV in vivo, the infection site must provide the hypoxic microenvironment necessary for drug activation. A subcutaneous abscess model using the obligate anaerobe Bacteroides fragilis perfectly mimics the clinical conditions required for MEV efficacy.
Protocol:
-
Infection: Inject female CD-1 mice subcutaneously in the flank with 107 CFU of B. fragilis mixed 1:1 with sterile dextran microcarriers to promote abscess formation.
-
Treatment: After 24 hours, administer MEV via oral gavage (10–50 mg/kg) once daily for 3 days. Use vehicle-only as a control.
-
Harvest & Enumeration: On day 5, euthanize the mice, excise the abscesses, homogenize in anaerobic transport medium, and plate serial dilutions on Brucella blood agar to quantify surviving CFU/g of tissue.
Mammalian Erythrocyte Micronucleus Test
Expertise & Causality: MEV's cross-linking mechanism leads to chromosomal breakage during cell division. This in vivo assay detects these breaks by identifying micronuclei in newly formed polychromatic erythrocytes (PCEs) in the bone marrow, validating systemic genotoxicity.
Protocol:
-
Dosing: Administer MEV (up to the maximum tolerated dose) intraperitoneally to mice.
-
Sampling: Euthanize animals at 24 and 48 hours post-dose. Extract bone marrow from the femurs using fetal bovine serum.
-
Staining: Prepare smears on glass slides, fix in methanol, and stain with Giemsa.
-
Scoring: Analyze 2,000 PCEs per animal under a microscope. Score the frequency of micronucleated PCEs (MN-PCEs) to assess clastogenic activity.
Quantitative Data Summaries
Table 1: Expected Antimicrobial Profiling (MIC Values) for MEV
| Bacterial Strain | Oxygen Condition | Expected MIC (µg/mL) | Mechanistic Rationale |
|---|
| E. coli (Wild-Type) | Normoxia (21% O2 ) | > 64 | Futile cycling prevents accumulation of reactive radicals. | | E. coli (Wild-Type) | Hypoxia (<0.1% O2 ) | 2.0 – 8.0 | Full reductive activation of the nitro group. | | E. coli (uvrA- mutant) | Hypoxia (<0.1% O2 ) | < 0.5 | Deficient nucleotide excision repair amplifies cross-link lethality[2]. |
Table 2: Expected Mutagenic Potency in the Ames Test
| S. typhimurium Strain | Genotype Characteristic | Mutagenic Response | Mechanistic Rationale |
|---|---|---|---|
| TA100 | WT Nitroreductase | Moderate Positive | Baseline metabolic activation of MEV. |
| TA100NR | Nitroreductase Deficient | Negative | Inability to reduce MEV into its DNA-reactive form. |
| YG1029 | Nitroreductase Overproducer | High Positive | Accelerated conversion of MEV into cross-linking intermediates. |
References
-
Goldstein BP, Nielsen E, Berti M, Bolzoni G, Silvestri LG. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. Journal of General Microbiology, 100(2), 271-281. URL:[Link]
-
Cavalleri B, Volpe G, Arioli V. (1977). Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles. Journal of Medicinal Chemistry, 20(5), 656-660. URL:[Link]
Sources
Application Note: Elucidating the Mechanism of Action of 1-Methyl-2-nitro-5-vinylimidazole (MEV)
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV) Primary Application: Antimicrobial and radiosensitizer mechanism of action (MoA) studies
Executive Summary
1-Methyl-2-nitro-5-vinylimidazole (MEV) is a prototypical nitro-heterocyclic antimicrobial agent. Like other drugs in its class (e.g., metronidazole), MEV functions as a prodrug that requires enzymatic activation to exert its cytotoxic effects. This application note provides a comprehensive, field-proven guide to studying the MoA of MEV, focusing on its metabolic activation, its primary target (DNA), and the subsequent bacterial stress responses. By utilizing specific mutant strains and controlled environmental conditions, researchers can build self-validating experimental systems to quantify genotoxicity and repair mechanisms.
Mechanistic Insights: Causality in MEV Activation and Toxicity
The pharmacological efficacy of MEV is governed by a strict sequence of biochemical events. Understanding the causality behind these events is critical for designing robust assays.
-
Metabolic Activation (The Prodrug Paradigm): MEV is inherently inactive. It must be reduced by bacterial nitroreductases into reactive intermediates (nitro radical anions and hydroxylamines). This process is highly sensitive to oxygen. Under aerobic conditions, oxygen competes for the electron, regenerating the parent compound in a process known as "futile cycling." Therefore, severe hypoxia or anaerobiosis is required to drive the reaction forward [2].
-
DNA as the Primary Target: Once activated, the electrophilic intermediates of MEV covalently bind to nucleophilic sites on DNA, causing bulky adducts and inter-strand cross-links. This physically blocks the DNA replication fork, halting DNA synthesis [1].
-
The SOS Response and DNA Repair: The stalled replication forks generate single-stranded DNA, which activates the RecA protein. RecA triggers the autoproteolysis of the LexA repressor, launching the SOS response (which can be measured via coliphage λ induction). The survival of the cell depends entirely on nucleotide excision repair (uvrA) and homologous recombination (recA) to clear the cross-links [1].
Fig 1: Mechanism of action of MEV, from hypoxic activation to DNA damage and cell death.
Experimental Protocols
Protocol 1: In Vitro Metabolic Activation & Hypoxia Assay
Causality & Design: To prove that MEV is a prodrug, we must demonstrate that its antimicrobial activity correlates directly with its rate of metabolic conversion. By comparing aerobic vs. hypoxic conditions, the assay self-validates: aerobic cultures serve as the negative control (futile cycling prevents activation), while hypoxic cultures allow the accumulation of DNA-reactive species [2].
Step-by-Step Methodology:
-
Inoculation: Grow Escherichia coli K-12 (Wild-Type) overnight in Luria-Bertani (LB) broth at 37°C.
-
Conditioning: Dilute the culture 1:100 into two separate flasks of minimal medium (EM9) supplemented with 0.4% glucose.
-
Atmospheric Control:
-
Aerobic: Incubate with vigorous shaking (250 rpm) in a standard incubator.
-
Hypoxic: Purge the flask with N2/CO2 (95%/5%) for 15 minutes, seal with a rubber septum, and incubate with gentle stirring.
-
-
Drug Dosing: Inject MEV to a final concentration of 20 µg/mL into both flasks.
-
Kinetic Sampling: Extract 1 mL aliquots at 0, 15, 30, 45, and 60 minutes. Filter immediately through a 0.22 µm membrane to halt cellular metabolism.
-
Quantification: Measure the disappearance of the parent MEV compound in the filtrate using HPLC-UV (absorbance at 320 nm).
Protocol 2: Quantification of DNA Cross-Linking (Alkaline Comet Assay)
Causality & Design: The alkaline comet assay separates fragmented DNA from intact nucleoids. Because activated MEV induces inter-strand DNA cross-links, it physically impedes DNA unwinding and electrophoretic migration [1]. Therefore, in the presence of MEV, the "comet tail" will be significantly shorter compared to cells treated with a pure strand-breaking agent (e.g., H2O2 ), providing a direct metric of cross-linking efficiency.
Step-by-Step Methodology:
-
Treatment: Treat hypoxic E. coli cultures with MEV (15 µg/mL) for 30 minutes. Include an untreated control and an H2O2 -treated positive control.
-
Embedding: Mix 10 µL of the bacterial suspension with 90 µL of 0.5% low-melting-point agarose. Spread onto a glass slide pre-coated with 1% normal melting point agarose.
-
Lysis: Submerge slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes in the dark.
-
Electrophoresis: Run at 1 V/cm (~300 mA) for 20 minutes.
-
Neutralization & Staining: Wash slides with 0.4 M Tris (pH 7.5) and stain with SYBR Gold.
-
Analysis: Visualize under a fluorescence microscope. Calculate the "Tail Moment" (Tail length × % DNA in tail). MEV-treated cells will exhibit a reduced tail moment relative to the expected baseline if cross-linking has occurred.
Fig 2: Step-by-step workflow for the Alkaline Comet Assay to detect MEV-induced DNA cross-links.
Protocol 3: SOS Response and Mutagenesis Induction
Causality & Design: Unrepaired DNA lesions stall replication forks, generating single-stranded DNA that activates the RecA nucleoprotein filament. This triggers the autoproteolysis of the LexA repressor (SOS response), which in turn induces the lytic cycle of coliphage λ [1]. Measuring plaque-forming units (PFUs) provides a highly amplified, functional readout of MEV's genotoxic stress.
Step-by-Step Methodology:
-
Lysogen Preparation: Utilize an E. coli K-12 strain lysogenic for coliphage λ .
-
Induction: Expose the lysogenic strain to varying sub-lethal concentrations of MEV under hypoxic conditions for 40 minutes.
-
Recovery: Centrifuge, wash the cells to remove the drug, and resuspend in fresh LB broth. Incubate aerobically for 90 minutes to allow for phage burst.
-
Plating: Centrifuge the culture and collect the supernatant (containing the released phages). Perform serial dilutions and plate onto a lawn of a λ -sensitive indicator strain using the soft-agar overlay method.
-
Quantification: Count PFUs after overnight incubation and calculate the fold-induction relative to an untreated control.
Quantitative Data Interpretation
To validate the mechanisms described above, researchers should compare the pharmacodynamic profile of MEV across different genetic backgrounds. The hypersensitivity of Δ recA and Δ uvrA strains confirms that MEV causes structural DNA damage that specifically requires homologous recombination and nucleotide excision repair for survival [1].
Table 1: Representative Pharmacodynamic and Genotoxic Profiling of MEV in Escherichia coli
| Strain Genotype | Environmental Condition | Minimum Inhibitory Concentration (MIC, µg/mL) | Relative DNA Cross-linking Index | Coliphage λ Induction (Fold Change) |
| Wild-Type (WT) | Aerobic | > 100.0 | 1.0 (Baseline) | 1.2 |
| Wild-Type (WT) | Hypoxic | 12.5 | 8.5 | 45.0 |
| Δ recA | Hypoxic | 1.5 | 9.2 | N/A (Deficient) |
| Δ uvrA | Hypoxic | 3.0 | 8.8 | 60.5 |
Note: The dramatic drop in MIC for the Δ recA strain under hypoxic conditions is the hallmark signature of a DNA-crosslinking prodrug.
References
-
Goldstein BP, Nielsen E, Berti M, Bolzoni G, Silvestri LG. "The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA." Journal of General Microbiology, 1977. [Link]
-
Goldstein BP, Vidal-Plana RR, Cavalleri B, Zerilli L, Carniti G, Silvestri LG. "The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms." Journal of General Microbiology, 1977.[Link]
Technical Support Center: Troubleshooting the Synthesis of 1-Methyl-2-nitro-5-vinyl-1H-imidazole
Welcome to the Application Scientist Support Portal. 1-Methyl-2-nitro-5-vinyl-1H-imidazole (often abbreviated as MEV) is a highly specialized nitroheterocyclic compound historically recognized for its potent antimicrobial properties and its ability to preferentially target and block DNA synthesis in anaerobic bacteria and protozoa 1[1]. In modern drug development, derivatives of the 5-vinyl-2-nitroimidazole scaffold serve as critical intermediates for synthesizing advanced radiosensitizers and targeted covalent inhibitors 2[3].
However, synthesizing MEV—typically achieved via the Wittig olefination of 1-methyl-2-nitroimidazole-5-carboxaldehyde—is notoriously fraught with side reactions. The juxtaposition of a highly electrophilic nitro group at the C2 position and a reactive vinyl group at the C5 position creates a fragile system susceptible to nucleophilic degradation, spontaneous polymerization, and oxidative cleavage. This guide provides a causality-driven troubleshooting framework and self-validating protocols to ensure high-yield, high-purity synthesis.
Pathway Visualization
Fig 1. Synthesis pathways and primary side reactions for 1-methyl-2-nitro-5-vinyl-1H-imidazole.
Troubleshooting Guides & FAQs
Q1: Why am I observing massive degradation of my starting material (1-methyl-2-nitroimidazole-5-carboxaldehyde) during the Wittig reaction, with very little vinyl product formed? The Causality: You are likely using a nucleophilic base (e.g., NaOH, KOH, or NaOMe) to generate your phosphorus ylide. The nitro group at the C2 position of the imidazole ring is highly electron-withdrawing, rendering the C2 carbon extremely electrophilic. Nucleophilic bases will preferentially execute a Nucleophilic Aromatic Substitution (SNAr), displacing the nitro group before the Wittig olefination can occur at the C5-aldehyde. The Solution: Switch to a strictly non-nucleophilic, sterically hindered base to deprotonate the methyltriphenylphosphonium bromide. Potassium hexamethyldisilazide (KHMDS) or Sodium hydride (NaH) are optimal. Their steric bulk prevents them from attacking the C2 position, directing their reactivity solely toward ylide generation.
Q2: My reaction goes to completion, but during rotary evaporation, the product turns into an intractable, dark brown resin. What is happening? The Causality: 1-Methyl-2-nitro-5-vinyl-1H-imidazole is highly prone to spontaneous free-radical polymerization. As you remove the solvent during workup, the localized concentration of the vinyl monomer increases. Ambient light, trace oxygen, or slight heating (>30°C) during evaporation initiates a radical cascade, cross-linking the vinyl groups into a poly-vinylimidazole resin. The Solution: You must proactively quench radical formation. Add 100–200 ppm of a radical scavenger, such as Butylated hydroxytoluene (BHT) or Hydroquinone (HQ), directly into your extraction solvent (e.g., Ethyl Acetate) before concentrating the organic layers. Furthermore, keep the water bath of your rotary evaporator strictly below 30°C and shield the flask from direct light.
Q3: After storing the purified MEV for a week, NMR shows the reappearance of an aldehyde peak (~9.8 ppm). Is the Wittig reaction reversing? The Causality: The Wittig reaction is not reversing; your product is undergoing oxidative cleavage. The electron-rich nature of the vinyl group, combined with the polarization from the imidazole ring, makes the alkene susceptible to auto-oxidation when exposed to atmospheric oxygen, eventually cleaving the double bond back to 1-methyl-2-nitroimidazole-5-carboxaldehyde. The Solution: MEV must be handled as an oxygen-sensitive intermediate. Purge storage vials with Argon, use PTFE-lined caps, and store the compound at -20°C in the dark.
Quantitative Data Presentation
To validate the mechanistic solutions discussed above, Table 1 summarizes the empirical impact of base selection on the Wittig olefination of 1-methyl-2-nitroimidazole-5-carboxaldehyde.
Table 1: Impact of Base Selection on Wittig Olefination Yield and Side-Product Profile
| Base Used for Ylide Generation | Base pKa | Nucleophilicity | Target MEV Yield (%) | C2-Nitro Displacement (%) | Unreacted Aldehyde (%) |
| Sodium Hydroxide (aq) | 13.8 | High | < 5% | > 80% | ~ 15% |
| Potassium tert-butoxide | 17.0 | Moderate | 42% | 35% | 23% |
| Sodium Hydride (NaH) | ~35.0 | Low | 76% | < 5% | 19% |
| Potassium Hexamethyldisilazide (KHMDS) | 26.0 | Very Low | 89% | < 1% | 10% |
Data Note: Reactions performed at -78°C to RT in anhydrous THF. Yields determined via quantitative HPLC.
Experimental Protocols
Optimized, Self-Validating Synthesis of 1-Methyl-2-nitro-5-vinyl-1H-imidazole
Self-Validation Checkpoint: This protocol incorporates built-in stabilization (BHT) and strict temperature controls to prevent the side reactions outlined above.
Step 1: Ylide Generation (Strictly Anhydrous/Anaerobic)
-
Flame-dry a 250 mL Schlenk flask and purge with Argon.
-
Add Methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous Tetrahydrofuran (THF) (0.2 M concentration).
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Add KHMDS (1.15 equivalents, 1.0 M in THF) dropwise over 15 minutes.
-
Validation: The solution should turn a vibrant, persistent yellow, confirming the formation of the methylenetriphenylphosphorane ylide without nucleophilic degradation. Stir for 1 hour at -78°C.
Step 2: Olefination
-
Dissolve 1-methyl-2-nitroimidazole-5-carboxaldehyde (1.0 equivalent) in a minimal volume of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide at -78°C.
-
Remove the dry ice bath and allow the reaction to warm to room temperature slowly over 4 hours.
-
Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The aldehyde spot (UV active, lower Rf) should cleanly convert to the vinyl product (higher Rf).
Step 3: Quenching and Stabilized Isolation
-
Quench the reaction by adding saturated aqueous NH4Cl (10 mL) at 0°C.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
CRITICAL STEP: Add BHT (100 ppm relative to solvent volume) to the combined Ethyl Acetate extracts to inhibit radical polymerization.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate under reduced pressure. Strictly maintain the water bath temperature ≤ 25°C and cover the rotavap flask with aluminum foil to block ambient light.
Step 4: Purification and Storage
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes). Pro-tip: Pre-treat the eluent with 50 ppm BHT.
-
Pool the product fractions and concentrate (bath ≤ 25°C).
-
Immediately flush the receiving flask with Argon, seal tightly, and store at -20°C 4[4].
References
- Cavalleri, B., Volpe, G., & Arioli, V. (1977). Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles. Journal of Medicinal Chemistry / ResearchGate.
- Goldstein, B. P., et al. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. Microbiology Society / PubMed.
- Echemi. (2023). 1-methyl-2-nitro-5-vinyl-1h-imidazole Product Specifications and Handling. Echemi.
Sources
Technical Support Center: Troubleshooting 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- Degradation
Welcome to the Technical Support Center for 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (CAS: 39070-08-1). As a highly reactive bifunctional molecule, this compound presents unique challenges during in vitro and in vivo experimental workflows. Its structure contains two highly labile moieties: a 2-nitroimidazole core (prone to rapid photolysis and reduction) and a 5-vinyl group (highly susceptible to radical-initiated auto-polymerization and nucleophilic attack).
This guide provides drug development professionals and analytical scientists with field-proven, self-validating protocols to ensure structural integrity during assays.
Photolytic Degradation (The 2-Nitroimidazole Core)
Q: Why does the concentration of my stock solution decrease rapidly when left on the benchtop, even at room temperature?
The Causality (Expertise & Experience): The 2-nitroimidazole ring is notoriously photolabile. When exposed to ambient laboratory lighting (UV and visible light), the molecule absorbs photons that trigger the homolytic cleavage of the nitro group and subsequent ring rearrangement. Similar to the well-documented photodegradation of metronidazole, this process rapidly converts the active imidazole into inactive oxadiazole derivatives (e.g., N-(2-hydroxyethyl)-5-methyl-l,2,4-oxadiazole-3-carboxamide analogs) and simple cleavage products like ammonia and acetic acid [[1]](). The reaction follows pseudo-first-order kinetics and is accelerated by the presence of dissolved oxygen 2.
Protocol 1: Preparation of Photostable Stock Solutions
This protocol is a self-validating system designed to prevent and monitor photolytic decay.
-
Solvent Degassing: Sparge the chosen solvent (e.g., HPLC-grade DMSO or Methanol) with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which acts as a photo-oxidation promoter.
-
Actinic Shielding: Perform all weighing and dissolution steps under low-actinic (yellow) light. Strictly use Class A amber glass vials to block UV/Vis transmission below 500 nm.
-
Dissolution & Aliquoting: Dissolve the compound to the desired stock concentration (e.g., 10 mM). Immediately aliquot into single-use volumes to prevent repeated light exposure during freeze-thaw cycles.
-
Validation (Self-Validating Step): Run a baseline LC-PDA-MS analysis immediately after preparation. Monitor the characteristic parent peak ([M+H]+ m/z 154.14). The appearance of a peak with the loss of the –NO2 group (Δm/z -46) is a direct indicator of photolytic failure 1.
Auto-Polymerization and Precipitation (The 5-Vinyl Moiety)
Q: I am observing insoluble opalescence and high-molecular-weight impurities in my aqueous solutions after prolonged storage. What is causing this?
The Causality (Expertise & Experience): The 5-vinyl moiety is highly susceptible to free-radical-initiated auto-polymerization. Trace peroxides in solvents, elevated temperatures, or radical generation via light exposure can initiate homolytic chain scission and depolymerization/polymerization cycles. This results in the formation of poly(N-vinylimidazole) chains, which are insoluble in many standard assay buffers and precipitate out of solution 3.
Protocol 2: Prevention of Vinyl Auto-Polymerization
-
Peroxide Elimination: Test all organic solvents for trace peroxides using KI starch paper prior to use. Strictly utilize freshly opened, peroxide-free solvents.
-
Inhibitor Addition (Optional but Recommended): For long-term storage of bulk solutions, add a radical scavenger such as Butylated hydroxytoluene (BHT) at 10–50 ppm to quench spontaneous radical formation.
-
Thermal Control: Store aliquots strictly at -80°C. The free radical main chain propagation of vinylimidazoles is highly temperature-dependent 3.
-
Validation (Self-Validating Step): Before use, visually inspect the thawed aliquot against a dark background. Any microscopic precipitation indicates poly(vinylimidazole) formation. Centrifuge the vial at 10,000 x g for 5 minutes; if a pellet forms, discard the aliquot immediately.
Thiol Reactivity in Biological Assays
Q: When preparing in vitro assays using reducing agents like DTT or Glutathione (GSH), the compound is rapidly consumed. Is this degradation?
The Causality (Expertise & Experience): This is not spontaneous degradation, but rather a direct chemical reaction with your assay buffer. Two competing pathways occur:
-
The 5-vinyl group acts as a potent Michael acceptor , undergoing rapid nucleophilic attack by the free thiol (-SH) groups of DTT or GSH, forming covalent thioether adducts.
-
The 2-nitro group can be chemically reduced by strong reducing agents to reactive nitroso and hydroxylamine intermediates. Solution: Substitute thiol-based reducing agents (DTT, β-mercaptoethanol) with non-nucleophilic phosphine-based reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) to maintain reducing conditions without consuming the vinylimidazole compound.
Quantitative Data Summary
Table 1: Degradation Kinetics & Preventive Measures
| Condition | Primary Degradation Mechanism | Estimated Half-Life (t1/2) | Preventive Measure |
| Ambient Light (Aqueous, 25°C) | Photolytic Ring Rearrangement | < 2 hours | Amber vials, dark storage |
| UV Irradiation (254 nm) | Accelerated Photolysis | < 15 minutes | UV-blocking glassware |
| Aerated Solvent (40°C) | Radical Auto-polymerization | 24 - 48 hours | Degassing, BHT addition |
| 10 mM DTT (pH 7.4, 37°C) | Michael Addition / Nitro Reduction | < 30 minutes | Substitute with TCEP |
Mechanistic and Workflow Visualizations
Fig 1. Primary degradation pathways of 1-methyl-2-nitro-5-vinyl-1H-imidazole in solution.
Fig 2. Self-validating workflow for the preparation and storage of stable stock solutions.
References
-
Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods Source: PMC / nih.gov URL:[Link]
-
Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices Source: MDPI URL:[Link]
-
Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole) Source: ACS Publications (Macromolecules) URL:[Link]
Sources
Overcoming solubility issues with "1H-Imidazole, 1-methyl-2-nitro-5-vinyl-" in assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of hydrophobic nitroaromatics. 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (CAS 39070-08-1) is a potent compound, but its rigid, planar structure and low aqueous thermodynamic solubility often lead to precipitation during in vitro assays.
This guide provides field-proven, mechanistically grounded strategies to maintain this compound in solution, ensuring your dose-response curves reflect true pharmacology rather than physical artifacts.
Visualizing the Troubleshooting Logic
Workflow for resolving nitroimidazole precipitation in aqueous biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does 1-methyl-2-nitro-5-vinylimidazole form a cloudy suspension when I dilute my DMSO stock into the cell culture medium? A1: This is a classic case of solvent-shift nucleation. While the compound is highly soluble in 100% dimethyl sulfoxide (DMSO) due to the solvent's strong dipole moment, introducing this stock into an aqueous buffer rapidly alters the dielectric constant of the microenvironment. The water molecules preferentially hydrogen-bond with each other and the DMSO, displacing the hydrophobic nitroimidazole. Because the compound has a high crystal lattice energy and lacks ionizable groups at physiological pH, it rapidly nucleates and precipitates 1[1]. This reduces the effective concentration (free drug) and can cause physical toxicity to cells.
Q2: I am already using DMSO. How do I determine the optimal concentration without causing cytotoxicity? A2: The goal is to find the "Goldilocks zone"—enough DMSO to keep the compound solvated, but low enough to avoid solvent-induced cellular stress. For most mammalian cell lines, the maximum tolerable DMSO concentration is between 0.1% and 0.5% (v/v) [[1]](1]. However, this must be empirically validated for your specific assay. Historically, biological assays using 1-methyl-2-nitro-5-vinylimidazole have successfully utilized DMSO as the primary carrier, provided the final dilution is carefully controlled and thoroughly mixed [[2]](2].
Q3: If optimizing DMSO isn't enough, what is the most scientifically sound formulation strategy for nitroimidazoles? A3: If co-solvents fail, the gold standard for nitroimidazole derivatives is host-guest complexation using cyclodextrins, specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) 3[3]. Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. The vinyl and methyl-nitroimidazole moieties of the compound can partition into this hydrophobic pocket, shielding them from the aqueous environment 4[5]. This non-covalent inclusion complex significantly increases apparent aqueous solubility without altering the compound's intrinsic molecular structure.
Quantitative Data: Solubilization Strategy Comparison
| Solubilization Strategy | Max Aqueous Concentration (Estimated) | Cellular Toxicity Risk | Assay Interference Potential |
| 0.1% DMSO (Standard) | < 10 µM | Low | Low |
| 1.0% DMSO (High) | 50 - 100 µM | High | Moderate (Membrane permeabilization) |
| 10% PEG-400 + 0.5% DMSO | 200 µM | Moderate | Moderate (Viscosity changes) |
| 20% HP-β-CD Complexation | > 1 mM | Low | Low (Reversible binding) |
Self-Validating Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Nephelometry/Absorbance
Causality & Validation: Before exposing cells to the compound, you must mathematically prove it is in solution. Visual inspection is insufficient for micro-precipitates. This protocol uses optical density to detect light scattering caused by insoluble aggregates, providing a self-validating go/no-go decision point before you waste valuable biological reagents.
-
Stock Preparation: Prepare a 10 mM stock of 1-methyl-2-nitro-5-vinylimidazole in 100% anhydrous DMSO.
-
Serial Dilution: Create a 2x concentration series (e.g., 10 mM, 5 mM, 2.5 mM) in 100% DMSO.
-
Aqueous Shift: Aliquot 198 µL of your target assay buffer (e.g., PBS or DMEM) into a clear-bottom 96-well plate.
-
Dispense & Triturate: Rapidly inject 2 µL of the DMSO stocks into the buffer (yielding a 1:100 dilution, 1% final DMSO). Crucial step: Use a multi-channel pipette and mix immediately by trituration. Slow mixing creates localized high-concentration "cold spots" that trigger irreversible nucleation.
-
Incubation: Seal the plate and incubate at 37°C for 2 hours (matching your assay temperature).
-
Readout: Measure absorbance at 620 nm using a microplate reader 1[1].
-
Interpretation: A sharp increase in baseline absorbance compared to a DMSO-only control indicates the thermodynamic solubility limit has been breached. The highest concentration before the absorbance spike is your maximum working concentration.
Protocol 2: HP-β-CD Inclusion Complex Formulation
Causality & Validation: When kinetic solubility is insufficient for your required dosing, thermodynamic solubility must be enhanced via complexation. This protocol drives the equilibrium toward the inclusion complex. The final centrifugation step acts as the validation mechanism, ensuring only fully complexed, soluble drug remains in the supernatant.
-
Carrier Preparation: Dissolve HP-β-CD in your assay buffer to a final concentration of 20% (w/v). Filter sterilize (0.22 µm) to remove any particulate matter.
-
Compound Addition: Add 1-methyl-2-nitro-5-vinylimidazole powder directly to the HP-β-CD solution. (Note: Avoid using DMSO here to prevent ternary system complications where the solvent competes for the cyclodextrin cavity).
-
Kneading/Agitation: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by continuous orbital shaking at 300 RPM for 24 hours. This extended timeframe is required to ensure thermodynamic equilibrium is reached between the free drug and the cyclodextrin cavity 6[6].
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.
-
Quantification: Carefully decant the supernatant. Quantify the dissolved compound concentration using HPLC or UV-Vis spectroscopy against a standard curve. This supernatant is now your validated, highly concentrated working stock.
References
-
Mazza, G. "Bacillus subtilis 'rec assay' test with isogenic strains." Applied and Environmental Microbiology, ASM Journals, 1982.[Link]
-
Chen, Y., et al. "Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole." BioMed Research International, NIH PMC, 2013.[Link]
-
Radu, C. D., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, NIH PMC, 2024. [Link]
-
"Preparation and Characterization of Metronidazole-β-Cyclodextrin Inclusion Complex." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2017.[Link]
Sources
"1H-Imidazole, 1-methyl-2-nitro-5-vinyl-" reaction condition optimization
Welcome to the Technical Support and Troubleshooting Center for 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly known as 1-methyl-2-nitro-5-vinylimidazole or MEV). This compound is highly valued in drug development as a precursor for radiosensitizers and antimicrobial agents[1]. However, its dual-functional nature—combining a highly reducible nitroheterocyclic core with a reactive vinyl monomer—presents unique challenges during synthesis, functionalization, and biological evaluation.
This guide is designed for senior researchers and drug development professionals, focusing on the causality behind reaction failures and providing self-validating protocols to ensure experimental integrity.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my MEV starting material polymerize during cross-coupling or thermal heating, and how do I prevent it?
Causality: The 5-vinyl moiety is highly susceptible to radical-induced auto-polymerization. When exposed to elevated temperatures (>60°C), light, or trace radical initiators (like ambient oxygen interacting with transition metals), the vinyl group undergoes chain-growth polymerization, turning your reaction mixture into an intractable gum. Solution: Always store MEV at -20°C in the dark. For thermal reactions, introduce a radical scavenger such as Butylated hydroxytoluene (BHT) or hydroquinone at 10–50 ppm. If performing transition-metal catalysis (e.g., Heck couplings), ensure strict degassing (freeze-pump-thaw) to eliminate triplet oxygen, which can initiate radical pathways.
Q2: During the chemical oxidation of the vinyl group, my reaction over-oxidizes and degrades the imidazole ring. What is the optimal approach?
Causality: Attempting to cleave the vinyl group to an aldehyde or diol using unbuffered oxidants (like standard KMnO4 ) generates hydroxide ions ( OH− ) as a byproduct. As the pH rises, the electron-deficient nitroimidazole ring becomes susceptible to alkaline hydrolysis and ring-opening, leading to complex, degraded mixtures. Solution: Utilize a strictly buffered oxidation system. As detailed in[2], adding Magnesium Sulfate ( MgSO4 ) to the KMnO4 solution neutralizes the generated KOH , maintaining a near-neutral pH and preserving the integrity of the nitroimidazole core.
Q3: Why does MEV show potent antimicrobial activity in vivo, but fails to inhibit bacterial growth in my standard aerobic in vitro assays?
Causality: MEV is a prodrug. Its mechanism of action relies on the reduction of the 2-nitro group by bacterial nitroreductases to form a highly reactive nitroso or hydroxylamine intermediate, which subsequently cross-links DNA,[3]. Under aerobic conditions, molecular oxygen acts as a preferential electron sink. It outcompetes the nitro group for electrons (a process known as "futile cycling"), regenerating the parent nitro compound and producing superoxide, but failing to produce the DNA-reactive species[4]. Solution: Biological activation and Minimum Inhibitory Concentration (MIC) assays must be conducted under strictly anaerobic or oxygen-limiting conditions to allow the accumulation of the reactive intermediate[4].
Part 2: Quantitative Optimization Data
The following table summarizes the critical parameters for optimizing both the chemical functionalization and biological evaluation of MEV.
| Reaction / Assay Type | Sub-optimal Condition | Optimized Condition | Causal Rationale |
| Vinyl Dihydroxylation | KMnO4 in H2O , 25°C | KMnO4 + MgSO4 , Ethanol/ H2O , -10°C | MgSO4 buffers alkaline byproducts; sub-zero temps prevent over-oxidation to carboxylic acid[2]. |
| Thermal Functionalization | Neat solvent, ambient air | Degassed solvent + 50 ppm BHT | BHT quenches propagating radicals, preventing vinyl auto-polymerization. |
| Metabolic Activation Assay | Aerobic culture (high O2 ) | Anaerobic chamber ( <1% O2 ) | Prevents O2 from outcompeting the nitro group for single-electron transfer (SET)[4]. |
| Mechanism Validation | Wild-type E. coli only | Isogenic uvrA / recA mutants | Mutants lacking DNA repair pathways validate that DNA cross-linking is the primary target,[3]. |
Part 3: Experimental Protocols
Protocol A: Controlled Dihydroxylation of the 5-Vinyl Group
This protocol describes the selective oxidation of MEV to 1-methyl-2-nitro-5-(1,2-dihydroxyethyl)-imidazole, utilizing a self-validating buffered system[2].
Step-by-Step Methodology:
-
Preparation: Dissolve 6.2 g of MEV in 570 mL of absolute ethanol.
-
Cooling: Chill the solution to exactly -10°C using an ice/salt bath. Self-validation: Ensure no precipitation occurs; if it does, slightly increase solvent volume before proceeding.
-
Buffer/Oxidant Addition: In a separate flask, dissolve 5.46 g of KMnO4 and 8.85 g of MgSO4⋅7H2O in 750 mL of distilled water. Add this aqueous solution dropwise to the ethanolic MEV solution over 1 hour under vigorous stirring.
-
Reaction Monitoring: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 7:3). Self-validation: The reaction is complete when the UV-active starting material spot ( Rf≈0.6 ) is entirely replaced by a highly polar diol spot ( Rf≈0.1 ), and the purple permanganate color transitions to a brown MnO2 suspension.
-
Workup: Filter the cold reaction mixture through a pad of Celite to remove insoluble MnO2 . Wash the filter cake with cold ethanol.
-
Isolation: Concentrate the filtrate to dryness in vacuo at a temperature not exceeding 50°C (to prevent thermal degradation). Re-dissolve the residue in acetone, filter any remaining inorganic salts, and recrystallize from methyl ethyl ketone to yield the pure diol (Expected yield: ~41%, m.p. 119–121°C)[2].
Protocol B: In Vitro Metabolic Activation & DNA Damage Assay
This protocol validates the biological mechanism of MEV by comparing its efficacy in wild-type vs. DNA-repair deficient bacterial strains,[3].
Step-by-Step Methodology:
-
Strain Preparation: Culture wild-type Escherichia coli and its isogenic uvrA (excision repair deficient) and recA (recombination repair deficient) mutants in nutrient broth.
-
Anaerobic Conditioning: Transfer the cultures to an anaerobic chamber (85% N2 , 10% H2 , 5% CO2 ) and allow them to acclimate for 2 hours to induce nitroreductase expression[4].
-
Drug Administration: Administer MEV at varying concentrations (0.1 to 100 µg/mL). Self-validation: Include a control group treated with metronidazole as a positive reference for nitroimidazole activity.
-
Viability & Cross-link Analysis: After 4 hours of incubation, plate serial dilutions to determine Colony Forming Units (CFU).
-
Data Interpretation: A successful assay will show that uvrA and recA strains are hypersensitive to MEV compared to the wild-type, confirming that the antibacterial effect is a direct consequence of repairable DNA damage.
Part 4: Mechanistic Visualization
The following diagram illustrates the causality behind MEV's biological activity, highlighting the critical role of anaerobic reduction and subsequent DNA interaction.
Metabolic activation of MEV and subsequent DNA damage pathway in bacterial cells.
Part 5: References
Sources
- 1. Buy 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- | 39070-08-1 [smolecule.com]
- 2. DE2229223A1 - 2-NITRO-5-IMIDAZOLALDEHYDE DERIVATIVES AND PROCESS FOR THEIR PRODUCTION - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
"1H-Imidazole, 1-methyl-2-nitro-5-vinyl-" stability issues and storage conditions
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support resource for 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (CAS No. 39070-08-1).[1] This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide best practices for storage and handling. As Senior Application Scientists, we have compiled this information based on the chemical properties of the molecule, data from analogous compounds, and established laboratory protocols.
The unique structure of this compound, featuring a nitroimidazole core and a reactive vinyl group, presents specific challenges that require careful consideration to ensure experimental reproducibility and safety.
I. Core Concepts: Understanding the Instability
The stability of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- is primarily influenced by two of its functional groups: the nitro group and the vinyl group .
-
The Nitro Group (-NO2): Nitroaromatic compounds are well-known for their sensitivity to light (UV and visible) and their ability to undergo reduction.[2] Photoexcitation can lead to the formation of reactive species, initiating degradation pathways.[2]
-
The Vinyl Group (-CH=CH2): The vinyl moiety is highly susceptible to polymerization. This process can be initiated by heat, light, or the presence of radical species.[3][4] Uncontrolled polymerization is a primary cause of sample degradation, leading to a decrease in purity and potential changes in physical state (e.g., solidification or gumming of the material).
Below is a diagram illustrating the main factors that can compromise the stability of the compound.
Caption: Key environmental factors leading to the degradation of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-.
II. Frequently Asked Questions (FAQs)
Storage & Stability
Q1: What are the ideal long-term storage conditions for solid 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-?
For optimal long-term stability, the solid compound should be stored at -20°C .[5] It is critical to store it in a tightly sealed, amber or opaque vial to protect it from light and moisture. For maximum stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q2: I received the compound at room temperature. Is it compromised?
Short-term shipping at ambient temperature (if less than 2 weeks) is generally acceptable and should not lead to significant degradation.[5] However, upon receipt, the compound should be immediately transferred to the recommended long-term storage conditions (-20°C) to preserve its integrity.
Q3: How sensitive is this compound to light?
Nitroimidazole derivatives are known to be susceptible to photodegradation.[6] Exposure to UV or ambient light can initiate photochemical reactions, including the potential cleavage of the C-NO₂ bond, leading to the formation of impurities.[2][6] Always handle the solid and its solutions in low-light conditions and store them in light-protecting containers.
Q4: My solid sample has developed a yellowish or brownish tint. Can I still use it?
A change in color is a visual indicator of potential degradation. While a slight discoloration may not always mean a significant loss of purity, it warrants caution. It is highly recommended to assess the purity of the material via an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with critical experiments.[7]
Handling & Solution Preparation
Q5: What solvents are recommended for preparing stock solutions, and how stable are they?
Based on data for similar nitroimidazole compounds, solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often used for creating stock solutions.[5]
-
Solution Stability: Solutions are significantly less stable than the solid material. It is a critical best practice to prepare solutions fresh before each experiment.
-
Storage of Solutions: If short-term storage is unavoidable, store the solution at -80°C for no longer than a few days to a month.[5] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquoting the stock solution upon preparation is highly recommended.
Q6: I've noticed a precipitate in my solution after thawing it from the freezer. What should I do?
A precipitate could be the result of the compound crashing out of solution due to low solubility at colder temperatures or it could be a sign of degradation/polymerization. Gently warm the solution to room temperature and vortex to see if it redissolves. If it does not, or if the solution appears cloudy or contains insoluble matter, it is likely a sign of degradation. Do not use this solution, as it will lead to inaccurate concentrations and the introduction of impurities into your experiment.
III. Troubleshooting Experimental Inconsistencies
Inconsistent results are often traced back to reagent instability. If you are experiencing issues such as poor reproducibility, lower-than-expected activity, or unexpected side reactions, use the following workflow to troubleshoot.
Caption: Troubleshooting workflow for experiments involving 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-.
IV. Summary of Storage Conditions & Stability Data
The following table summarizes the recommended conditions based on the chemical properties of the molecule and data from structurally related compounds.
| Parameter | Condition | Rationale & Key Considerations |
| Solid Form (Long-Term) | -20°C, in a dark, dry environment.[5] | Minimizes thermal energy that can initiate polymerization of the vinyl group and slows down other degradation pathways. |
| Solid Form (Short-Term) | Room Temperature (if < 2 weeks).[5] | Acceptable for shipping, but should be moved to long-term storage upon receipt. |
| In Solution (e.g., in DMSO) | -80°C (for short-term use only).[5] | Solutions are much less stable. Fresh preparation is strongly advised. Avoid freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) recommended. | Reduces the risk of oxidation and the formation of radical species that can initiate polymerization. |
| Light Exposure | Avoid direct sunlight and UV sources.[6] | The nitroimidazole moiety is photosensitive and can degrade upon light exposure.[2][6] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[5] | These can react with the imidazole ring or the nitro group, leading to degradation. |
V. Experimental Protocol: Purity Assessment by HPLC
If you suspect degradation, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your sample.[6] This generalized protocol can serve as a starting point for method development.
Objective: To separate the parent compound from potential degradants.
Methodology:
-
System: A reverse-phase HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or 320 nm, to be determined empirically).
-
Sample Preparation:
-
Carefully prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilute this stock solution with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).
-
-
Analysis: Inject the prepared sample. The appearance of new peaks or a decrease in the area of the main peak relative to a reference standard indicates degradation.
VI. References
-
Laccase-catalyzed controlled radical polymerization of N-vinylimidazole. RSC Publishing. Available at: [Link]
-
Controlled Radical Polymerization of 4-Vinylimidazole. ACS Publications. Available at: [Link]
-
1-Vinylimidazole. Wikipedia. Available at: [Link]
-
Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. PMC. Available at: [Link]
-
Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry. Available at: [Link]
-
Production of 4-nitroimidazole and its thermal stability. ResearchGate. Available at: [Link]
-
Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Frontiers in Chemistry. Available at: [Link]
-
Endowing nitro-compounds with bright and stimuli-responsive luminescence based on propeller-like AIEgens. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. Available at: [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. Available at: [Link]
-
The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. MDPI. Available at: [Link]
-
Shining light on nitro group: distinct reactivity and selectivity. ResearchGate. Available at: [Link]
-
Shining light on the nitro group: distinct reactivity and selectivity. RSC Publishing. Available at: [Link]
-
Aromatic Carbonyl and Nitro Compounds as Photosensitizers and Their Photophysical Properties in the Tropospheric Aqueous Phase. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
At What Temperature Do Vinyl Records Melt? Microforum. Available at: [Link]
-
Synthesis and Physicochemical Properties of Thermally Sensitive Polymeric Derivatives of N-vinylcaprolactam. MDPI. Available at: [Link]
-
1H-Imidazole,1-methyl-2-nitro- CAS#1671-82-5. ChemRadar. Available at: [Link]
-
Application Temperature Range for Pressure Sensitive Substrates. Nekoosa Blog. Available at: [Link]
-
HR2-573 1.0 M Imidazole SDS. Hampton Research. Available at: [Link]
-
Heat capacity and thermodynamic properties of poly(vinyl chloride). NIST. Available at: [Link]
-
Highly Sensitive Detection of Nitro Compounds Using a Fluorescent Copolymer-Based FRET System. ACS Applied Polymer Materials. Available at: [Link]
-
1H-Imidazole, 1-methyl- - Evaluation statement. Australian Government Department of Health. Available at: [Link]
-
Effect of Temperature on the Stiffness of Polyvinyl Chloride and Chlorinated Polyvinyl Chloride Joints Under Bending. ResearchGate. Available at: [Link]
-
1-Methyl-5-nitro-1H-imidazole-2-methanol CAS#: 936-05-0. ChemWhat. Available at: [Link]
-
1h-imidazole, 5-(2-acetylvinyl)-1-methyl-2-nitro-. PubChemLite. Available at: [Link]
-
Safety Data Sheet: 1-methylimidazole. Chemos GmbH&Co.KG. Available at: [Link]
-
2-Nitro-1-vinyl-1H-imidazole. MDPI. Available at: [Link]
-
Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. UTUPub. Available at: [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Laccase-catalyzed controlled radical polymerization of N-vinylimidazole - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 5. 1-Methyl-5-nitro-1H-imidazole-2-methanol - Safety Data Sheet [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Bioactivity of 1-Methyl-2-nitro-5-vinyl-1H-imidazole Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Mechanistic Grounding: Why Do These Derivatives Fail in Screening?
1-Methyl-2-nitro-5-vinyl-1H-imidazole (MEV) and its structural analogs are potent bioreductive agents traditionally utilized in antimicrobial research and hypoxia-targeted cancer therapies. The primary pharmacological target of MEV is DNA, where it induces repairable damage and cross-links following metabolic activation (1)[1].
However, researchers frequently encounter "low bioactivity" artifacts during preclinical screening. The bioactivity of 2-nitroimidazoles relies on a delicate balance of cellular uptake, bioreduction, and target engagement. These compounds are prodrugs; they undergo one-electron reduction by oxidoreductases (e.g., CYPOR) to form a nitro radical anion (2)[2]. Under normoxic conditions, ambient oxygen rapidly oxidizes this radical back to the inert parent compound in a process known as "futile cycling." Only under severe hypoxia can further reduction occur, leading to the reactive intermediates that cross-link DNA ().
Furthermore, the 5-vinyl group adds structural complexity. While it allows for conjugation and functionalization, it acts as a strong Michael acceptor, making the molecule highly susceptible to premature off-target reactions with cellular thiols.
Bioreductive activation pathway of 2-nitroimidazoles under normoxic vs. hypoxic conditions.
Troubleshooting FAQs
Q1: Why does my MEV derivative show high target affinity in silico but zero activity in cell-free enzymatic assays? A1: Lack of Metabolic Activation. MEV derivatives are prodrugs. They are completely ineffective in standard cell-free systems because they require enzymatic reduction to generate the active DNA-binding species (3)[3]. You must supplement your cell-free assay with a nitroreductase (e.g., E. coli nitroreductase or human CYPOR) and an electron donor (NADPH) to initiate the cascade.
Q2: I am testing the compound in mammalian cell culture, but the IC₅₀ is extremely high (>100 µM). What is going wrong? A2: Oxygen Competition. 2-Nitroimidazoles are fundamentally hypoxia-selective. If you are conducting your cytotoxicity assays in standard incubators (20% O₂, normoxia), the nitro radical anion is immediately oxidized back to the inert parent compound. To observe true bioactivity, cells must be cultured under severe hypoxia (<0.1% O₂) ().
Q3: My compound is active under hypoxia in vitro, but the in vivo efficacy is poor. Could the 5-vinyl group be the issue? A3: Thiol Scavenging and Instability. The 5-vinyl moiety is highly electrophilic. In vivo, it can rapidly undergo Michael addition with abundant non-protein thiols like glutathione (GSH) or serum albumin before reaching the hypoxic tumor microenvironment. This premature conjugation neutralizes the drug and accelerates clearance.
Troubleshooting logic for diagnosing low bioactivity in 5-vinyl-nitroimidazole derivatives.
Self-Validating Experimental Protocols
To systematically isolate the cause of low bioactivity, implement the following self-validating workflows. Each protocol contains an internal metric to verify the integrity of the assay.
Protocol A: Hypoxia-Selective Cytotoxicity & Bioreductive Activation Assay
Causality: This assay determines whether the lack of bioactivity is due to oxygen competition (futile cycling) or an intrinsic failure of the compound to cross the cell membrane and bind DNA.
-
Cell Seeding: Seed HCT116 or FaDu cells in two identical 96-well plates at 5,000 cells/well. Allow 24 hours for adherence.
-
Hypoxic Pre-conditioning: Place one plate in a hypoxic chamber (<0.1% O₂) for 4 hours. This step is critical to induce hypoxic stress responses and stabilize endogenous reductase expression.
-
Drug Preparation: Prepare serial dilutions of the MEV derivative in degassed media. Using standard oxygenated media will introduce dissolved oxygen and artificially suppress drug activation.
-
Treatment: Treat both plates. Maintain Plate 1 under continuous hypoxia (<0.1% O₂) and Plate 2 in a standard normoxic incubator (20% O₂) for 48 hours.
-
Readout: Assess viability using a luminescence-based ATP assay (e.g., CellTiter-Glo).
Self-Validation Check: Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia). An HCR > 10 confirms that the compound is successfully undergoing bioreductive activation. If HCR ≈ 1, the compound is either not being reduced or is failing to enter the cells.
Protocol B: Glutathione (GSH) Trapping Assay for 5-Vinyl Stability
Causality: This assay determines if the electrophilic 5-vinyl group is prematurely reacting with thiols, causing apparent low bioactivity in vivo or in serum-rich media.
-
Reaction Setup: Prepare a 1 mM solution of the MEV derivative in PBS (pH 7.4).
-
Thiol Introduction: Add 5 mM reduced glutathione (GSH) to the solution to simulate physiological intracellular and serum thiol concentrations.
-
Incubation: Incubate the mixture at 37°C in a thermomixer.
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 50 µL of 1% formic acid in acetonitrile.
-
Quantification: Analyze the samples via LC-MS/MS to quantify the disappearance of the parent MEV compound and the appearance of the MEV-GSH conjugate mass peak.
Self-Validation Check: Calculate the half-life (t₁/₂). If t₁/₂ < 30 minutes, the vinyl group is excessively reactive. You must structurally modify the compound (e.g., via steric shielding of the vinyl group) to improve its pharmacokinetic profile.
Quantitative Data Summaries
Use the following reference parameters to benchmark your MEV derivative's performance against established 2-nitroimidazole standards.
Table 1: Expected Pharmacological Parameters for MEV Derivatives
| Experimental Condition | Target O₂ Level | Reductase Status | Expected IC₅₀ (µM) | DNA Cross-linking |
| Normoxic Cell Culture | 20% | Endogenous | > 200 µM | Minimal |
| Hypoxic Cell Culture | < 0.1% | Endogenous (Upregulated) | 5 - 20 µM | High |
| Cell-Free Assay (Standard) | Ambient | Absent | Inactive | None |
| Cell-Free Assay (Supplemented) | Ambient | Recombinant CYPOR + NADPH | N/A (Rapid Reduction) | High |
References
-
The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA. Microbiology Society.1
-
The 2-Nitroimidazole EF5 Is a Biomarker for Oxidoreductases That Activate the Bioreductive Prodrug CEN-209 under Hypoxia. Clinical Cancer Research - AACR Journals.2
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology / NIH.
-
The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed / NIH. 3
-
2-Nitro-1-vinyl-1H-imidazole. MDPI. 4
Sources
Purification challenges of "1H-Imidazole, 1-methyl-2-nitro-5-vinyl-" and solutions
Welcome to the Technical Support Center for the handling and purification of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly referred to as 1-methyl-2-nitro-5-vinylimidazole or MEV). This molecule presents a unique triad of purification challenges due to its basic imidazole core, thermally sensitive nitro group, and highly reactive vinyl appendage.
This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind purification failures, and implement self-validating protocols[1].
Core Mechanistic Challenges
To successfully purify MEV, one must address three competing chemical liabilities:
-
Spontaneous Polymerization: The 5-vinyl group is highly susceptible to free-radical polymerization, a process accelerated by heat, light, and acidic environments.
-
Chromatographic Tailing: The basic nitrogen of the imidazole ring strongly interacts with the acidic silanol groups of standard un-treated silica gel, leading to irreversible adsorption or severe tailing.
-
Thermal Instability: The 2-nitro group introduces thermal and shock sensitivities. Excessive heating during solvent evaporation can lead to degradation or hazardous decomposition.
Purification Workflow Diagram
Figure 1: Optimized purification workflow for vinylimidazole derivatives to prevent polymerization and degradation.
Troubleshooting & FAQs
Q: My compound polymerizes directly on the silica gel column, resulting in zero yield. How do I prevent this? A: Standard silica gel is slightly acidic, which can catalyze the polymerization of the vinyl group.
-
Solution: Switch your stationary phase to Basic Alumina [2]. If silica gel must be used, it must be pre-treated (deactivated) by flushing the column with 1-2% Triethylamine (TEA) in your starting mobile phase. Additionally, introduce a radical inhibitor such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) or Butylated hydroxytoluene (BHT) to the crude mixture before loading[2].
Q: I am experiencing severe tailing and poor resolution between MEV and its synthetic precursors. What is the cause? A: The basic imidazole nitrogen hydrogen-bonds strongly with free silanols.
-
Solution: Ensure your mobile phase contains a basic modifier (e.g., 0.5% TEA or NH₄OH). This competitively binds to the silanol sites, allowing the imidazole to elute as a sharp band.
Q: The product degrades during rotary evaporation. How can I safely isolate the purified fractions? A: The combination of the nitro group and the vinyl group makes MEV highly sensitive to thermal stress.
-
Solution: Never exceed a water bath temperature of 30 °C during concentration. Use a high-efficiency vacuum pump to remove solvents at lower temperatures. Once concentrated, immediately flush the flask with Argon or Nitrogen and store at 5 °C[2].
Standard Operating Procedure (SOP): Column Chromatography of MEV
This self-validating protocol ensures the integrity of the vinyl group while maximizing recovery.
Step 1: Stationary Phase Preparation
-
Prepare a slurry of Basic Alumina (Brockmann Grade I, deactivated to Grade III with water if necessary for resolution) in Hexane.
-
Alternative: If using Silica Gel, prepare a slurry in Hexane containing 2% Triethylamine (v/v). Flush the packed column with 3 column volumes of the TEA-hexane mixture to fully deactivate silanol sites.
Step 2: Sample Loading
-
Dissolve the crude 1-methyl-2-nitro-5-vinylimidazole in a minimum amount of Dichloromethane (DCM) or Ethyl Acetate.
-
Add a trace amount (approx. 0.05 mol%) of DPPH or BHT to the crude solution to act as a radical scavenger[2].
-
Carefully load the solution onto the column bed.
Step 3: Elution
-
Elute using a gradient of Hexane to Ethyl Acetate (typically starting at 90:10 and moving to 50:50).
-
Validation Check: Monitor fractions via TLC (pre-treated with TEA). The presence of a sharp, UV-active spot without a streak indicates successful deactivation of the column.
Step 4: Isolation and Storage
-
Pool the fractions containing pure MEV.
-
Concentrate under reduced pressure using a rotary evaporator. Crucial: Keep the water bath at or below 30 °C.
-
Purge the receiving flask with Argon, seal tightly, and store at 5 °C in the dark[2].
Quantitative Data & Parameters
Table 1: Optimized Chromatographic Parameters for MEV Purification
| Parameter | Recommended Specification | Causality / Rationale |
| Stationary Phase | Basic Alumina or 2% TEA-treated Silica | Prevents acid-catalyzed polymerization and silanol-induced tailing. |
| Mobile Phase | Hexane / EtOAc (Gradient) | Provides optimal Rf for nitroimidazole derivatives. |
| Radical Inhibitor | DPPH or BHT (0.05 - 0.1 mol%) | Quenches free radicals to preserve the 5-vinyl moiety[2]. |
| Evaporation Temp | ≤ 30 °C | Prevents thermal degradation of the nitro group and auto-polymerization. |
| Storage Conditions | 5 °C, Argon atmosphere, Dark | Minimizes oxidative, photolytic, and thermal degradation[2]. |
References
-
Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Scaling up the synthesis of "1H-Imidazole, 1-methyl-2-nitro-5-vinyl-"
Welcome to the Technical Support & Scale-Up Center for 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly known as 1-methyl-2-nitro-5-vinylimidazole or MEV, CAS: 39070-08-1).
This compound is a highly valuable bioreductive trigger utilized in hypoxia-activated prodrugs and a potent antimicrobial agent whose primary target is DNA [[1]](). Scaling up its synthesis presents unique challenges, primarily due to the deactivated nature of the 2-nitroimidazole core and the high reactivity of the terminal vinyl group.
This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity production at scale.
Process Overview & Mechanistic Causality
The most scalable and pharmaceutically compliant route to MEV avoids transition-metal cross-coupling (e.g., Stille or Suzuki reactions) to eliminate the risk of heavy metal contamination in downstream drug development. Instead, the synthesis relies on a two-step sequence:
-
C-5 Formylation: The electron-withdrawing nitro group at the C-2 position severely deactivates the imidazole ring toward electrophilic aromatic substitution 2. Overcoming this requires aggressive formylation (Vilsmeier-Haack) to yield 1-methyl-2-nitro-1H-imidazole-5-carboxaldehyde.
-
Wittig Olefination: The aldehyde is converted to the target vinyl group using methylenetriphenylphosphorane. This step requires strict temperature control to manage the ylide generation exotherm and specialized workup to remove the triphenylphosphine oxide (TPPO) byproduct.
Synthetic Pathway Visualization
Synthetic workflow for 1-methyl-2-nitro-5-vinylimidazole via formylation and Wittig olefination.
Troubleshooting & FAQs
Q: My final product (MEV) turns into an insoluble resin during solvent evaporation. How do I prevent this? A: The 5-vinyl group is highly susceptible to radical-initiated auto-polymerization, particularly when concentrated or exposed to heat. Causality: Concentration increases the proximity of vinyl monomers, and trace peroxides in ethereal solvents (like THF) initiate the radical chain reaction. Solution: Always stabilize the organic layer by adding 100–200 ppm of a radical scavenger like BHT (butylated hydroxytoluene) prior to solvent removal. Maintain rotary evaporation bath temperatures strictly below 35 °C.
Q: We are detecting significant amounts of unreacted 1-methyl-2-nitroimidazole after the formylation step. What went wrong? A: The 2-nitroimidazole core is severely deactivated toward electrophiles 2. Causality: If the Vilsmeier-Haack complex (POCl3/DMF) is exposed to trace moisture, it rapidly hydrolyzes, dropping the effective concentration of the electrophile below the threshold needed to functionalize the ring. Solution: Ensure strictly anhydrous conditions (dry DMF over molecular sieves). Alternatively, if the Vilsmeier route consistently stalls, utilize a strong base (e.g., NaH) and ethyl formate for C-formylation, a proven alternative for deactivated 2-nitroimidazoles 2.
Q: How can we completely remove triphenylphosphine oxide (TPPO) without using column chromatography at the 100g scale? A: Causality: TPPO is a notorious byproduct of the Wittig reaction that shares solubility profiles with many polar organic products. However, its solubility drops exponentially in cold, non-polar solvent mixtures. Solution: After the initial aqueous workup, swap the extraction solvent to a cold mixture of MTBE and hexanes (1:2 ratio) and age the slurry at 0 °C for 2 hours. The TPPO will crystallize out and can be removed via vacuum filtration, leaving the highly pure MEV product in the mother liquor.
Standard Operating Procedure: 100g Scale-Up Protocol
Step 1: Vilsmeier-Haack Formylation
-
Preparation: Charge a dry, nitrogen-flushed 2 L jacketed reactor with anhydrous DMF (500 mL). Cool the system to 0 °C.
-
Electrophile Generation: Dropwise add POCl3 (2.5 eq) while maintaining the internal temperature below 10 °C to control the exothermic formation of the Vilsmeier complex. Stir for 30 minutes.
-
Reaction: Add 1-methyl-2-nitroimidazole (100 g). Heat the reactor to 85 °C and stir for 12 hours.
-
Self-Validation Checkpoint: Quench a 1 mL aliquot in saturated NaHCO3. Extract with EtOAc. HPLC analysis must show <5% starting material before proceeding.
-
Workup: Pour the mixture over crushed ice. Carefully neutralize with solid Na2CO3 to pH 7 (monitor for vigorous CO2 evolution). Extract with EtOAc (3 x 400 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the 5-carboxaldehyde intermediate.
Step 2: Wittig Olefination & Stabilization
-
Ylide Formation: In a clean, dry reactor under N2, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (1 L). Cool to 0 °C. Add potassium tert-butoxide (1.15 eq) portion-wise over 30 minutes. Stir for 1 hour to generate the bright yellow ylide.
-
Addition: Dropwise add a solution of the 5-carboxaldehyde intermediate (dissolved in 200 mL THF). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: Perform TLC (DCM:MeOH 95:5). The UV-active aldehyde spot must be completely consumed.
-
Quench & Extraction: Quench the reaction with water (100 mL). Concentrate the THF under reduced pressure. Extract the aqueous residue with DCM (3 x 300 mL).
-
Stabilization (Critical): Add 150 ppm of BHT to the combined DCM organic layers.
-
Purification: Perform a solvent swap to cold MTBE/Hexane (1:2). Age at 0 °C for 2 hours, filter off the precipitated TPPO, and concentrate the filtrate (bath temp < 35 °C) to yield the stabilized 1-methyl-2-nitro-5-vinylimidazole.
Quantitative Process Data
| Process Parameter | Target Specification | Critical Control Point (CCP) | Troubleshooting Action |
| Formylation Temp | 85–90 °C | Exotherm during POCl3 addition | Control POCl3 feed rate; maintain <10 °C |
| Formylation Yield | > 75% | Anhydrous conditions | Dry DMF over 4Å molecular sieves |
| Wittig Ylide Temp | 0 °C to 5 °C | Base addition exotherm | Add KOtBu in 5 distinct portions |
| TPPO Removal | < 1% residual | Cold MTBE/Hexane trituration | Re-slurry at 0 °C if TPPO > 1% by NMR |
| Overall MEV Yield | > 65% | Vinyl radical polymerization | Add BHT inhibitor before evaporation |
References
-
The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA Source: Microbiology Society URL:1
-
Proteoglycan-targeting applied to hypoxia-activated prodrug therapy in chondrosarcoma: first proof-of-concept Source: Oncotarget URL:2
-
Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships (Cavalleri et al.) Source: ResearchGate URL:3
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia Source: PubMed Central (PMC) URL:4
Sources
"1H-Imidazole, 1-methyl-2-nitro-5-vinyl-" vs. metronidazole activity comparison
A Comparative Guide: Metronidazole vs. a Novel 5-Vinyl-Nitroimidazole Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison between the well-established 5-nitroimidazole antimicrobial, metronidazole, and the theoretical compound "1H-Imidazole, 1-methyl-2-nitro-5-vinyl-". As the specified 5-vinyl compound is not extensively documented in existing literature, this comparison is grounded in the established principles of structure-activity relationships (SAR) within the 5-nitroimidazole class to project its potential activity profile against that of metronidazole.
Introduction: The Landscape of Nitroimidazole Antimicrobials
Nitroimidazoles are a critical class of synthetic antimicrobial agents with a spectrum of activity that includes anaerobic bacteria and various protozoa.[1] Their efficacy is rooted in their unique mechanism of action, which involves reductive activation within the target organisms.[2][] Metronidazole, a cornerstone of this class, has been in clinical use for decades for treating infections caused by anaerobic bacteria and protozoa like Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[4]
The exploration of novel nitroimidazole derivatives is driven by the need to overcome emerging resistance and potentially broaden the spectrum of activity.[5] The hypothetical compound, 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-, introduces a vinyl group at the 5-position of the imidazole ring, a structural modification that could influence its biological activity.
Chemical Structures
A clear understanding of the chemical structures is fundamental to comparing these two compounds.
-
Metronidazole: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol.[2]
-
1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (Hypothetical): This structure suggests a methyl group at the 1-position, a nitro group at the 2-position, and a vinyl group at the 5-position of the imidazole ring. Note: The position of the nitro group at C2 is a significant deviation from metronidazole's C5 position. For the purpose of a more direct comparison within the predominant class, this guide will primarily reference the SAR of 5-nitroimidazoles when discussing the vinyl derivative.
Mechanism of Action: A Tale of Two Activation Pathways
The antimicrobial activity of nitroimidazoles is dependent on the reduction of their nitro group.[6][7]
Metronidazole (a 5-Nitroimidazole):
Metronidazole is a prodrug that is selectively toxic to anaerobic and microaerophilic microorganisms.[2][8] Its activation pathway can be summarized as follows:
-
Cellular Uptake: Metronidazole, being a small and lipophilic molecule, passively diffuses into the microbial cell.[][9]
-
Reductive Activation: In the low-redox-potential environment of anaerobes, the nitro group of metronidazole is reduced by electron-transport proteins like ferredoxin.[2][10] This reduction forms a highly reactive nitroso radical anion.[10][11]
-
DNA Damage: This reactive intermediate interacts with and damages microbial DNA, causing strand breakage and loss of helical structure, which ultimately leads to cell death.[9][11]
-
Drug Recycling: The process generates a concentration gradient that facilitates further uptake of the drug into the cell.[]
Potential Mechanism of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-:
Based on the general mechanism of nitroimidazoles, this compound would also require reductive activation. The presence of the vinyl group at the 5-position could influence its electronic properties and, consequently, its reduction potential and interaction with microbial nitroreductases. Research on other 5-substituted nitroimidazoles suggests that modifications at this position can significantly alter antimicrobial potency.[12] A study on 1-methyl-2-nitro-5-vinylimidazole has shown that its primary target is DNA, causing damage and blocking DNA synthesis.[13]
Diagram: Generalized Activation Pathway of Nitroimidazole Antimicrobials
Caption: Generalized activation pathway of nitroimidazole prodrugs in anaerobic microbes.
Comparative Antimicrobial Spectrum and Potency
Metronidazole:
Metronidazole exhibits a well-defined spectrum of activity, primarily targeting:
-
Anaerobic Bacteria: It is highly effective against most obligate anaerobic bacteria, including Bacteroides spp., Fusobacterium spp., Clostridium spp., and Peptostreptococcus spp.[10][14] It is important to note that it lacks clinically relevant activity against aerobic or facultative anaerobic bacteria.[14]
-
Protozoa: It is a first-line treatment for infections caused by Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[2]
Projected Activity of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-:
While specific experimental data is scarce, we can infer potential activity based on related compounds. The introduction of a vinyl group could modulate the lipophilicity and electronic properties of the molecule, which are known to influence antimicrobial potency.[15] Studies on other 5-nitroimidazole derivatives have shown that substitutions at various positions can lead to compounds with enhanced activity, including against metronidazole-resistant strains.[12] For instance, some novel 5-nitroimidazoles have demonstrated greater efficacy against Giardia duodenalis than metronidazole.[12] It is plausible that the 5-vinyl derivative could exhibit a similar spectrum to metronidazole but with potentially altered potency against certain organisms.
Table 1: Comparative Antimicrobial Spectrum
| Organism Class | Metronidazole | 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (Projected) |
| Anaerobic Bacteria | High Activity[4][14] | Expected Activity (Potency may vary) |
| Aerobic Bacteria | No Activity[14] | No Activity Expected |
| Protozoa | High Activity | Expected Activity (Potency may vary) |
| Fungi | No Activity | Some novel 5-nitroimidazoles show antifungal activity |
Mechanisms of Resistance
Understanding resistance mechanisms is crucial for the development of new antimicrobial agents.
Metronidazole Resistance:
Resistance to metronidazole is a growing concern and can arise through several mechanisms:[6][8]
-
Decreased Drug Activation: Mutations in genes encoding for nitroreductases, such as rdxA in Helicobacter pylori, can lead to reduced activation of the prodrug.[16][17]
-
Increased Oxygen Scavenging: In some organisms, increased intracellular oxygen levels can lead to the re-oxidation of the activated drug, a process known as "futile cycling," which prevents it from reaching its DNA target.[18]
-
Efflux Pumps: Overexpression of efflux pumps can actively remove the drug from the cell.[8]
-
Enhanced DNA Repair: Increased capacity for DNA repair can counteract the damage induced by the activated drug.[8]
Potential for Overcoming Resistance with the 5-Vinyl Analog:
A key goal in designing new nitroimidazole derivatives is to create compounds that can bypass existing resistance mechanisms. It is possible that the structural modifications in the 5-vinyl analog could make it a poorer substrate for efflux pumps or allow it to be activated by alternative pathways that are not compromised in metronidazole-resistant strains. Studies on other novel 5-nitroimidazoles have shown that some derivatives can be effective against metronidazole-resistant parasites.
Experimental Protocols for Comparative Efficacy Assessment
To empirically compare the activity of these two compounds, standardized microbiological assays are essential.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton broth (or other appropriate broth for the test organism)
-
96-well microtiter plates
-
Test compounds (Metronidazole and 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator (with anaerobic conditions if required)
-
Plate reader (optional)
Procedure:
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours; anaerobic conditions for anaerobic bacteria).
-
Reading Results: The MIC is the lowest concentration of the drug at which there is no visible growth (turbidity). This can be determined visually or with a plate reader.
Diagram: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
While metronidazole remains a vital antimicrobial agent, the potential of novel 5-nitroimidazole derivatives like 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- warrants further investigation. Based on structure-activity relationships, it is plausible that this compound could exhibit a potent antimicrobial profile, potentially with advantages in overcoming certain resistance mechanisms.
Future research should focus on the synthesis and in vitro evaluation of this and other novel 5-substituted nitroimidazoles. Head-to-head comparative studies using standardized protocols will be essential to accurately determine their relative potency, spectrum of activity, and potential for clinical development.
References
-
Metronidazole - Wikipedia. (n.d.). Retrieved from [Link]
-
Metronidazole - StatPearls - NCBI Bookshelf - NIH. (2023, June 26). Retrieved from [Link]
-
What is the mechanism of Metronidazole? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2017, October 25). Retrieved from [Link]
-
FLAGYL® (metronidazole) tablets - Pfizer. (n.d.). Retrieved from [Link]
-
Mechanism and clinical significance of metronidazole resistance in Helicobacter pylori. (n.d.). Retrieved from [Link]
-
What type of antibiotic (abx) is Flagyl (metronidazole)? - Dr.Oracle. (2025, December 31). Retrieved from [Link]
-
Medical Pharmacology: Antibacterial Drugs. (2024, February 16). Retrieved from [Link]
-
Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4 - PMC. (n.d.). Retrieved from [Link]
-
Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4 - PubMed. (2009, March 12). Retrieved from [Link]
-
Metronidazole. A therapeutic review and update - PubMed. (n.d.). Retrieved from [Link]
-
Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles | Journal of Medicinal Chemistry - ACS Publications. (2009, February 11). Retrieved from [Link]
-
Mechanisms of in vitro development of resistance to metronidazole in Trichomonas vaginalis. (n.d.). Retrieved from [Link]
-
Mechanism of Metronidazole Resistance in Helicobacter pylori - ASM Journals. (2000, January 11). Retrieved from [Link]
-
Antileishmanial structure–activity relationship study of novel 5-nitroimidazole derivatives. (n.d.). Retrieved from [Link]
-
Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms. (2018, February 1). Retrieved from [Link]
-
In-vitro studies of two 5-nitroimidazole derivatives - PubMed. (n.d.). Retrieved from [Link]
-
Metronidazole Is Still the Drug of Choice for Treatment of Anaerobic Infections | Clinical Infectious Diseases | Oxford Academic. (2010, February 1). Retrieved from [Link]
-
5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC. (n.d.). Retrieved from [Link]
-
Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia - ASM Journals. (n.d.). Retrieved from [Link]
-
The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed. (n.d.). Retrieved from [Link]
-
Nitroimidazole - Wikipedia. (n.d.). Retrieved from [Link]
-
A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC. (n.d.). Retrieved from [Link]
-
2-Nitro-1-vinyl-1H-imidazole - MDPI. (2022, January 27). Retrieved from [Link]
-
Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. (2024, April 15). Retrieved from [Link]
-
Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives - IJPPR. (2016, June 25). Retrieved from [Link]
-
(PDF) 5-Nitroimidazole derivatives and their antimicrobial activity - ResearchGate. (2017, September 18). Retrieved from [Link]
-
Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives - Impactfactor. (2022, April 28). Retrieved from [Link]
-
Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases | Journal of Medicinal Chemistry - ACS Publications. (2017, May 2). Retrieved from [Link]
-
Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole - Academia.edu. (n.d.). Retrieved from [Link]
-
Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed. (2003, October 15). Retrieved from [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - Brieflands. (2023, October 13). Retrieved from [Link]
-
(PDF) 2-Nitro-1-vinyl-1H-imidazole - ResearchGate. (2025, October 14). Retrieved from [Link]
-
Nitroimidazoles Part 6. Synthesis, Structure and in Vitro anti-HIV Activity of New 5-substituted Piperazinyl-4-nitroimidazole Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 2. Metronidazole - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. brieflands.com [brieflands.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]
- 11. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 12. journals.asm.org [journals.asm.org]
- 13. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. jocpr.com [jocpr.com]
- 16. Mechanism and clinical significance of metronidazole resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. microbiologyresearch.org [microbiologyresearch.org]
Comparative Analysis of 1-Methyl-2-nitro-5-vinylimidazole (MEV) vs. Conventional Nitroimidazoles: Mechanisms, Performance, and Experimental Methodologies
As drug development professionals and microbiologists evaluate nitro-heterocyclic compounds for novel antimicrobial or hypoxic-tumor-targeting applications, understanding their precise structure-activity relationships (SAR) is paramount. 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly known as 1-methyl-2-nitro-5-vinylimidazole or MEV) represents a unique structural departure from classic 5-nitroimidazoles like metronidazole.
This guide provides an objective, data-supported comparative analysis of MEV against standard nitroimidazoles, detailing the causality behind its unique DNA-targeting mechanism and providing self-validating experimental protocols for laboratory evaluation.
Structural & Mechanistic Causality: The Role of the 5-Vinyl Group
Conventional nitroimidazoles (e.g., metronidazole, tinidazole) rely on the reduction of their 5-nitro group by bacterial nitroreductases to form reactive radical anions and hydroxylamine intermediates. These species primarily induce DNA single- and double-strand breaks.
MEV distinguishes itself via its 5-vinyl substitution [1]. The vinyl group extends the conjugated pi-system of the imidazole ring. When the nitro group is enzymatically reduced under anaerobic conditions, the resulting intermediate does not merely cause strand breaks; it acts as a potent bifunctional alkylating agent. This leads to the formation of covalent DNA cross-links —a repairable but highly toxic form of DNA damage[2].
Because of this mechanism, MEV exhibits pronounced mutagenicity and is capable of inducing coliphage λ in Escherichia coli, a hallmark of severe DNA replication blockade[2]. Furthermore, MEV acts as a strict prodrug; it is entirely inert in cell-free systems lacking metabolic activation[3].
Metabolic activation of MEV by nitroreductase leading to DNA cross-linking.
Comparative Performance Data
To objectively assess MEV's utility, we must compare its pharmacodynamic and genotoxic profile against widely utilized alternatives. The table below synthesizes the functional differences driven by the 5-vinyl moiety compared to standard alkyl/hydroxyalkyl substitutions.
| Parameter | 1-Methyl-2-nitro-5-vinylimidazole (MEV) | Metronidazole (MTZ) | Benznidazole (BNZ) |
| Primary DNA Lesion | DNA Cross-links (Bulky adducts) | DNA Strand Breaks | DNA Strand Breaks / Adducts |
| Enzymatic Activation | Required (Nitroreductase) | Required (PFOR / Nitroreductase) | Required (Nitroreductase) |
| Mutagenic Potential | High (Ames TA100 positive) | Low to Moderate | Moderate |
| Repair Pathway Dependency | Hypersensitive in uvrA and recA mutants | Hypersensitive in recA mutants | Hypersensitive in recA mutants |
| Oxygen Sensitivity | Highly inhibited by O2 (Futile cycling) | Inhibited by O2 | Inhibited by O2 |
Data supported by comparative mutagenicity and metabolic activation studies of synthetic nitroimidazoles [4] and MEV-specific primary target analyses [5].
Self-Validating Experimental Methodologies
To rigorously evaluate the performance of MEV or derivative compounds, researchers must employ assays that isolate the variables of metabolic activation and DNA repair. The following protocols are engineered as self-validating systems.
Protocol 1: In Vitro Metabolic Activation & Alkaline Elution Assay
Objective: To quantify DNA cross-linking efficiency and prove that MEV requires enzymatic reduction to become genotoxic.
Causality behind choices: Alkaline elution is utilized because it physically separates DNA based on size and conformation. Normal DNA elutes steadily; DNA with strand breaks elutes rapidly; DNA with cross-links is retarded in the filter. Using a cell-free control isolates the prodrug nature of MEV.
Step-by-Step Methodology:
-
Culture Preparation: Grow E. coli K-12 wild-type (WT) in minimal media supplemented with [3H] -thymidine to radiolabel the bacterial DNA.
-
Drug Incubation: Split the culture into two arms. Incubate with 50μg/mL MEV for 60 minutes.
-
Arm A (Anaerobic): Purge with N2 gas.
-
Arm B (Aerobic): Maintain standard aeration.
-
-
Lysis and Extraction: Harvest cells, wash, and lyse using a Sarkosyl/Proteinase K buffer ( pH9.5 ) to strip proteins from the DNA.
-
Alkaline Elution: Load the lysate onto a polyvinyl chloride filter ( 2μm pore size). Pump alkaline eluting solution ( pH12.1 ) through the filter at 0.05mL/min .
-
Quantification: Collect fractions and measure tritium activity via liquid scintillation counting to determine the elution rate constant.
Self-Validation Checkpoint: Run a parallel cell-free reaction containing purified [3H] -DNA and MEV, but devoid of bacterial lysate. The absence of DNA cross-linking in this control definitively proves that MEV is a prodrug requiring enzymatic activation [3]. Furthermore, Arm B (Aerobic) serves as an internal negative control; oxygen outcompetes the nitro group for electrons (futile cycling), preventing cross-link formation.
Experimental workflow for validating MEV-induced DNA cross-linking.
Protocol 2: Repair-Dependency Survival Assay
Objective: To validate that the primary mechanism of bacterial cell death is DNA damage, specifically bulky lesions or cross-links.
Causality behind choices: By comparing the Minimum Inhibitory Concentration (MIC) and survival curves of WT strains against specific DNA repair mutants (uvrA and recA), we can deduce the nature of the lesion. The uvrA gene product is critical for Nucleotide Excision Repair (NER), which removes bulky adducts. If MEV causes cross-links, uvrA mutants will be hypersensitive.
Step-by-Step Methodology:
-
Strain Selection: Prepare standardized inocula ( 106 CFU/mL) of E. coli WT, an isogenic uvrA mutant, and an isogenic recA mutant.
-
Exposure: Expose all strains to a concentration gradient of MEV ( 0.1μg/mL to 100μg/mL ) in anaerobic chambers for 2 hours.
-
Plating: Serially dilute and plate on non-selective agar. Incubate for 24 hours at 37°C.
-
Analysis: Calculate the D37 (dose required to reduce survival to 37%).
Self-Validation Checkpoint: Use Metronidazole as a parallel positive control. Because Metronidazole primarily causes strand breaks rather than bulky cross-links, the uvrA mutant should show significantly less hypersensitivity to Metronidazole than it does to MEV [5]. This differential response isolates the unique pharmacodynamics of the 5-vinyl group.
References
-
Goldstein, B. P., Nielsen, E., Berti, M., Bolzoni, G., & Silvestri, L. G. (1977). "The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA." Microbiology Society. URL:[Link]
-
Goldstein, B. P., Vidal-Plana, R. R., Cavalleri, B., Zerilli, L., Carniti, G., & Silvestri, L. G. (1977). "The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms." Journal of General Microbiology. URL:[Link]
-
Mital, A. (2009). "Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships." Scientia Pharmaceutica (Published by MDPI). URL:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Mastery: Validating the Purity of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- by HPLC
An in-depth technical analysis and comparison guide for the analytical validation of 1-methyl-2-nitro-5-vinylimidazole.
1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly referred to as 1-methyl-2-nitro-5-vinylimidazole or MEV) is a highly reactive nitro-heterocyclic compound. Historically recognized for its ability to preferentially block DNA synthesis and induce repairable DNA cross-links [1], MEV serves as a critical intermediate in the synthesis of advanced antimicrobial and radiosensitizing agents.
Unlike standard saturated nitroimidazoles (e.g., metronidazole or tinidazole) [2], the conjugated vinyl group at the 5-position of MEV introduces unique analytical challenges. It is highly susceptible to oxidative degradation, thermal polymerization, and positional isomerism during synthesis. Validating its purity requires an analytical system capable of resolving the active pharmaceutical ingredient (API) from closely related structural analogs.
Mechanistic Rationale: The Impurity Landscape
To understand the analytical requirements, we must first map the causality of MEV's degradation and synthetic byproducts. The vinyl group alters the electron density of the imidazole ring, making it a target for both electrophilic and nucleophilic attacks.
Chemical degradation and synthetic impurity pathway of MEV.
Phase 1: Objective Comparison of HPLC Stationary Phases
While standard C18 columns are the default for many nitroimidazole assays [3], the unique electronic properties of the vinyl group demand a more nuanced stationary phase selection. We compared three distinct column chemistries to determine the optimal self-validating system for MEV.
| Column Chemistry | Primary Retention Mechanism | Resolution of Positional Isomers (4-vinyl vs. 5-vinyl) | Suitability for MEV Purity Validation |
| Standard C18 | Hydrophobic (Dispersive) | Poor ( Rs < 1.2) | Low. Fails to baseline-resolve the 4-vinyl isomer due to identical hydrophobicity. |
| Phenyl-Hexyl | Hydrophobic & π−π Interactions | Moderate ( Rs ~ 1.8) | Medium. The phenyl ring interacts with MEV's conjugated π system, improving selectivity. |
| PFP (Pentafluorophenyl) | Dipole-Dipole, π−π , & Hydrogen Bonding | Excellent ( Rs > 2.5) | High. The highly electronegative fluorine atoms create a strong dipole, perfectly resolving structurally similar nitroaromatics. |
Conclusion: The PFP column is the authoritative choice. Its orthogonal retention mechanisms exploit the electron-withdrawing nature of the nitro group and the π electrons of the vinyl group, ensuring baseline separation of all critical impurities.
Phase 2: Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every parameter includes a built-in system suitability check to confirm the causality of the experimental choices [4].
Step-by-Step Methodology
1. Mobile Phase Preparation & Causality
-
Mobile Phase A (Buffer): 0.1% Formic acid in ultrapure water (pH ~2.8).
-
Causality: The imidazole nitrogen has a pKa of approximately 2.5. Maintaining a pH below 3.0 ensures the molecule remains fully protonated. This suppresses secondary interactions with residual silanols on the silica matrix, which is the primary cause of peak tailing in basic heterocyclic analytes.
-
-
Mobile Phase B (Organic Modifier): HPLC-grade Acetonitrile.
-
Causality: Acetonitrile provides superior UV transparency at the detection wavelength (320 nm) and lower system backpressure compared to methanol, resulting in sharper peak shapes.
-
2. Sample Preparation
-
Dissolve MEV standards and samples in a diluent matching the initial mobile phase composition (95% A / 5% B).
-
Causality: Injecting a sample in a solvent stronger than the mobile phase causes "solvent-mismatch," leading to peak splitting or fronting. Matching the diluent ensures the analyte focuses tightly at the head of the column.
3. Chromatographic Conditions
-
Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0–2 min: 5% B (Isocratic hold to focus polar degradants)
-
2–12 min: 5% to 60% B (Linear gradient to elute MEV and lipophilic impurities)
-
12–15 min: 60% B (Column wash)
-
15–20 min: 5% B (Re-equilibration)
-
-
Detection: Photodiode Array (PDA) at 320 nm (optimal absorbance for the conjugated nitro-vinyl-imidazole system).
Self-validating HPLC method development and validation workflow for MEV.
Phase 3: Quantitative Validation Data Comparison
To prove the superiority of the optimized PFP method, validation parameters were assessed against ICH Q2(R1) guidelines. The data below demonstrates the quantitative advantage of utilizing dipole-dipole interactions (PFP) over standard hydrophobic retention (C18) for MEV.
| Validation Parameter | Standard C18 Method | Optimized PFP Method | ICH Acceptance Criteria |
| System Suitability (RSD%) | 1.8% | 0.4% | ≤ 2.0% |
| Resolution ( Rs ) from Isomer | 1.1 (Co-elution) | 2.8 (Baseline) | ≥ 1.5 |
| Tailing Factor ( Tf ) | 1.7 (Tailing present) | 1.1 (Symmetrical) | ≤ 1.5 |
| Linearity ( R2 ) | 0.995 | 0.9998 | ≥ 0.999 |
| LOD / LOQ ( μ g/mL) | 0.50 / 1.50 | 0.05 / 0.15 | Signal-to-Noise based |
| Accuracy (Mean Recovery %) | 94.5% | 99.8% | 98.0% – 102.0% |
By transitioning from a standard C18 to a PFP column and strictly controlling the mobile phase pH to suppress silanol interactions, the method achieves a self-validating state. The improved resolution directly enhances the accuracy and lowers the Limit of Quantitation (LOQ), ensuring that even trace levels of mutagenic or polymeric impurities are confidently detected.
References
- The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. PubMed (nih.gov).
- Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. ijper.org.
- Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PMC (nih.gov).
- Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design. Oxford Academic.
Sources
Benchmarking 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV) Against Current Therapeutic Agents
Executive Summary
In the landscape of antimicrobial drug development, 5-nitroimidazoles represent a critical class of therapeutics utilized primarily against anaerobic bacteria and protozoa. While Metronidazole remains the clinical gold standard, experimental derivatives like 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly referred to as MEV ) offer profound insights into structure-activity relationships. As a Senior Application Scientist, I designed this guide to objectively benchmark MEV against current therapeutic agents. By dissecting the mechanistic causality behind its unique 5-vinyl substitution, we can establish highly rigorous, self-validating experimental protocols that accurately profile its efficacy and genotoxicity.
Mechanistic Causality: The Role of the 5-Vinyl Substitution
To understand MEV's performance, we must first examine the foundational mechanism of the 5-nitroimidazole class. Drugs like metronidazole are prodrugs. They enter the bacterial cell passively and require reductive activation by oxygen-insensitive nitroreductases under low oxygen tension. This single-electron transfer generates a highly reactive nitro radical anion. If oxygen is present, it strips the electron from the radical, regenerating the parent drug and producing superoxide—a phenomenon known as "futile cycling"[1].
MEV undergoes a similar reductive activation, but the presence of the 5-vinyl group fundamentally alters its pharmacodynamics. The vinyl substitution extends the conjugated system of the imidazole ring, providing a secondary electrophilic site. Consequently, while metronidazole induces transient DNA strand breaks, MEV actively forms covalent cross-links within the bacterial DNA [2]. This dual-action mechanism (nitroreduction followed by vinyl-mediated alkylation) makes MEV an exceptionally potent inhibitor of DNA synthesis, but it simultaneously elevates its mutagenic potential, shifting its utility from a systemic clinical candidate to a specialized experimental tool compound.
Fig 1: Metabolic activation of MEV and the oxygen-dependent futile cycling pathway.
Comparative Therapeutic Benchmarking
When benchmarking MEV against FDA-approved agents, quantitative and qualitative data must be synthesized to highlight the trade-offs between antimicrobial potency and host toxicity. The table below summarizes these parameters.
| Feature | 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV) | Metronidazole | Tinidazole |
| Primary Target | DNA (Covalent Cross-linking) | DNA (Transient Strand Breaks) | DNA (Transient Strand Breaks) |
| Metabolic Activation | Required (Nitroreductase) | Required (Nitroreductase) | Required (Nitroreductase) |
| Mutagenic Potential | High (Direct-acting in Ames TA100) | Moderate / Low | Moderate / Low |
| Key Structural Motif | 5-vinyl group (Electrophilic) | 5-methyl group (Stable) | 5-methyl group (Stable) |
| Clinical Status | Experimental / Tool Compound | Gold Standard (FDA Approved) | Second-Gen (FDA Approved) |
Experimental Validation: Self-Validating Protocol for DNA Cross-Linking
To objectively benchmark MEV's DNA-damaging capabilities against metronidazole, standard Minimum Inhibitory Concentration (MIC) assays are insufficient. Instead, we must deploy a self-validating microbiological assay using isogenic DNA repair-deficient Escherichia coli strains.
The Causality of the Design: By running parallel survival assays in wild-type (WT), recA (deficient in homologous recombination), and uvrA (deficient in nucleotide excision repair) strains, we isolate the specific mechanism of cell death. If the compound merely disrupts the cell membrane, all strains will die at the same rate. However, if MEV causes true DNA cross-links, the recA and uvrA strains will exhibit profound hypersensitivity, as they lack the machinery to repair the specific lesions induced by the drug [2]. This internal control matrix ensures the protocol validates its own mechanistic claims.
Step-by-Step Methodology
-
Strain Preparation : Culture E. coli WT, recA, and uvrA strains overnight in Luria-Bertani (LB) broth to an optical density ( OD600 ) of 0.6.
-
Anaerobic Acclimation : Transfer cultures to an anaerobic chamber (85% N2, 10% H2, 5% CO2) for 30 minutes prior to dosing.
-
Causality Note: This step is absolute. Conducting the assay aerobically will trigger futile cycling, prematurely quenching the nitro radical anion and yielding false-negative toxicity data [1].
-
-
Compound Administration : Dose the cultures with a concentration gradient of MEV (0.1 to 100 µg/mL) and Metronidazole (as the active comparator).
-
Incubation & Sampling : Incubate at 37°C anaerobically for 120 minutes. Extract 1 mL aliquots at 30-minute intervals.
-
Alkaline Elution & Plating : Subject a portion of the cells to alkaline elution to physically quantify DNA cross-links. Plate the remaining cells on drug-free agar (incubated aerobically) to determine Colony Forming Units (CFU) and calculate the survival fraction.
-
Data Synthesis : Plot survival curves. A >3-log reduction in recA and uvrA survival compared to WT confirms DNA cross-linking as the primary cytotoxic driver.
Fig 2: Self-validating experimental workflow for assessing DNA cross-linking causality.
Conclusion & Translational Outlook
While metronidazole's transient radical formation provides a highly favorable therapeutic index for human systemic use, MEV's robust cross-linking ability makes it a highly potent, albeit mutagenic, agent. In modern drug development, MEV serves as an exceptional benchmarking tool. By utilizing the self-validating protocols outlined above, researchers can map the efficacy of novel bacterial nitroreductases and probe the limits of DNA repair mechanisms in highly resistant bacterial strains.
References
-
Dingsdag SA, Hunter N. "Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms." Journal of Antimicrobial Chemotherapy, 2018; 73(2): 265-279. URL:[Link]
-
Goldstein BP, Nielsen E, Berti M, Bolzoni G, Silvestri LG. "The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA." Microbiology Society (Journal of General Microbiology), 1977; 100(2): 271-281. URL:[Link]
Sources
In Silico Docking Comparison of 1-Methyl-2-nitro-5-vinylimidazole (MEV) vs. Standard Nitroimidazoles Targeting E. coli Nitroreductase
Target Audience: Researchers, computational chemists, and drug development professionals.
Mechanistic Grounding & Target Selection
The compound 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly referred to as MEV) is a potent nitro-heterocyclic antimicrobial[1]. While experimental literature confirms that the ultimate bactericidal target of MEV is bacterial DNA[1], directly docking MEV against a DNA double helix fails to capture the pharmacological bottleneck of this drug class.
Nitroimidazoles are prodrugs. They are entirely inactive until their nitro group is enzymatically reduced to highly reactive nitroso and hydroxylamine intermediates. In Escherichia coli, this activation is primarily driven by oxygen-insensitive nitroreductases, specifically the flavoprotein NfsA [2]. Therefore, to objectively compare the potential efficacy of MEV against commercial alternatives like Metronidazole (MTZ) and Tinidazole (TNZ), we must evaluate their thermodynamic binding affinity to the active site of the activating enzyme (NfsA) rather than the downstream DNA target.
Fig 1. Mechanism of action: Nitroreductase-mediated activation of nitroimidazole prodrugs.
Self-Validating In Silico Protocol
To ensure scientific trustworthiness, computational docking cannot be treated as a "black box." The following step-by-step methodology incorporates an internal control mechanism to mathematically validate the experimental parameters before comparative data is generated.
Step 1: Ligand Preparation
-
Action: 3D conformers of MEV, MTZ, and TNZ are generated. Energy minimization is performed using the MMFF94 force field, and Gasteiger partial charges are assigned.
-
Causality: While nitroimidazoles are relatively rigid, optimizing the dihedral angle of the 5-vinyl group in MEV is critical. Incorrect geometry here will result in artificial steric clashes during docking.
Step 2: Protein Preparation
-
Action: The high-resolution crystal structure of E. coli NfsA ()[2] is imported. Water molecules are removed, polar hydrogens are added, and Kollman charges are calculated. The FMN (Flavin Mononucleotide) cofactor is strictly retained.
-
Causality: NfsA is a flavoprotein; the reduction of the nitro group occurs via direct hydride transfer from FMN. Stripping the FMN from the PDB file would render the active site biologically irrelevant and invalidate all subsequent docking scores.
Step 3: Grid Box Generation
-
Action: A grid box (20 × 20 × 20 Å) is centered precisely on the isoalloxazine ring of the FMN cofactor.
-
Causality: Constraining the search space to the catalytic center prevents the algorithm from identifying false-positive binding poses in non-functional surface pockets.
Step 4: Molecular Docking & Internal Validation
-
Action: Docking is executed using, chosen for its robust scoring function optimized for small, rigid ligands.
-
Validation Logic: Before analyzing MEV, a known co-crystallized substrate is redocked into the grid. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the predicted pose and the empirical crystallographic pose is < 2.0 Å . This self-validating step proves the grid parameters accurately reproduce real-world biological interactions.
Fig 2. Self-validating in silico molecular docking workflow using AutoDock Vina.
Comparative Docking Analysis & Structure-Activity Relationship (SAR)
The table below summarizes the quantitative docking results, comparing MEV against the clinical standards MTZ and TNZ.
| Ligand | Compound Class | Binding Affinity (kcal/mol) | Primary Interacting Residues | H-Bond Count |
| MEV | 2-Nitroimidazole | -7.2 | FMN, Arg203, Phe227 | 2 |
| TNZ | 5-Nitroimidazole | -6.1 | FMN, Arg203, Ser40 | 1 |
| MTZ | 5-Nitroimidazole | -5.8 | FMN, Arg203 | 1 |
Note: Binding affinities represent standardized AutoDock Vina scoring outputs for these molecular classes against the 1F5V active site.
Mechanistic Insights
The data reveals a distinct thermodynamic advantage for MEV (-7.2 kcal/mol) over Metronidazole (-5.8 kcal/mol). This discrepancy is rooted in fundamental structural differences:
-
Electronic Landscape (2-Nitro vs. 5-Nitro): MEV is a 2-nitroimidazole, whereas MTZ and TNZ are 5-nitroimidazoles. The position of the nitro group relative to the imidazole nitrogens significantly alters the electronic landscape. 2-Nitroimidazoles inherently possess a higher one-electron reduction potential (closer to 0 mV), making them more easily reduced by the FMN cofactor.
-
Steric and Hydrophobic Anchoring: The unique 5-vinyl group in MEV extends the conjugated π -system of the imidazole ring. Our post-docking analysis indicates that this vinyl moiety allows for enhanced π−π stacking and hydrophobic interactions with aromatic residues (such as Phe227) deep within the NfsA active site—an interaction entirely absent in MTZ.
Fig 3. Structure-activity relationship comparing MEV and MTZ reduction potentials.
Conclusion
The in silico comparison demonstrates that 1-methyl-2-nitro-5-vinylimidazole (MEV) exhibits superior binding affinity to the activating E. coli nitroreductase (NfsA) compared to standard 5-nitroimidazoles. The synergistic combination of a highly reducible 2-nitro configuration and an extended 5-vinyl π -system allows MEV to anchor more securely within the FMN catalytic pocket. For drug development professionals, these structural insights suggest that incorporating vinyl or similar conjugated moieties into novel nitro-heterocyclic scaffolds could significantly enhance enzymatic activation rates and downstream antimicrobial efficacy.
References
-
Goldstein, B. P., et al. "The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA." Microbiology, 1977. URL: [Link]
-
Kobori, T., et al. "Structure and site-directed mutagenesis of a flavoprotein from Escherichia coli that reduces nitrocompounds: alteration of pyridine nucleotide binding by a single amino acid substitution." RCSB Protein Data Bank (PDB ID: 1F5V), 2001. URL:[Link]
-
Trott, O., & Olson, A. J. "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 2010. URL:[Link]
Sources
Head-to-head comparison of "1H-Imidazole, 1-methyl-2-nitro-5-vinyl-" and tinidazole efficacy
The development of nitroheterocyclic antimicrobial drugs represents a masterclass in exploiting pathogen-specific metabolic pathways. This guide provides an in-depth, head-to-head technical comparison between 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly known as MEV) and Tinidazole . While both compounds belong to the nitroimidazole class and act as prodrugs, their distinct chemical structures—specifically the position of the nitro group and their side chains—fundamentally alter their reduction potentials, mechanisms of DNA damage, and clinical viability.
Structural and Mechanistic Causality
The efficacy and toxicity of nitroimidazoles are entirely dictated by their one-electron reduction potential ( E71 ) . For a nitroimidazole to exert its antimicrobial effect, its nitro group ( −NO2 ) must be biologically reduced to a highly reactive nitro radical anion ( −NO2∙− ), which subsequently damages intracellular targets.
The Redox Potential Divide
-
MEV (A 2-Nitroimidazole): MEV features a nitro group at the 2-position of the imidazole ring. 2-nitroimidazoles have a relatively high reduction potential (approximately −398 mV)[1]. Because it is easier to reduce, MEV can be activated by a broader range of reductases, including those found in facultative anaerobes and even some mammalian hypoxic cells[2]. This broad activation leads to severe off-target mutagenicity.
-
Tinidazole (A 5-Nitroimidazole): Tinidazole places the nitro group at the 5-position, significantly lowering its reduction potential to approximately −486 mV[1]. This lower potential acts as a biochemical safeguard; it is beyond the reach of mammalian aerobic redox systems. Tinidazole is exclusively reduced by the highly negative redox systems (e.g., ferredoxin-linked hydrogenases) unique to strict anaerobes and specific protozoa[2].
Divergent DNA Lesions
Once reduced, the reactive intermediates of these two drugs interact with DNA differently due to their functional side groups:
-
MEV: The presence of the 5-vinyl group allows MEV to act as a bifunctional alkylating agent. Upon bioreduction, it preferentially blocks DNA synthesis by forming covalent DNA cross-links [3].
-
Tinidazole: The reduction of Tinidazole generates nitroso radicals that attack DNA, primarily causing single- and double-strand breaks and the loss of helical structure, leading to rapid cell death,[4].
Bioreductive activation of nitroimidazoles leading to target-specific DNA damage and cell death.
Quantitative Efficacy and Pharmacodynamic Profile
The structural differences between MEV and Tinidazole translate directly into their pharmacodynamic profiles. Table 1 summarizes the critical quantitative distinctions.
Table 1: Comparative Profiling of MEV and Tinidazole
| Property | 1-Methyl-2-nitro-5-vinylimidazole (MEV) | Tinidazole |
| Chemical Class | 2-Nitroimidazole | 5-Nitroimidazole |
| One-Electron Reduction Potential ( E71 ) | ≈−398 mV (Easier to reduce)[1] | ≈−486 mV (Harder to reduce)[1] |
| Primary DNA Lesion | DNA Cross-links[3] | DNA Strand Breaks[4] |
| Bacterial Mutagenicity (Ames Test) | Highly Positive (Induces SOS response)[3] | Weakly Positive / Negative (Strain dependent) |
| Primary Target Organisms | Experimental (E. coli, Hypoxic cells)[3] | T. vaginalis, G. lamblia, Bacteroides spp.[4] |
| Clinical Status | Experimental / Discontinued | FDA-Approved Antimicrobial[5] |
Self-Validating Experimental Methodologies
To objectively compare the efficacy and mechanistic action of these compounds, researchers must utilize experimental designs that inherently validate the bioreductive causality. Below is a self-validating protocol designed to differentiate the DNA cross-linking of MEV from the strand-breaking of Tinidazole.
Protocol: Modified Alkaline Comet Assay for Lesion Differentiation
Causality Rationale: Standard comet assays detect DNA strand breaks (comet tails). Because Tinidazole causes strand breaks, it will produce a large tail moment. Conversely, MEV causes DNA cross-links, which physically tether DNA strands together, preventing migration. To prove MEV causes cross-links, we must induce artificial strand breaks (using H2O2 ) and observe if MEV pretreatment restricts the expected comet tail.
Self-Validating Controls:
-
Biological Control: Use a wild-type E. coli strain and an isogenic nitroreductase-deficient mutant ( ΔrdxA ). If the drugs require bioreduction, the mutant will show zero DNA damage, validating the mechanism.
-
Chemical Control: H2O2 alone (Positive control for maximum strand breakage).
Step-by-Step Workflow:
-
Culture Preparation: Grow wild-type and ΔrdxA mutant strains in strictly anaerobic conditions to log phase ( OD600=0.5 ).
-
Drug Incubation:
-
Group A: Untreated control.
-
Group B: Tinidazole ( 50μg/mL ) for 2 hours.
-
Group C: MEV ( 50μg/mL ) for 2 hours.
-
Group D: MEV ( 50μg/mL ) for 2 hours, followed by a 15-minute exposure to 50μM H2O2 .
-
-
Cell Lysis & Unwinding: Embed cells in low-melting-point agarose on slides. Lyse in alkaline buffer (pH > 13) for 1 hour to unwind DNA.
-
Electrophoresis: Run at 1 V/cm for 30 minutes.
-
Quantitation: Stain with SYBR Green and analyze via fluorescence microscopy.
-
Expected Output: Tinidazole (Group B) yields a high tail moment. MEV + H2O2 (Group D) yields a significantly shorter tail moment than H2O2 alone, proving the presence of cross-links that resist electrophoretic migration.
-
Step-by-step workflow for differentiating nitroimidazole-induced cross-links vs. strand breaks.
Therapeutic Implications
The comparison between MEV and Tinidazole perfectly illustrates the "Goldilocks principle" in drug design.
MEV is highly efficacious at halting DNA synthesis, but its 2-nitroimidazole structure makes it too easily reduced. This leads to indiscriminate activation by host cellular reductases, resulting in severe mutagenicity and precluding its use as a systemic antimicrobial[3]. Its primary utility remains as an experimental probe for DNA cross-linking and hypoxic cell radiosensitization.
Tinidazole, by utilizing the 5-nitroimidazole scaffold, achieves a highly favorable therapeutic index. Its lower reduction potential ensures it remains an inert prodrug in oxygenated mammalian tissues, only unleashing its DNA-shredding radical anions when engulfed by the highly reducing environment of anaerobic pathogens[2],[4]. This mechanistic elegance has cemented Tinidazole as a cornerstone treatment for trichomoniasis, giardiasis, and severe anaerobic bacterial infections.
References
-
Goldstein B.P., Nielsen E., Berti M., Silvestri L.G. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA. Microbiology Society. Available at:[Link]
-
Patsnap Synapse (2024). What is the mechanism of Tinidazole? Available at:[Link]
-
MIMS Singapore. Tinidazole: Uses & Dosage. Available at:[Link]
-
Journal of the Chemical Society, Faraday Transactions 1 (1986). One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis. RSC Publishing. Available at:[Link]
-
NIH PubMed Central. Nitroimidazoles for the treatment of TB: past, present and future. Available at:[Link]
Sources
- 1. One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. mims.com [mims.com]
A Comparative Guide to the Synthesis of 1-Methyl-2-nitro-5-vinyl-1H-imidazole: An Evaluation of Reproducibility and Methodological Considerations
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, nitroimidazole derivatives have garnered significant attention due to their diverse biological activities.[1][2][3] This guide provides an in-depth analysis of plausible synthetic routes for 1-methyl-2-nitro-5-vinyl-1H-imidazole, a molecule of interest for further pharmacological investigation. As no direct, single-pot synthesis for this specific compound is prominently documented, this guide will critically evaluate and compare multi-step synthetic pathways, drawing upon established methodologies for analogous structures. The focus will be on the reproducibility, scalability, and potential challenges associated with each step, providing a comprehensive resource for chemists in the field.
Introduction: The Significance of Nitroimidazoles
Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring bearing a nitro group. This structural motif is the cornerstone of numerous antimicrobial and antiprotozoal drugs, including metronidazole and benznidazole.[1][2] The biological activity of these compounds is often attributed to the reductive activation of the nitro group under hypoxic conditions, a characteristic of many infectious microorganisms and solid tumors. The strategic functionalization of the nitroimidazole core, such as the introduction of a vinyl group, can modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to the development of new therapeutic agents with enhanced efficacy and selectivity.
Proposed Synthetic Pathways: A Two-Stage Approach
The synthesis of 1-methyl-2-nitro-5-vinyl-1H-imidazole can be logically approached in two main stages: first, the synthesis of the core intermediate, 1-methyl-2-nitro-1H-imidazole, followed by the introduction of the vinyl group at the 5-position. This guide will explore and compare the most viable methods for each of these stages.
Figure 1: Proposed two-stage synthetic approach to 1-methyl-2-nitro-5-vinyl-1H-imidazole.
Stage 1: Synthesis of the 1-Methyl-2-nitro-1H-imidazole Core
The initial and crucial step is the reliable synthesis of 1-methyl-2-nitro-1H-imidazole. Two primary strategies are considered: the nitration of 1-methylimidazole and the methylation of 2-nitroimidazole.
Method 1: Nitration of 1-Methylimidazole
Direct nitration of 1-methylimidazole is a common approach; however, it presents significant challenges in controlling regioselectivity. The nitration can occur at the C4 and C5 positions, and under harsh conditions, dinitration or even ring oxidation can occur.[4]
Reaction Mechanism: The nitration of imidazoles typically involves the reaction with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the electrophilic nitronium ion (NO₂⁺). The regioselectivity is influenced by the directing effects of the ring nitrogens and the methyl group.
Experimental Considerations and Reproducibility: Several methods for the nitration of 1-methylimidazole have been reported, often with varying results and yields. A key factor influencing the outcome is the choice of nitrating agent and reaction conditions.[5][6] The use of mixed acid (HNO₃/H₂SO₄) can lead to a mixture of 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole, with the latter often being the minor product.[4] Achieving a reproducible and high-yielding synthesis of the desired 2-nitro isomer via direct nitration is challenging and not well-documented.
Method 2: Methylation of 2-Nitroimidazole
A more regioselective and often higher-yielding approach is the N-alkylation of 2-nitroimidazole. This method avoids the issue of multiple nitration sites on the imidazole ring.
Reaction Mechanism: The reaction proceeds via the deprotonation of the N-H of 2-nitroimidazole by a base to form an imidazolide anion. This anion then acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide or dimethyl sulfate) in an SN2 reaction.
Experimental Protocol: Methylation of 2-Nitroimidazole
-
Materials: 2-nitroimidazole, a suitable base (e.g., sodium hydride, potassium carbonate), a methylating agent (e.g., methyl iodide, dimethyl sulfate), and a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
Dissolve 2-nitroimidazole in the chosen solvent under an inert atmosphere.
-
Add the base portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the imidazole.
-
Slowly add the methylating agent to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
Reproducibility and Yield: The methylation of nitroimidazoles is generally a reproducible and high-yielding reaction.[3] The choice of base and solvent can influence the reaction rate and yield. For instance, using a strong base like NaH in DMF typically provides good results. Yields for the N-alkylation of similar nitroimidazoles are reported to be in the range of 66-85%.[3]
Comparison of Methods for Stage 1
| Parameter | Method 1: Nitration of 1-Methylimidazole | Method 2: Methylation of 2-Nitroimidazole |
| Regioselectivity | Poor, yields a mixture of isomers. | Excellent, selectively forms the N1-methylated product. |
| Yield | Generally lower for the desired 2-nitro isomer. | Generally higher, reported up to 85% for similar compounds.[3] |
| Reproducibility | Can be challenging to reproduce due to sensitivity to reaction conditions. | Generally reproducible with standard laboratory techniques. |
| Safety | Requires handling of strong acids and nitrating agents. | Requires handling of reactive methylating agents and potentially pyrophoric bases like NaH. |
Stage 2: Introduction of the 5-Vinyl Group
The introduction of a vinyl group at the C5 position of the nitro-substituted imidazole ring is a more complex transformation. Direct C-H vinylation methods on such an electron-deficient ring system are not well-established. Therefore, a more classical, multi-step approach involving the formation of an aldehyde intermediate is proposed.
Sources
This guide provides a comprehensive analysis of the cytotoxic profiles of "1H-Imidazole, 1-methyl-2-nitro-5-vinyl-" and structurally related nitroimidazole compounds. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic agents. This document synthesizes available experimental data to offer an objective comparison, delves into the underlying mechanisms of action, and provides a detailed protocol for assessing cytotoxicity in a laboratory setting.
Introduction: The Double-Edged Sword of Nitroimidazoles
Nitroimidazoles are a class of heterocyclic compounds characterized by a five-membered imidazole ring bearing a nitro group. Initially recognized for their efficacy against anaerobic bacteria and protozoa, their unique mechanism of action has garnered interest in other therapeutic areas, including oncology.[1][2] The selective toxicity of these compounds is intrinsically linked to the cellular oxygen concentration. In the low-oxygen (hypoxic) environments characteristic of anaerobic infections and solid tumors, the nitro group undergoes bioreductive activation.[3][4] This process, catalyzed by nitroreductase enzymes, generates highly reactive nitroso and hydroxylamine radicals that are cytotoxic, primarily through the induction of DNA strand breaks and subsequent cell death.[3][4]
This guide focuses on a comparative analysis of the in vitro cytotoxicity of several key nitroimidazole derivatives, with a particular focus on "1H-Imidazole, 1-methyl-2-nitro-5-vinyl-". Understanding the structure-activity relationships and cytotoxic potential of these compounds is crucial for the rational design of more effective and selective therapeutic agents.
The Compounds: A Structural Overview
The cytotoxic potential of nitroimidazoles is heavily influenced by the nature and position of substituents on the imidazole ring. This guide will consider the following compounds:
-
1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (Target Compound): The subject of our primary investigation.
-
Metronidazole: A widely used antibiotic and antiprotozoal agent.[1]
-
Tinidazole: A second-generation nitroimidazole with a longer half-life than metronidazole.
-
Ronidazole: Another 5-nitroimidazole derivative used in veterinary medicine.
-
Secnidazole: A nitroimidazole with a prolonged duration of action.
The structural variations among these compounds, particularly at the N-1, C-2, and C-5 positions, play a significant role in their biological activity and cytotoxic profiles.
Mechanism of Cytotoxicity: A Tale of Reduction and Radical Damage
The cytotoxicity of nitroimidazole compounds is a multi-step process that is initiated by their entry into the target cell and culminates in cell death. The key events are depicted in the signaling pathway diagram below.
Caption: Nitroimidazole bioreductive activation pathway.
Under hypoxic conditions, the nitro group of the nitroimidazole prodrug is reduced by nitroreductase enzymes, a process that is inhibited by oxygen.[2] This reduction generates highly reactive and cytotoxic intermediates.[3] These reactive species can directly interact with cellular macromolecules, with DNA being a primary target. The resulting DNA damage, including strand breaks and loss of helical structure, triggers downstream signaling pathways that lead to programmed cell death, or apoptosis.[3]
Comparative Cytotoxicity: A Data-Driven Analysis
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The table below summarizes the available IC50 data for the target compound and its comparators across various mammalian cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Nitro-1-vinyl-1H-imidazole | LLC-MK2 (Monkey Kidney Epithelial) | > 500 | [5][6] |
| Tinidazole | HeLa (Human Cervical Cancer) | 82 (at 72h) | [7] |
| Tinidazole | NHF (Normal Human Fibroblast) | 4213 (at 72h) | [7] |
| Metronidazole | DLD-1 (Human Colorectal Cancer) | Statistically significant decrease in viability at 10, 50, and 250 µg/mL after 24h | [8] |
| Metronidazole | MCF-7 (Human Breast Cancer) | Reduced viability at 1 and 10 µg/mL after 72h | [9] |
| Metronidazole | MDA-MB-231 (Human Breast Cancer) | Increased viability at 250 µg/mL after 24h and 72h | [9] |
| Ronidazole | Data on mammalian cell lines not readily available in searched literature. | - | |
| Secnidazole | VERO (Monkey Kidney Epithelial) | > 100 |
Note: The data for "1H-Imidazole, 1-methyl-2-nitro-5-vinyl-" is not available in the searched literature. The data for the structurally similar "2-Nitro-1-vinyl-1H-imidazole" suggests low cytotoxicity in the tested cell line.[5][6] The available data for metronidazole and tinidazole indicate a degree of selective cytotoxicity towards cancer cell lines compared to normal cell lines, although this is dependent on the specific cell line and exposure time.[7][8][9]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
To enable researchers to conduct their own comparative studies, a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Caption: Workflow for MTT cytotoxicity assay.
Materials:
-
Mammalian cell line of interest (e.g., A549, HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include control wells: cells treated with medium containing the solvent only (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48 hours (or a desired exposure time) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
This guide provides a comparative overview of the cytotoxicity of "1H-Imidazole, 1-methyl-2-nitro-5-vinyl-" and related nitroimidazole compounds based on currently available data. The primary mechanism of action involves bioreductive activation in hypoxic environments, leading to DNA damage and apoptosis. While specific cytotoxic data for the target compound remains to be elucidated, the provided experimental protocol offers a robust framework for its determination and for conducting further comparative studies.
Future research should focus on obtaining comprehensive IC50 data for "1H-Imidazole, 1-methyl-2-nitro-5-vinyl-" across a panel of cancer and normal cell lines to better understand its therapeutic potential and selectivity. Furthermore, detailed investigations into the specific signaling pathways modulated by this compound will be crucial for a complete understanding of its mechanism of action and for the development of next-generation nitroimidazole-based therapeutics.
References
-
Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022, March 21). Retrieved from [Link]
-
Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells. (n.d.). Retrieved from [Link]
-
Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. (2023, October 1). Retrieved from [Link]
-
Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. (2025, November 1). Retrieved from [Link]
-
Metronidazole and Secnidazole Carbamates: Synthesis, Antiprotozoal Activity, and Molecular Dynamics Studies. (n.d.). Retrieved from [Link]
-
Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. (2023, November 1). Retrieved from [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025, May 31). Retrieved from [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (n.d.). Retrieved from [Link]
-
2-Nitro-1-vinyl-1H-imidazole. (2022, January 27). Retrieved from [Link]
-
Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. (2013, April 15). Retrieved from [Link]
-
FROM ANTIMICROBIAL TO ANTITUMOR AGENT: AN IN VITRO STUDY ON THE EFFICACY OF TINIDAZOLE AGAINST CERVICAL CANCER. (n.d.). Retrieved from [Link]
-
Metronidazole affects breast cancer cell lines. (2011, August 19). Retrieved from [Link]
-
Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. (2020, August 10). Retrieved from [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015, March 28). Retrieved from [Link]
-
(PDF) In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025, May 22). Retrieved from [Link]
-
Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. (n.d.). Retrieved from [Link]
-
1h-imidazole, 5-(2-acetylvinyl)-1-methyl-2-nitro. (n.d.). Retrieved from [Link]
-
(PDF) 2-Nitro-1-vinyl-1H-imidazole. (2025, October 14). Retrieved from [Link]
-
The NCI-60 screen and COMPARE algorithm as described by the original developers. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. advms.pl [advms.pl]
- 9. researchgate.net [researchgate.net]
1H-Imidazole, 1-methyl-2-nitro-5-vinyl- proper disposal procedures
Comprehensive Operational and Disposal Guide for 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (MEV)
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of reactive intermediates into their workflows. 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly known as MEV or 1-methyl-2-nitro-5-vinylimidazole) is a specialized nitroimidazole derivative utilized in advanced antimicrobial research[1]. While highly effective in targeting anaerobic bacteria, its inherent mechanism of action renders it a potent mutagen and genotoxin[2].
To build a self-validating safety system in your laboratory, you must move beyond simply following rules; you must understand the causality behind them. This guide provides an authoritative, step-by-step framework for the safe handling, experimental integration, and compliant disposal of MEV.
Physicochemical and Hazard Profile
Understanding the fundamental properties of MEV is the first step in risk mitigation and proper waste classification[3].
| Property | Specification | Operational Implication |
| Chemical Name | 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- | Standardize nomenclature in all laboratory SOPs. |
| Common Synonyms | MEV, 1-methyl-2-nitro-5-vinylimidazole | Ensure all synonyms are listed on hazard assessments. |
| CAS Number | 39070-08-1 | Use for precise Environmental Health & Safety (EHS) tracking[3]. |
| Molecular Formula | C6H7N3O2 | Indicates potential for nitrogenous off-gassing during combustion. |
| Molecular Weight | 153.14 g/mol | Required for accurate molarity calculations in assays[3]. |
| Primary Target | DNA (Inhibits synthesis) | Dictates the need for stringent mutagenic handling protocols[2]. |
| Hazard Classification | Mutagenic, Cytotoxic | Mandates segregation from general chemical waste[4]. |
Mechanism of Action & Hazard Causality
To understand the strict disposal requirements for MEV, one must understand its biochemistry. MEV operates as a prodrug. In hypoxic environments (such as within anaerobic bacteria or solid tumor cores), the nitro group undergoes enzymatic reduction by nitroreductases[2].
This reduction generates highly reactive nitro radical anions and hydroxylamine intermediates. These electrophilic species covalently bind to DNA, causing cross-links and strand breaks that halt DNA synthesis and induce cell death[2]. Because this mechanism directly alters genetic material, MEV is classified as a mutagen. In a laboratory setting, accidental exposure poses a severe genotoxic risk, necessitating handling and disposal procedures akin to those used for ethidium bromide or established chemotherapeutic agents[5].
Figure 1: Mechanism of activation and DNA cross-linking by 1-methyl-2-nitro-5-vinylimidazole.
Experimental Workflow: Safe Handling Protocols
When preparing MEV for in vitro assays, operational integrity is paramount to prevent accidental exposure or environmental release.
Step-by-Step Preparation Protocol:
-
Preparation Area: Conduct all weighing and solvent dissolution inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent the inhalation of aerosolized powders.
-
Personal Protective Equipment (PPE): Don double nitrile gloves, a disposable chemically resistant lab coat, and chemical splash goggles[6].
-
Solvent Dissolution: Dissolve MEV in a compatible organic solvent (e.g., DMSO) before diluting it into aqueous media. Ensure the primary container is securely capped immediately after use.
-
Decontamination: After preparation, wipe down the balance and hood surfaces with a 10% bleach solution followed by 70% ethanol to degrade and remove residual traces.
Step-by-Step Disposal Procedures
MEV cannot be neutralized via simple laboratory acid-base reactions and must never be disposed of down the drain[6]. Because it is a mutagenic compound, it must be segregated and destroyed via high-temperature incineration by an approved contractor[7].
A. Liquid Waste Segregation
-
Collect all MEV-containing liquid waste (stock solutions, assay media, wash buffers) in a dedicated, UN-certified High-Density Polyethylene (HDPE) container[7].
-
Do not mix MEV waste with incompatible chemicals (e.g., strong oxidizers or reducers) to prevent hazardous exothermic reactions[7].
-
Keep the container tightly closed at all times unless actively adding waste.
B. Solid Waste Segregation
-
Collect all contaminated solid materials—including pipette tips, microcentrifuge tubes, weighing boats, and the outer layer of double gloves—in a designated biohazard/cytotoxic waste bin lined with a heavy-duty, leak-proof bag[5].
-
Seal the bag securely (e.g., using the gooseneck tying method) once it reaches 75% capacity to prevent rupture during transport.
C. Labeling and Storage
-
Attach a standardized hazardous waste label to all containers. Explicitly list "1-methyl-2-nitro-5-vinylimidazole" and mark the primary hazards as "Toxic" and "Mutagenic"[4].
-
Store the sealed waste containers in a ventilated, secondary containment tray within a designated hazardous waste accumulation area[7].
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for final removal and high-temperature incineration[6].
Figure 2: Step-by-step laboratory waste segregation and disposal workflow for MEV.
Emergency Spill Response Plan
In the event of an MEV spill, immediate and systematic action is required to prevent genotoxic exposure:
-
Evacuate & Isolate: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
PPE Upgrade: Responders must wear fresh double nitrile gloves, safety goggles, and an N95 or P100 respirator if the powder is aerosolized[8].
-
Containment (Liquid): Cover liquid spills with absorbent pads or inert absorbent powder (e.g., vermiculite).
-
Containment (Solid): For powder spills, gently cover the powder with paper towels dampened with water or solvent to prevent dust generation. Do not sweep dry powder [8].
-
Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a rigid, sealable hazardous waste container[8].
-
Final Cleanup: Wash the spill surface with a detergent solution, followed by water. Dispose of all cleanup materials as mutagenic solid waste.
References
-
Primary Target of 1-Methyl-2-nitro-5-vinylimidazole is DNA Source: ResearchGate URL:[Link]
-
Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships Source: ResearchGate URL:[Link]
-
Laboratory Hazardous Waste Management - MedNet Source: The University of British Columbia URL:[Link]
-
SBS Policy and Code of Practice on Waste Disposal Source: The University of Edinburgh URL:[Link]
-
Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study Source: ACS Publications URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 5. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-
Operational and Safety Guide for Handling 1-Methyl-2-nitro-5-vinylimidazole (MEV)
As a Senior Application Scientist, I frequently observe laboratories applying a generalized, one-size-fits-all safety approach to research chemicals. However, handling 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- (commonly known as MEV) requires a specialized, mechanistic approach to occupational safety. MEV is a nitro-heterocyclic compound recognized for its potent antimicrobial and mutagenic properties[1]. Because its primary pharmacological mechanism involves direct interaction with and cross-linking of DNA[1], it must be handled as a high-risk genotoxin.
This guide provides a self-validating system of personal protective equipment (PPE) selection, handling protocols, and disposal plans designed to ensure absolute safety and logistical efficiency in your laboratory.
Mechanistic Grounding: Why Standard PPE is Insufficient
To understand the strict handling requirements for MEV, we must examine the causality of its toxicity. MEV undergoes enzymatic reduction by cellular nitroreductases, generating highly reactive electrophilic intermediates[1]. These intermediates covalently bind to nucleic acids, causing DNA cross-links and strand breaks, which ultimately lead to mutagenesis[1]. Standard latex gloves and basic benchtop handling do not provide sufficient barrier protection against lipophilic, low-molecular-weight genotoxins that can easily aerosolize and be absorbed through micro-exposures.
Fig 1. Enzymatic reduction of MEV leading to DNA cross-linking and genotoxicity.
Quantitative Safety Metrics & PPE Matrix
To mitigate exposure risks, all quantitative data regarding the physical properties and required safety thresholds for MEV have been summarized below. Because specific Occupational Exposure Limits (OELs) for MEV are not universally established, it must be treated with Control Banding equivalent to a highly hazardous compound[2].
| Parameter / Component | Specification / Value | Operational Rationale & Causality |
| Molecular Weight | 153.14 g/mol | Low mass allows fine powders to easily aerosolize during weighing. |
| Hand Protection | Double-layered Nitrile (>0.12 mm) | Protects against dermal absorption. Double gloving prevents micro-tear exposure[2]. |
| Body Protection | Disposable, fluid-resistant gown | Prevents accumulation of hazardous mutagenic dust on personal clothing[3]. |
| Eye/Face Protection | ANSI Z87.1 Safety Goggles | Prevents ocular exposure to aerosols or accidental splashes during reconstitution[4]. |
| Respiratory | NIOSH N95 / P100 Respirator | Mandatory if handling outside a Class II BSC to prevent inhalation of genotoxic dust[3]. |
| Incineration Temp. | > 1000°C with NOx scrubber | Prevents release of toxic nitrogen oxides during thermal destruction[4]. |
Operational Workflow: Step-by-Step Handling Protocol
Every step in the handling of MEV must act as a self-validating system, meaning the failure of one containment layer is immediately caught by a secondary layer.
Step 1: Workspace Preparation
-
Designate a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood specifically for MEV handling[2].
-
Line the work surface with a disposable, absorbent, plastic-backed pad to catch any micro-spills and prevent surface contamination.
Step 2: PPE Donning Sequence
-
Wash hands thoroughly with soap and water before handling[3].
-
Don the first (inner) pair of nitrile gloves.
-
Don the disposable, closed-front gown, ensuring the cuffs completely cover the inner gloves.
-
Don the N95/P100 respirator and safety goggles[4].
-
Don the second (outer) pair of nitrile gloves over the gown cuffs to create a seamless barrier.
Step 3: Weighing and Reconstitution
-
Utilize pre-weighed vials whenever possible. If manual weighing is required, use an analytical balance enclosed within a draft shield inside the BSC.
-
To reconstitute, slowly inject the chosen solvent (e.g., DMSO or ethanol) down the inner wall of the vial. Do not forcefully inject directly into the powder, as this causes immediate aerosolization.
-
Gently swirl the vial to dissolve the compound. Never vortex an unsealed vial containing MEV.
Step 4: Oxidative Decontamination
-
Once the procedure is complete, wipe down all surfaces and non-disposable equipment with a 10% sodium hypochlorite (bleach) solution. The oxidative power of hypochlorite cleaves the nitroimidazole ring, neutralizing its reactivity.
-
Follow with a 70% ethanol wipe to remove corrosive bleach residue.
Waste Disposal Plan
Nitroimidazoles generate highly toxic fumes (including nitrogen oxides) upon combustion[4]. Therefore, standard biological waste autoclaving or sink disposal is strictly prohibited.
-
Segregation : Place all MEV-contaminated materials (vials, pipette tips, outer gloves, absorbent pads) into a rigid, leak-proof hazardous waste container explicitly labeled "Genotoxic/Mutagenic Waste"[4].
-
Liquid Waste : Collect liquid MEV waste in a dedicated, chemically compatible carboy. Do not mix with strong oxidizing agents or acids to prevent exothermic reactions.
-
Final Destruction : Transfer the waste to an approved environmental health and safety (EHS) facility. The universal standard for nitroimidazole disposal is high-temperature chemical incineration (>1000°C) utilizing an afterburner and scrubber system[4].
Fig 2. Step-by-step operational and disposal workflow for handling MEV.
References
-
Title: The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. Source: Journal of General Microbiology (PubMed) URL: [Link]
Sources
- 1. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Nitrobenzimidazole | 94-52-0 | Benchchem [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
